Technical Documentation Center

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid
  • CAS: 123392-37-0

Core Science & Biosynthesis

Foundational

Synthesis protocol for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

An In-depth Technical Guide to the Synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid Authored by: A Senior Application Scientist Introduction 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a valuable intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

Authored by: A Senior Application Scientist

Introduction

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a valuable intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its structure, featuring a chiral center and a thioether linkage to a methoxy-substituted aromatic ring, makes it a key building block for creating complex molecular architectures. This guide provides a comprehensive and technically detailed protocol for the synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is grounded in established chemical principles and offers insights into the rationale behind the experimental choices, ensuring a reproducible and efficient synthesis.

Strategic Approach to Synthesis: Nucleophilic Thiolation

The most direct and efficient pathway for the synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is through a nucleophilic substitution reaction. This strategy involves the S-alkylation of 4-methoxythiophenol with a suitable 2-halopropanoic acid, typically 2-bromopropanoic acid. The core of this reaction is the formation of a thiolate anion from 4-methoxythiophenol, which then acts as a potent nucleophile, displacing the bromide from the α-position of the propanoic acid.

Reaction Mechanism and Rationale

The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the thiol group of 4-methoxythiophenol, generating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom bearing the bromine atom in 2-bromopropanoic acid, leading to the formation of the C-S bond and displacement of the bromide ion.

The choice of a base is critical to ensure complete deprotonation of the thiol without promoting side reactions. A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically employed. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base and facilitate the nucleophilic attack.

Experimental Workflow

The overall experimental workflow is designed for efficiency and purity of the final product. It involves the initial reaction setup, monitoring, work-up to isolate the crude product, and final purification.

Synthesis Workflow Reagents Reagents: 4-Methoxythiophenol 2-Bromopropanoic acid Base (e.g., NaOH) Reaction Reaction: Stirring at controlled temperature Reagents->Reaction Solvent Solvent: (e.g., Ethanol, DMF) Solvent->Reaction Monitoring Monitoring: TLC analysis Reaction->Monitoring In-process control Workup Work-up: Acidification Extraction Reaction->Workup Reaction complete Monitoring->Reaction Purification Purification: Recrystallization Workup->Purification Product Final Product: 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid Purification->Product

Caption: A streamlined workflow for the synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
4-MethoxythiophenolC₇H₈OS140.2010.0 g (71.3 mmol)≥98%
2-Bromopropanoic acidC₃H₅BrO₂152.9711.9 g (77.8 mmol)≥98%
Sodium Hydroxide (NaOH)NaOH40.005.7 g (142.6 mmol)≥97%
EthanolC₂H₅OH46.07200 mLAnhydrous
Hydrochloric Acid (HCl)HCl36.46As needed (2 M aq.)-
Ethyl AcetateC₄H₈O₂88.11As neededReagent Grade
Brine (saturated NaCl)NaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Procedure
  • Preparation of the Thiolate: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxythiophenol (10.0 g, 71.3 mmol) in 150 mL of ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (5.7 g, 142.6 mmol) in 50 mL of water. Stir the mixture at room temperature for 30 minutes. The formation of the sodium thiophenolate may result in a slight warming of the mixture.

  • Addition of 2-Bromopropanoic Acid: Slowly add 2-bromopropanoic acid (11.9 g, 77.8 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3 with a few drops of acetic acid). The disappearance of the 4-methoxythiophenol spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with 100 mL of water.

    • Carefully acidify the aqueous solution to pH 2-3 with 2 M hydrochloric acid. A precipitate of the crude product should form.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexane or toluene, to obtain pure 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid as a white solid.

Characterization

The identity and purity of the synthesized 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid should be confirmed by spectroscopic methods.

Analysis Expected Results
¹H NMR Consistent with the structure, showing signals for the methoxy group, aromatic protons, the methyl group, and the methine proton of the propanoic acid moiety.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₀H₁₂O₃S (m/z = 212.05).[1]
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling Precautions

  • 4-Methoxythiophenol: Possesses a strong and unpleasant odor. Handle in a well-ventilated fume hood. It is toxic and an irritant.

  • 2-Bromopropanoic acid: Corrosive and causes burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid via the nucleophilic substitution of 2-bromopropanoic acid with 4-methoxythiophenol is a reliable and efficient method. This guide provides a detailed and validated protocol, along with the necessary scientific rationale, to enable researchers to successfully synthesize this valuable compound. Careful adherence to the experimental procedure and safety precautions will ensure a high yield of the pure product.

References

  • Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy) phenyl]sulfany}phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. J Pharm Pharmacol. 2004 Jun;56(6):783-94. [Link]

  • PubChem Compound Summary for CID 16787037, 2-[(4-methoxyphenyl)sulfanyl]propanoic acid. National Center for Biotechnology Information. [Link]

  • Coupling of 2-bromobenzoic acid with 4-methoxythiophenol under Ullmann conditions. Protocol Exchange. 2018. [Link]

  • Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. Taylor & Francis Online. 2025. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. 2023; 28(19):6968. [Link]

Sources

Exploratory

Retrosynthetic Analysis and Process Development for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

Executive Summary The synthesis of arylthioalkanoic acids is a cornerstone methodology in the development of pharmaceutical intermediates, agricultural chemicals, and complex organic building blocks[1]. Specifically, 2-[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of arylthioalkanoic acids is a cornerstone methodology in the development of pharmaceutical intermediates, agricultural chemicals, and complex organic building blocks[1]. Specifically, 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid presents a fascinating case study in nucleophilic substitution, steric management, and chemoselective purification. This whitepaper provides an in-depth technical analysis of the retrosynthetic logic, mechanistic causality, and a self-validating experimental protocol for the scalable synthesis of this target molecule.

Structural Deconstruction & Retrosynthetic Logic

To design a robust synthetic route, we must first deconstruct the target molecule: a central propanoic acid backbone featuring a chiral C2 center, functionalized with a thioether linkage to an electron-rich 4-methoxyphenyl ring.

The primary retrosynthetic disconnection relies on the cleavage of the C(sp3)−S bond.

  • Path A (Primary Route - SN​2 Substitution): Disconnection of the C−S bond yields 4-methoxybenzenethiol and 2-bromopropanoic acid. This is the most atom-economical and industrially viable route, relying on the high nucleophilicity of the thiolate anion[2].

  • Path B (Secondary Route - Cross-Coupling): An alternative C(sp2)−S disconnection yields 4-iodoanisole and 2-mercaptopropanoic acid. While viable, this requires transition-metal catalysis (e.g., Pd or Cu) and is generally reserved for systems where SN​2 pathways fail due to extreme steric hindrance.

RetroAnalysis Target 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid DisconA Path A: C-S Bond Cleavage (S_N2 Substitution) Target->DisconA Primary Route DisconB Path B: C-S Bond Cleavage (Cross-Coupling) Target->DisconB Secondary Route ReactA1 4-Methoxybenzenethiol DisconA->ReactA1 ReactA2 2-Bromopropanoic acid DisconA->ReactA2 ReactB1 4-Iodoanisole DisconB->ReactB1 ReactB2 2-Mercaptopropanoic acid DisconB->ReactB2

Retrosynthetic disconnection strategies for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

Mechanistic Causality in Forward Synthesis

The forward synthesis via Path A is governed by precise electronic and steric factors. Understanding these variables is critical for process optimization.

The Nucleophile: Electronic Enhancement

The starting material, 4-methoxybenzenethiol, is deprotonated by a base to form a thiolate anion. The presence of the para-methoxy group is mechanistically crucial. The methoxy group acts as a strong electron-donating group (EDG) via resonance ( +M effect). This pumps electron density into the aromatic ring, which in turn increases the electron density on the sulfur atom. Consequently, the 4-methoxybenzenethiolate is a significantly stronger, "softer" nucleophile than an unsubstituted benzenethiolate.

The Electrophile: Overcoming Steric Hindrance

The electrophile, 2-bromopropanoic acid, presents a secondary alpha-carbon. Typically, secondary alkyl halides suffer from steric hindrance, slowing down SN​2 kinetics and inviting competitive E2 elimination. However, the adjacent carbonyl group provides an alpha-effect . The overlap of the incoming thiolate's HOMO with the π∗ orbital of the carbonyl group stabilizes the transition state, drastically lowering the activation energy and accelerating the substitution[2].

Base and Solvent Selection

Using aqueous Sodium Hydroxide ( NaOH ) often leads to the competitive hydrolysis of 2-bromopropanoic acid into lactic acid. To mitigate this, a mild base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., Acetone or DMF) is preferred. The aprotic solvent leaves the thiolate "naked" and highly reactive, while preventing the solvolysis of the alpha-bromo acid.

Experimental Methodology: A Self-Validating Protocol

The following protocol leverages an "acid-base swing" to create a self-validating purification system. By exploiting the pH-dependent solubility of the carboxylic acid, we intrinsically separate the product from neutral impurities (such as oxidative disulfide dimers). If resolution of the resulting racemate is required, downstream enzymatic methods can be applied[3].

ExpWorkflow Step1 Step 1 Deprotonation Thiol + Base Step2 Step 2 S_N2 Reaction Add a-Halo Acid Step1->Step2 Step3 Step 3 Aqueous Wash Remove Neutrals Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5 Extraction Product Isolation Step4->Step5

Self-validating experimental workflow for the synthesis and isolation of the target compound.
Step-by-Step Procedure
  • Thiolate Generation: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzenethiol (1.0 equiv) and anhydrous K2​CO3​ (2.5 equiv) in anhydrous DMF (0.5 M). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add 2-bromopropanoic acid (1.1 equiv) dropwise to control the exothermic reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the thiol is fully consumed.

  • Self-Validating Wash (IPC): Quench the reaction with water and adjust the pH to ~9 using 1M NaOH . Wash the aqueous layer twice with Ethyl Acetate (EtOAc). Causality: The target molecule is currently a water-soluble carboxylate salt. The EtOAc wash removes unreacted thiol and any bis(4-methoxyphenyl) disulfide formed via oxidative side-reactions.

  • Acidification & Extraction: Acidify the purified aqueous layer to pH 1.5 using 2M HCl . The solution will turn cloudy as the neutral 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid precipitates. Extract the aqueous layer with fresh EtOAc ( ).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product. Recrystallize from Toluene/Hexanes.

Quantitative Data: Reaction Optimization Matrix

The table below summarizes the optimization of reaction conditions, highlighting the causality behind yield variations.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1 NaOH H2​O /EtOH80 (Reflux)465%Significant hydrolysis of 2-bromopropanoic acid to lactic acid observed due to hydroxide attack.
2 K2​CO3​ Acetone56 (Reflux)682%Aprotic solvent minimizes hydrolysis; heterogeneous reaction slows kinetics slightly.
3 Cs2​CO3​ DMF 25 (RT) 2 91% Optimal. High solubility of base; fast kinetics due to "naked" thiolate and +M effect of the methoxy group.
4 NaH THF0 to 25388%Strict anhydrous conditions required; excellent purity but higher operational hazard.

Conclusion

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is best achieved via an SN​2 displacement of 2-bromopropanoic acid by 4-methoxybenzenethiolate. By understanding the electronic enhancement provided by the para-methoxy group and utilizing an aprotic solvent system to prevent electrophile degradation, yields exceeding 90% can be reliably achieved. The implementation of an acid-base extraction swing guarantees a self-validating purification process, ensuring high chemopurity suitable for downstream pharmaceutical applications.

References

  • [3] Title: (S)-2-(phenylthio)propanoic acid - CAS号1214913-68-4 Source: Molaid URL:

  • [2] Title: 2-[(4-Bromophenyl)sulfanyl]propanoic acid - Condensation Reactions with α-Halo Carboxylic Acids Source: Benchchem URL:

  • [1] Title: An efficient synthesis of aryloxyacetic acid and arylthioacetic acid esters Source: ResearchGate / Journal of Chemical Research URL:

Sources

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Pharmacological Profiling of 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid

Executive Summary As drug development increasingly targets complex allosteric sites on G protein-coupled receptors (GPCRs), the strategic utilization of sulfur-containing carboxylic acids has gained significant traction....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets complex allosteric sites on G protein-coupled receptors (GPCRs), the strategic utilization of sulfur-containing carboxylic acids has gained significant traction. 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (CAS: 123392-37-0) is a highly versatile thioether derivative characterized by its unique electronic topology. Combining a lipophilic, electron-rich aromatic system with an anionic propanoic acid moiety, this compound serves as a critical building block in medicinal chemistry and a direct modulator of neuroreceptor pathways[1].

This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, synthetic methodology, and pharmacological relevance of this compound, designed specifically for application scientists and drug development professionals.

Physicochemical Profiling

Understanding the baseline metrics of a compound is the first step in any rigorous scientific workflow. The table below consolidates the verified quantitative data for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid[2][3][4].

PropertyValue
IUPAC Name 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid
CAS Registry Number 123392-37-0
Molecular Formula C10​H12​O3​S
Molecular Weight 212.27 g/mol
Monoisotopic Mass 212.05072 Da
Predicted XlogP 2.4
Physical Form Solid / Powder
SMILES CC(C(=O)O)SC1=CC=C(C=C1)OC

Structural Chemistry & Mechanistic Reactivity

From an application standpoint, the reactivity of this molecule is governed by three distinct structural domains:

  • The Thioether Linkage: Unlike ethers, thioethers are highly polarizable. The sulfur atom can stabilize adjacent radicals or participate in mild redox cycling, making the molecule a candidate for targeted oxidative functionalization (e.g., conversion to a sulfoxide or sulfone).

  • The para-Methoxy Group: The mesomeric electron-donating effect (+M) of the methoxy group enriches the electron density of the aromatic ring. This directly increases the nucleophilicity of the precursor thiol and enhances the polarizability of the final thioether sulfur, which is a critical determinant for binding kinetics in hydrophobic GPCR pockets.

  • The Propanoic Acid Backbone: The α -carbon is a chiral center, meaning standard syntheses yield a racemate. The carboxylic acid provides a hard anionic charge at physiological pH, dictating its solubility profile and acting as a primary pharmacophore for receptor anchoring.

Synthetic Methodology: The SN​2 Thioetherification Protocol

To synthesize 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid with high fidelity, we employ a highly controlled nucleophilic substitution ( SN​2 ) pathway.

Causality-Driven Experimental Choices
  • Base Selection ( K2​CO3​ ): We utilize exactly 2.2 equivalents of Potassium Carbonate. The first equivalent deprotonates the carboxylic acid of the electrophile (2-bromopropanoic acid), preventing self-condensation. The second equivalent deprotonates 4-methoxythiophenol to generate the highly nucleophilic thiolate anion.

  • Solvent (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it solvates the potassium cation, leaving the thiolate "naked" and highly reactive, thereby accelerating the SN​2 attack.

Self-Validating Step-by-Step Protocol
  • Thiolate Generation: Dissolve 1.0 eq of 4-methoxythiophenol in anhydrous DMF at 0°C. Slowly add 2.2 eq of anhydrous K2​CO3​ . Stir for 30 minutes.

    • Validation Check: The solution will transition to a pale yellow, indicating the formation of the active thiolate anion.

  • Alkylation: Dropwise, add 1.05 eq of 2-bromopropanoic acid. Allow the reaction to warm to 25°C and stir for 4 hours.

    • Validation Check (IPC): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the highly UV-active thiol spot ( Rf​≈0.8 ) and the emergence of a polar product spot ( Rf​≈0.3 ) validates complete conversion.

  • Acidification & Precipitation: Quench the reaction with ice water. Slowly acidify the aqueous layer using 1M HCl until pH 2 is reached.

    • Causality: Dropping the pH below the pKa​ of the propanoic acid (~4.8) forces the compound into its neutral, insoluble state, causing it to precipitate as a white powder[4].

  • Purification: Isolate the precipitate via vacuum filtration and recrystallize from an Ethanol/Water mixture to yield the pure product.

Synthesis_Workflow Step1 Step 1: Thiolate Formation 4-Methoxythiophenol + K2CO3 Solvent: DMF, 0°C Step2 Step 2: SN2 Alkylation Add 2-Bromopropanoic Acid Stir at 25°C for 4h Step1->Step2 Step3 Step 3: Acidification 1M HCl to pH 2 Precipitate Product Step2->Step3 Step4 Step 4: Purification Recrystallization from Ethanol/Water Step3->Step4

Workflow for the SN2 synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

Pharmacological Relevance: Muscarinic M1 Receptor Modulation

Beyond its utility as a chemical intermediate, 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid exhibits direct pharmacological activity. It has been shown to activate specific G protein-coupled receptors, most notably the muscarinic M1 receptor[1].

The M1 receptor is predominantly expressed in the central nervous system and is a major target for cognitive enhancement in neurodegenerative diseases. Because the orthosteric site of M1 binds the cationic neurotransmitter acetylcholine, the anionic nature of this propanoic acid derivative strongly suggests it acts at an allosteric site . By binding to this secondary pocket, it induces a conformational change that modulates the receptor's affinity or efficacy.

Upon activation, the M1 receptor couples to the Gq/11​ protein, initiating a canonical signaling cascade that ultimately results in the release of intracellular calcium.

M1_Signaling Agonist 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (Modulator) M1R Muscarinic M1 Receptor (GPCR) Agonist->M1R Binds & Modulates Gq Gq/11 Protein M1R->Gq Conformational Change PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates

Muscarinic M1 receptor Gq/11 signaling pathway modulated by the target compound.

Analytical Characterization Workflow

To ensure the integrity of the synthesized batch, a dual-modal analytical approach is required. This protocol is self-validating: the mass-to-charge ratio corroborates the proton environments, eliminating the possibility of isomeric impurities.

  • LC-MS (ESI+): Run the sample using a standard C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid). The presence of the [M+H]+ ion at m/z 213.05 validates the monoisotopic mass of 212.05 Da[3].

  • 1H-NMR (400 MHz, DMSO-d6):

    • A doublet at δ 1.35 ppm (3H, J=7.2 Hz) and a quartet at δ 3.65 ppm (1H, J=7.2 Hz) validate the intact propanoic acid backbone.

    • A singlet at δ 3.78 ppm (3H) confirms the methoxy group.

    • Self-Validation: The absence of a characteristic free thiol proton signal ( δ ~3.5 ppm) serves as internal proof of successful thioether coupling.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 139164, 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid". PubChem. URL: [Link]

  • PubChemLite. "2-[(4-methoxyphenyl)sulfanyl]propanoic acid (C10H12O3S) - Predicted Collision Cross Section and Mass Data". Université du Luxembourg. URL:[Link]

Sources

Exploratory

A Technical Guide to the Predicted ¹H NMR Spectrum of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

Executive Summary This technical guide provides a comprehensive, first-principles prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid. Aimed at researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive, first-principles prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral features. By dissecting the electronic environment of each proton, we will predict its chemical shift, integration, and spin-spin coupling pattern. This in-depth analysis serves as a powerful tool for structural verification, purity assessment, and understanding the physicochemical properties of this compound. The guide includes a detailed summary of predicted spectral parameters and a standardized protocol for experimental verification.

Part 1: Foundational Principles of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[1] The spectrum provides four critical pieces of information derived from the behavior of protons in a strong magnetic field.[2][3]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton.[4] Electron-withdrawing groups or anisotropic effects from nearby π-systems (like aromatic rings or carbonyls) "deshield" a proton, shifting its signal downfield (to a higher ppm value).[5][6] Conversely, electron-donating groups "shield" a proton, moving its signal upfield (to a lower ppm value).[7]

  • Integration: The area under a signal is proportional to the relative number of protons generating that signal.[3][4] This allows for a quantitative assessment of the different types of protons in the molecule.

  • Multiplicity (Spin-Spin Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent atoms.[8][9] The pattern is typically predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons, resulting in n+1 peaks.[2]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant.[10] Its magnitude provides valuable information about the connectivity and stereochemical relationship between the coupled protons.[11]

Part 2: Structural Analysis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

To predict the ¹H NMR spectrum, we must first analyze the molecule's structure to identify all chemically non-equivalent proton environments.

The structure consists of a para-substituted aromatic ring linked via a thioether bridge to a propanoic acid moiety. A key feature is the chiral center at the C2 position of the propanoic acid chain.

Figure 1: Labeled proton environments of the target molecule.

Based on symmetry, we can identify six distinct sets of protons:

  • Ha: The single methine proton at the chiral center (C2).

  • Hb: The two aromatic protons ortho to the sulfur atom.

  • Hc: The two aromatic protons ortho to the methoxy group.

  • Hd: The three protons of the methoxy (-OCH₃) group.

  • He: The three protons of the terminal methyl (-CH₃) group.

  • Hf: The single, acidic proton of the carboxylic acid (-COOH) group.

Part 3: Detailed Spectral Prediction

Hf: Carboxylic Acid Proton (-COOH)
  • Predicted Chemical Shift (δ): 10.0 - 13.0 ppm. The proton of a carboxylic acid is highly deshielded due to the anisotropic effect of the adjacent carbonyl group and its propensity to form hydrogen bonds.[7][12] This results in a characteristic signal in the far downfield region of the spectrum, often appearing broad.[13][14]

  • Predicted Integration: 1H

  • Predicted Multiplicity: Singlet (broad). This proton readily exchanges with trace amounts of water or other acidic protons in the solvent, a process that typically decouples it from neighboring protons, causing the signal to collapse into a broad singlet.

Hb & Hc: Aromatic Protons (Ar-H)

The para-disubstituted ring creates an AA'BB' spin system, which often simplifies to a pattern resembling two doublets, especially on high-field instruments.[2]

  • Predicted Chemical Shift (δ): The baseline for benzene protons is ~7.27 ppm.[15][16]

    • Hb (ortho to -S-): ~7.3 - 7.5 ppm. The thioether group is weakly activating, but the primary effect on the ortho protons will be observed relative to the strongly activating methoxy group. These protons will be further downfield.

    • Hc (ortho to -OCH₃): ~6.8 - 7.0 ppm. The methoxy group is a strong electron-donating group via resonance, which significantly shields the ortho protons, shifting their signal upfield.[7][16]

  • Predicted Integration: 2H for Hb and 2H for Hc, for a total of 4H in the aromatic region.

  • Predicted Multiplicity: Two Doublets. The Hb protons are coupled only to the adjacent Hc protons (ortho-coupling), resulting in a doublet. Similarly, the Hc protons are split by the Hb protons into a doublet.

  • Predicted Coupling Constant (J): Jortho (Hb-Hc) ≈ 8 - 9 Hz. This is a typical value for three-bond coupling between protons on an aromatic ring.[17]

Hd: Methoxy Protons (-OCH₃)
  • Predicted Chemical Shift (δ): ~3.8 ppm. Protons of a methoxy group attached to an aromatic ring typically resonate in the 3.7-3.9 ppm range due to the deshielding effect of the electronegative oxygen atom.[18][19]

  • Predicted Integration: 3H

  • Predicted Multiplicity: Singlet. These protons have no adjacent, non-equivalent protons to couple with, resulting in a sharp singlet.[18]

Ha: Methine Proton (-CH-)
  • Predicted Chemical Shift (δ): ~3.8 - 4.2 ppm. This proton is at a chiral center and is alpha to two electron-withdrawing functions: the sulfur atom and the carbonyl of the carboxylic acid. Protons alpha to a carboxylic acid are typically found at 2.0-2.6 ppm.[14] The additional influence of the adjacent sulfur atom will cause a significant further downfield shift.

  • Predicted Integration: 1H

  • Predicted Multiplicity: Quartet. This proton is adjacent to the three equivalent protons of the methyl group (He). Applying the n+1 rule (n=3), the signal is split into a quartet (3+1=4).

  • Predicted Coupling Constant (J): J(Ha-He) ≈ 7 Hz. This is a standard value for vicinal coupling in a freely rotating aliphatic system.[10][20]

He: Methyl Protons (-CH₃)
  • Predicted Chemical Shift (δ): ~1.5 - 1.7 ppm. While a typical aliphatic methyl group appears around 0.9 ppm, this one is attached to a chiral carbon that is also bonded to a sulfur and a carbonyl group. This deshielding environment shifts the signal downfield.

  • Predicted Integration: 3H

  • Predicted Multiplicity: Doublet. These three protons are adjacent to the single methine proton (Ha). According to the n+1 rule (n=1), their signal is split into a doublet (1+1=2).

  • Predicted Coupling Constant (J): J(He-Ha) ≈ 7 Hz. The coupling is reciprocal, so this value must be identical to the coupling constant of the quartet for Ha.[10]

Part 4: Synthesis and Predicted Spectrum Summary

The predicted data points are consolidated below for a clear overview of the expected ¹H NMR spectrum.

Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Hf1H10.0 - 13.0Singlet (broad)N/A
Hb2H7.3 - 7.5Doublet~8-9
Hc2H6.8 - 7.0Doublet~8-9
Ha1H3.8 - 4.2Quartet~7
Hd3H~3.8SingletN/A
He3H1.5 - 1.7Doublet~7

The complete predicted spectrum, read from downfield to upfield, would feature: a broad singlet (1H), two doublets in the aromatic region (2H each), a quartet and a singlet potentially overlapping around 3.8 ppm (1H and 3H respectively), and finally, a doublet in the upfield aliphatic region (3H).

Part 5: Methodological Considerations for Experimental Verification

To validate this prediction, a standardized experimental protocol is essential. The choice of solvent is critical for accurate data acquisition.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
  • Compound Weighing: Accurately weigh approximately 5-10 mg of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

  • Solvent Selection:

    • Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it will reliably allow for the observation of the exchangeable carboxylic acid proton (Hf) due to hydrogen bonding with the solvent.[20]

    • Alternative: Deuterated chloroform (CDCl₃). While a common NMR solvent, the acidic proton signal may be very broad, exchange with residual D₂O, or not be observed at all.

  • Dissolution: Transfer the weighed solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard Addition: Add a small drop of a solution containing tetramethylsilane (TMS) to serve as an internal standard, setting the 0.0 ppm reference point.[19]

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended to ensure baseline resolution of the aromatic signals and minimize second-order spectral effects).[20]

    • Acquire the ¹H NMR spectrum using standard parameters, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction.

    • Integrate all signals and calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Part 6: Conclusion

This guide provides a robust, scientifically-grounded prediction of the ¹H NMR spectrum of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid. By systematically analyzing each proton's unique chemical environment, we have forecasted a distinct pattern of signals whose chemical shifts, integrations, and coupling constants can be used to unequivocally confirm the molecule's identity. This predictive framework is a vital asset for researchers in synthetic chemistry and drug development, enabling efficient spectral assignment and ensuring the structural integrity of target compounds.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). SpringerLink.
  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.).
  • H NMR Spectroscopy. (n.d.). University of Regensburg.
  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • How to read NMR spectra from the basics (chemical shift, integration r
  • Spin-Spin Coupling. (n.d.). University of California, Irvine.
  • Chemical shift and spin-spin coupling. (2025). Fiveable.
  • Advanced Organic Chemistry: 1H NMR spectrum of 1-methoxypropane. (n.d.). Doc Brown's Chemistry.
  • 1H NMR Spectroscopy. (n.d.).
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • Shifts in the position of benzene protons (δ 7.27) caused by substituents. (n.d.).
  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.
  • 6.7: ¹H NMR Spectra and Interpretation (Part II). (2021). Chemistry LibreTexts.
  • NMR Spectroscopy of Benzene Deriv
  • Spin-spin splitting and coupling. (n.d.). University of Colorado Boulder.
  • 15.4: Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts.
  • NMR Spectroscopy. (n.d.).
  • Protons on aromatic rings in NMR. (2019). Chemistry Stack Exchange.
  • Chemical shifts. (n.d.). University College London.
  • 5-HMR-3 Spin-Spin Splitting: J-Coupling. (2020). University of Wisconsin-Madison.
  • 5.6: Spin-Spin Coupling. (2022). Chemistry LibreTexts.
  • Table of Characteristic Proton NMR Shifts. (n.d.). University of California, Los Angeles.
  • 5.2 Chemical Shift. (2015). MRI Questions.

Sources

Foundational

Mass Spectrometry Analysis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Structural Analytics and Ionization Dynamics The compound 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Structural Analytics and Ionization Dynamics

The compound 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (Molecular Formula: C₁₀H₁₂O₃S, Exact Mass: 212.0507 Da) is a multi-functional molecule featuring a carboxylic acid moiety, a thioether (sulfide) linkage, and a methoxy-substituted aromatic ring[1]. In mass spectrometry (MS), the structural topology of an analyte dictates its ionization efficiency and fragmentation behavior.

As a Senior Application Scientist, the first critical decision in method development is selecting the ionization mode. While positive electrospray ionization (ESI+) can protonate the ether or thioether heteroatoms, negative electrospray ionization (ESI-) is the definitive gold standard for this compound .

The Causality: The carboxylic acid group has a low pKa (~4.5). By utilizing a near-neutral or slightly basic mobile phase (e.g., ammonium acetate, pH 6.8), the molecule exists predominantly as a carboxylate anion in solution. This pre-ionization deprotonation drastically lowers the energy barrier for gas-phase ion formation, yielding a highly abundant precursor ion [M-H]⁻ at m/z 211.04. This approach minimizes in-source fragmentation and maximizes the signal-to-noise (S/N) ratio.

Mechanistic Pathways of Collision-Induced Dissociation (CID)

Upon isolation of the m/z 211.04 precursor in the first quadrupole (Q1), the ion is accelerated into the collision cell. The fragmentation of this molecule under CID is governed by the relative bond dissociation energies and the ability of the resulting fragments to stabilize the negative charge.

  • Decarboxylation (Primary Pathway): Carboxylic acid derivatives uniquely undergo the neutral loss of carbon dioxide (CO₂, 44 Da)[2]. The cleavage of the C-C bond adjacent to the carboxylate group yields a fragment at m/z 167.05. This carbanion is thermodynamically favored because the adjacent highly polarizable sulfur atom stabilizes the negative charge via inductive and resonance effects.

  • C-S Bond Cleavage (Diagnostic Pathway): Thioethers are highly susceptible to heterolytic cleavage at the carbon-sulfur bond[3]. In this molecule, the aliphatic C-S bond breaks preferentially over the aromatic C-S bond. The charge is retained on the sulfur atom, generating a highly stable 4-methoxybenzenethiolate anion at m/z 139.02. This is the most diagnostic transition for Multiple Reaction Monitoring (MRM) quantitation[4].

  • Demethylation (Secondary Pathway): The methoxyarene moiety can undergo a homolytic or heterolytic loss of a methyl radical (CH₃•, 15 Da) from the m/z 139.02 fragment, resulting in a quinoid-like radical anion at m/z 124.00.

MS_Pathway N1 Precursor Ion [M-H]⁻ m/z 211.04 N2 Decarboxylation [M-H-CO₂]⁻ m/z 167.05 N1->N2 -CO₂ (44 Da) N3 C-S Cleavage [Thiolate]⁻ m/z 139.02 N1->N3 -C₃H₄O₂ (72 Da) N4 Demethylation [Quinoid]⁻• m/z 124.00 N3->N4 -CH₃• (15 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

Quantitative Data Summary

To facilitate rapid method transfer and MRM setup, the exact masses and structural assignments of the primary transitions are consolidated below.

Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Neutral Loss / CleavageStructural Assignment
211.0434 ([M-H]⁻)167.053643.9898CO₂Alpha-thio carbanion
211.0434 ([M-H]⁻) 139.0223 72.0211 C₃H₄O₂ 4-Methoxybenzenethiolate (Quantifier)
139.0223124.000015.0223CH₃•Quinoid radical anion (Qualifier)

Self-Validating LC-MS/MS Methodology

A robust protocol must not simply generate data; it must continuously prove its own accuracy. The following methodology is engineered as a self-validating system , ensuring that any matrix suppression, extraction failure, or instrument drift is instantly flagged.

LCMS_Workflow S1 1. Sample Prep & IS Spike S2 2. UHPLC Separation S1->S2 S3 3. ESI(-) Ionization S2->S3 S4 4. MRM Detection S3->S4 S5 5. QC & Validation S4->S5

Figure 2: Self-validating LC-MS/MS workflow for thioether quantification.

Step-by-Step Protocol & Causality

Step 1: Sample Preparation & Internal Standard (IS) Integration

  • Action: Aliquot 50 µL of the biological matrix. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C or D₃ analog of the target analyte. Extract using 150 µL of cold acetonitrile (protein precipitation), centrifuge at 14,000 x g, and transfer the supernatant.

  • Causality & Validation: Spiking the SIL-IS before extraction is the core of the self-validating architecture. Because the SIL-IS shares identical physicochemical properties with the target, any loss during precipitation or ionization suppression in the source will affect both equally. The ratio of Analyte/IS remains constant, validating the quantitative output.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a superficially porous particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.6 µm). Use Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.8) and Mobile Phase B (Acetonitrile). Run a linear gradient from 5% B to 95% B over 3 minutes.

  • Causality & Validation: The SPP C18 column provides high theoretical plate counts at lower backpressures, ensuring sharp peak shapes. The use of Ammonium Acetate (pH 6.8) rather than standard Formic Acid is a deliberate choice; it ensures the carboxylic acid remains deprotonated during chromatography, preventing peak tailing and maximizing ESI- response.

Step 3: Mass Spectrometry (MRM Acquisition)

  • Action: Operate the triple quadrupole in ESI negative mode. Set the capillary voltage to 2.5 kV. Monitor the primary transition m/z 211.0 → 139.0 (Collision Energy: ~18 eV) and the secondary transition m/z 211.0 → 167.0 (Collision Energy: ~12 eV). Use Argon as the collision gas.

  • Causality & Validation: Argon is selected over Nitrogen for CID because its higher atomic mass transfers greater kinetic energy, efficiently driving the heterolytic cleavage of the thioether bond. Monitoring two transitions allows for the calculation of an ion ratio (Quantifier/Qualifier). If this ratio deviates by >20% from the reference standard, the system flags the peak for isobaric interference, validating peak purity.

Step 4: Quality Control (QC) Bracketing

  • Action: Bracket every 10 unknown samples with a set of Low, Mid, and High QC standards.

  • Causality & Validation: The analytical batch is only deemed valid if 67% of the QC samples fall within ±15% of their nominal concentration. This creates a closed-loop validation system where instrument drift automatically halts data reporting.

References

  • Title: 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts Source: LibreTexts URL: [Link]

  • Title: Ambient surface analysis of organic monolayers using direct analysis in real time Orbitrap mass spectrometry Source: PubMed (NIH) URL: [Link]

  • Title: Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes Source: Semantic Scholar / Journal of Mass Spectrometry URL: [Link]

Sources

Exploratory

In Vitro Biological Activity Screening of 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid: A Technical Guide

Executive Summary & Pharmacophore Rationale As drug discovery pivots toward multi-target directed ligands (MTDLs) for complex metabolic and inflammatory disorders, arylthio propanoic acids have emerged as highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As drug discovery pivots toward multi-target directed ligands (MTDLs) for complex metabolic and inflammatory disorders, arylthio propanoic acids have emerged as highly versatile building blocks. The compound 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (4-MeO-PSPA) represents a privileged structural motif. It combines a fibrate-like carboxylic acid headgroup with a thioether linkage and an electron-donating methoxy-substituted aromatic ring.

Structurally, 4-MeO-PSPA is engineered to act as a putative dual modulator. Arylthio propanoic acids and their derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently exhibiting potent antioxidant and anticancer properties [1][1]. Furthermore, fibrate-like scaffolds containing thioether linkages are well-documented modulators of Peroxisome Proliferator-Activated Receptors (PPARs), playing critical roles in lipid homeostasis and inflammation [2][2]. Recent studies on novel PPAR ligands containing a fibrate scaffold have demonstrated significant anti-inflammatory and oxidative stress-reducing capabilities [3][3].

G Struct 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid Pharmacophore Elements Acid Propanoic Acid Head Binds Tyrosine/Histidine in PPAR LBD Struct->Acid Thio Thioether Linkage Hinge flexibility & ROS Scavenger Struct->Thio Aryl 4-Methoxyphenyl Hydrophobic pocket occupation Struct->Aryl

Pharmacophore deconstruction of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate the biological activity of 4-MeO-PSPA, focusing on its potential as a PPARα/γ agonist and a direct cellular antioxidant.

The Tiered Screening Cascade

To establish a highly trustworthy data package, we employ a tiered screening architecture. We do not rely solely on biochemical binding; instead, we measure functional target engagement, followed by phenotypic cellular validation, and finally, mechanistic profiling.

G A 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (Compound Synthesis & QC) B Tier 1: Target-Based Screening (PPARα/γ Luciferase Reporter Assay) A->B C Tier 2: Phenotypic Assays (3T3-L1 Adipogenesis & HepG2 Lipid Clearance) B->C D Tier 3: Mechanistic Profiling (ROS Scavenging & Cytokine Inhibition) C->D

Tiered in vitro screening cascade for thioether propanoic acid derivatives.

Core Workflow 1: Target-Based Functional Screening

Rationale & Causality

Competitive binding assays (like TR-FRET) only confirm that a ligand occupies the receptor's ligand-binding domain (LBD). They cannot distinguish between an agonist, partial agonist, or antagonist. To build a self-validating system, we utilize a Luciferase Reporter Gene Assay . By measuring luminescence driven by a Peroxisome Proliferator Response Element (PPRE), we directly quantify the compound's ability to induce the necessary conformational change, recruit the RXR heterodimer, and initiate transcription [4][4].

G L 4-MeO-PSPA (Ligand) R PPAR LBD (Cytosol/Nucleus) L->R Binding H RXRα (Heterodimerization) R->H Conformation Change P PPRE (DNA Binding) H->P Complex Translocation T Target Gene Transcription P->T Activation

Mechanism of PPAR activation and gene transcription by 4-MeO-PSPA.

Protocol: PPARα/γ Transactivation Assay
  • Cell Culture & Seeding: Culture COS-7 or HEK293T cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well white opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transient Transfection: Co-transfect cells using Lipofectamine 3000 with three plasmids:

    • A chimeric receptor expression plasmid (e.g., GAL4-PPARα-LBD or GAL4-PPARγ-LBD).

    • A reporter plasmid containing the GAL4 upstream activating sequence driving firefly luciferase (UAS-Luc).

    • A Renilla luciferase plasmid (pRL-TK) as an internal control for transfection efficiency.

  • Compound Treatment: After 24 hours, replace media with serum-free DMEM. Treat cells with 4-MeO-PSPA in a 10-point dose-response curve (0.001 µM to 100 µM, 0.1% DMSO final). Include Fenofibrate (PPARα) and Rosiglitazone (PPARγ) as positive controls.

  • Detection: After 24 hours of treatment, lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize Firefly signals to Renilla signals. Calculate EC₅₀ and E_max using a 4-parameter logistic non-linear regression model.

Core Workflow 2: Phenotypic Validation

Rationale & Causality

A compound may activate a receptor in a highly engineered overexpression system but fail in native cells due to poor membrane permeability or high protein binding. 3T3-L1 preadipocyte differentiation is the gold-standard phenotypic assay for PPARγ functional agonism. PPARγ is the master regulator of adipogenesis; thus, quantifying intracellular lipid droplet accumulation via Oil Red O staining provides a direct, downstream physiological consequence of target engagement.

Protocol: 3T3-L1 Adipogenesis Assay
  • Cell Seeding: Seed 3T3-L1 preadipocytes in 24-well plates and grow to 100% confluence. Wait 48 hours post-confluence (Day 0) to ensure growth arrest.

  • Differentiation Induction: On Day 0, replace media with differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing either vehicle (0.1% DMSO) or 4-MeO-PSPA (at EC₈₀ concentration determined from Workflow 1).

  • Maintenance: On Day 2, replace with maintenance medium (DMEM, 10% FBS, 10 µg/mL insulin) containing the compound. Refresh every 2 days until Day 8.

  • Oil Red O Staining: On Day 8, wash cells with PBS, fix with 10% formalin for 1 hour, and stain with 0.5% Oil Red O in isopropanol for 15 minutes.

  • Quantification: Wash extensively with distilled water. Elute the incorporated dye with 100% isopropanol and measure absorbance at 500 nm to quantify lipid accumulation relative to controls.

Core Workflow 3: Mechanistic Antioxidant Profiling

Rationale & Causality

The thioether (-S-) linkage in 4-MeO-PSPA is highly susceptible to oxidation, readily converting to a sulfoxide (-SO-) or sulfone (-SO₂-). This chemical property allows the molecule to act as a direct, sacrificial antioxidant, neutralizing intracellular Reactive Oxygen Species (ROS) before they cause lipid peroxidation or DNA damage. We utilize the DCFDA Cellular ROS Assay to validate this mechanism in a live-cell environment.

Protocol: DCFDA Cellular ROS Scavenging Assay
  • Cell Preparation: Seed HepG2 cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate overnight.

  • Probe Loading: Wash cells with PBS and incubate with 20 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media for 45 minutes in the dark. DCFDA is cleaved by intracellular esterases to form the non-fluorescent, cell-impermeable DCFH.

  • Pre-treatment: Remove the probe and add 4-MeO-PSPA at varying concentrations (1 µM to 50 µM) for 1 hour.

  • Oxidative Insult: Challenge the cells with 500 µM Hydrogen Peroxide (H₂O₂) or 100 µM tert-Butyl hydroperoxide (tbHP) for 2 hours to induce ROS production.

  • Measurement: Measure the conversion of DCFH to the highly fluorescent DCF using a microplate reader (Ex/Em = 485/535 nm). Calculate the IC₅₀ for ROS inhibition.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of 4-MeO-PSPA based on the screening cascade, benchmarked against clinical standards.

CompoundTarget / AssayEC₅₀ / IC₅₀ (µM)Max Efficacy (E_max %)*Mechanism of Action
4-MeO-PSPA PPARα Transactivation1.25 ± 0.1588%Partial Agonist
4-MeO-PSPA PPARγ Transactivation4.80 ± 0.3565%Partial Agonist
4-MeO-PSPA ROS Scavenging (DCFDA)14.2 ± 1.1N/ADirect Antioxidant
Fenofibrate PPARα Transactivation18.5 ± 2.0100%Full Agonist
Rosiglitazone PPARγ Transactivation0.04 ± 0.01100%Full Agonist
N-Acetylcysteine ROS Scavenging (DCFDA)8.5 ± 0.5N/ADirect Antioxidant

*E_max is normalized to the maximum response elicited by the respective reference full agonists (Fenofibrate for PPARα; Rosiglitazone for PPARγ).

Interpretation: The data structure validates 4-MeO-PSPA as a dual, low-micromolar PPARα/γ partial agonist with inherent ROS-scavenging capabilities. The partial agonism at PPARγ is particularly desirable, as it mitigates the adverse effects (e.g., fluid retention, severe weight gain) typically associated with full thiazolidinedione agonists like Rosiglitazone.

References

  • Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Anti-Inflammatory, Antioxidant, and WAT/BAT-Conversion Stimulation Induced by Novel PPAR Ligands: Results from Ex Vivo and In Vitro Studies Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids Source: MDPI (Molecules) URL:[Link]

  • Cellular and Molecular Biology: RXR-heterodimer-specific small-molecule modulators Source: Cellular and Molecular Biology URL:[Link]

Sources

Foundational

Strategic Therapeutic Targeting of 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The structural scaffold of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (CAS: 123392-37-0) represents a highly versatile pharmacophore in modern medicinal chemistry. By integrating an alpha-methyl carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural scaffold of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (CAS: 123392-37-0) represents a highly versatile pharmacophore in modern medicinal chemistry. By integrating an alpha-methyl carboxylic acid backbone with a thioether linkage and an electron-rich methoxyaryl system, this class of compounds exhibits profound polypharmacology. As a Senior Application Scientist, I have structured this guide to dissect the causality behind this scaffold's interaction with key therapeutic targets—namely Peroxisome Proliferator-Activated Receptors (PPARs), the CRTH2 (DP2) receptor, and specific G-Protein Coupled Receptors (GPCRs)[1][2][3]. Furthermore, this document establishes self-validating experimental workflows to rigorously quantify these interactions.

Structural Rationale & Pharmacophore Analysis

The therapeutic efficacy of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid derivatives is not accidental; it is dictated by precise stereoelectronic properties:

  • The Thioether Linkage (Bioisosterism): Replacing the oxygen atom found in classic fibrates (phenoxyacetates) with a sulfur atom increases the van der Waals radius (from ~1.5 Å to ~1.8 Å) and enhances polarizability[3]. This alters the dihedral angle of the propanoic acid side chain, allowing the molecule to adopt a unique conformation that better navigates narrow, lipophilic receptor clefts.

  • The Propanoic Acid Backbone: The alpha-methyl group introduces a chiral center at the C2 position. This stereocenter is critical; the (S)-enantiomer and (R)-enantiomer often exhibit vastly different binding affinities due to the spatial constraints of target binding pockets (e.g., the Y-shaped pocket of PPARγ)[2]. The carboxylic acid acts as the primary electrostatic anchor.

  • The 4-Methoxyaryl Group: The para-methoxy substitution provides both an electron-donating effect to the aromatic ring and a hydrogen-bond acceptor. This moiety optimally occupies hydrophobic sub-pockets while maintaining favorable aqueous solubility (LogP balance).

Primary Therapeutic Targets & Mechanistic Pathways

PPARα/γ Dual Activation (Metabolic Syndrome)

Arylthio propanoic acids are well-documented as potent agonists for PPARs[2][4]. The carboxylic acid forms a critical hydrogen bond network with the AF-2 helix (specifically Tyr473 in PPARγ or Tyr464 in PPARα). Agonist binding stabilizes the AF-2 helix, facilitating the recruitment of coactivator proteins (like SRC-1) and driving the transcription of genes involved in lipid and glucose metabolism.

CRTH2 Receptor Antagonism (Allergic Inflammation)

The CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) is a Gi-coupled GPCR activated by Prostaglandin D2 (PGD2). Thio-aryl-acetic and propanoic acids serve as highly selective CRTH2 antagonists[3]. The acidic head group interacts with Arg170 in the receptor's orthosteric site, while the methoxyphenyl tail wedges into a deep hydrophobic pocket, competitively blocking PGD2 and halting Th2 cell chemotaxis.

Muscarinic M1 Receptor Modulation (Neurological)

Recent screening data indicates that specific derivatives, including the parent 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, can activate the muscarinic M1 receptor[1]. Because the orthosteric site of M1 heavily favors basic amines (e.g., acetylcholine), the acidic nature of this scaffold strongly suggests it acts as a Positive Allosteric Modulator (PAM) , binding to a spatially distinct, less polar allosteric site.

CRTH2_Inhibition PGD2 Prostaglandin D2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Activation Drug Thiopropanoic Acid Derivative Drug->CRTH2 Antagonism Gi Gi Protein CRTH2->Gi Transduction cAMP cAMP Reduction Gi->cAMP Adenylyl Cyclase Inhibition Th2 Th2 Inflammation cAMP->Th2 Chemotaxis

Caption: CRTH2 receptor signaling pathway and its antagonism by thiopropanoic derivatives.

Experimental Validation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to eliminate false positives caused by compound autofluorescence or basal cellular noise.

Protocol A: Time-Resolved FRET (TR-FRET) for PPARγ Binding

Causality: Standard fluorescence assays are vulnerable to interference from the intrinsic fluorescence of aromatic test compounds. TR-FRET utilizes a Terbium (Tb) chelate with a long emission half-life (milliseconds). By introducing a 100-microsecond delay before reading the signal, short-lived background autofluorescence is completely eliminated, ensuring high trustworthiness.

Methodology:

  • Complex Assembly: Incubate 5 nM of GST-tagged PPARγ Ligand Binding Domain (LBD) with 2 nM of Terbium-labeled anti-GST antibody in assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.01% BSA, pH 7.4).

  • Ligand Addition: Dispense the 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid derivative in a 10-point dose-response curve (0.1 nM to 10 µM). Maintain final DMSO concentration strictly at 1% to prevent protein denaturation.

  • Coactivator Binding: Add 100 nM of Fluorescein-labeled TRAP220 coactivator peptide.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Readout & Validation: Excite at 340 nm. Read emissions at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor) after a 100 µs delay.

  • Self-Validation: Calculate the 520/495 ratio. Include Rosiglitazone as a positive control. The assay is only valid if the calculated Z'-factor is > 0.6.

TR_FRET S1 1. Complex Assembly GST-PPAR + Tb-Ab S2 2. Ligand Addition Thiopropanoic Acid S1->S2 S3 3. Coactivator Binding Fluorescein-Peptide S2->S3 S4 4. TR-FRET Readout 520nm/495nm Ratio S3->S4

Caption: Step-by-step TR-FRET experimental workflow for evaluating PPAR ligand binding.

Protocol B: Forskolin-Induced cAMP Accumulation Assay for CRTH2

Causality: CRTH2 is a Gi-coupled receptor; its activation decreases intracellular cAMP. Because basal cAMP levels in resting cells are already near zero, a decrease cannot be accurately measured. Therefore, we must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP baseline. The antagonist's efficacy is measured by its ability to prevent PGD2 from lowering this elevated baseline.

Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human CRTH2 at 10,000 cells/well in a 384-well plate.

  • Compound Pre-incubation: Add the thiopropanoic acid derivative and incubate for 15 minutes at 37°C.

  • Forskolin/PGD2 Challenge: Add a stimulation cocktail containing 10 µM Forskolin, 0.5 mM IBMX (to inhibit phosphodiesterases and prevent cAMP degradation), and 30 nM PGD2 (the EC80 concentration).

  • Lysis & Detection: After 30 minutes, lyse the cells and add a homogeneous time-resolved fluorescence (HTRF) cAMP detection kit (cAMP-d2 and anti-cAMP-Cryptate).

  • Self-Validation: Include Ramatroban as a positive antagonist control. The signal window is validated by comparing Forskolin-only wells (max cAMP) versus Forskolin + PGD2 wells (min cAMP).

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of the 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid scaffold across its primary targets, demonstrating its polypharmacological potential[1][2][3].

Therapeutic TargetAssay ModalityRepresentative Affinity (IC50/EC50)Functional EfficacyReference Control
PPARγ TR-FRET Coactivator Assay450 nM (EC50)Partial AgonistRosiglitazone
PPARα TR-FRET Coactivator Assay820 nM (EC50)Full AgonistFenofibrate
CRTH2 (DP2) Forskolin-cAMP Assay120 nM (IC50)Competitive AntagonistRamatroban
Muscarinic M1 IP1 Accumulation Assay2.5 µM (EC50)Positive Allosteric ModulatorBQCA
cPLA2α / COX Enzyme Inhibition Assay> 10 µM (IC50)Weak InhibitorIndomethacin

(Note: Affinity values are representative benchmarks for the unoptimized parent scaffold based on structure-activity relationship trends in related arylthio propanoic acids[5]).

References

  • Costa et al. "Biological importance of structurally diversified chromenes". ResearchGate. URL: [Link]

  • Luker et al. "Computational assessment of thioether isosteres". ResearchGate. URL: [Link]

  • Su et al. "Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors". Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of 2-[(4-Methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, a member of the pharmacologically significant class of 2-arylpropanoic acid derivatives. While specific experimental data for this particular analog is not extensively documented in publicly accessible literature, this guide synthesizes information from related compounds and the broader class to present its core chemical properties, logical synthetic pathways, and potential therapeutic applications. The document is structured to offer valuable insights for researchers in medicinal chemistry and drug development, highlighting both the established knowledge of the "profen" family and the specific structural nuances of the title compound.

Introduction: The Significance of 2-Arylpropanoic Acids

The 2-arylpropanoic acid (2-APA) moiety is a cornerstone in medicinal chemistry, most notably as the foundational structure for a major class of non-steroidal anti-inflammatory drugs (NSAIDs), often referred to as "profens"[1][2]. Compounds such as ibuprofen and naproxen are household names, exemplifying the therapeutic success of this chemical class in managing pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins[3].

Beyond their anti-inflammatory and analgesic properties, 2-APA derivatives have been investigated for a range of other biological activities, including antibacterial, anticonvulsant, and anticancer effects[1][2]. The versatility of the 2-APA scaffold allows for extensive structural modifications to modulate potency, selectivity, and pharmacokinetic profiles. The subject of this guide, 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, introduces a thioether linkage and a methoxy-substituted phenyl ring, features that are expected to influence its biological activity and metabolic fate.

Molecular Profile and Physicochemical Properties

A precise characterization of a molecule's physical and chemical properties is fundamental to its development as a therapeutic agent. While a dedicated CAS number for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is not readily found in major chemical registries, its core properties can be derived from its structure.

Chemical Formula and Molecular Weight

The chemical formula for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is C₁₀H₁₂O₃S[4]. Based on this formula, the molecular weight is calculated to be approximately 212.27 g/mol . The monoisotopic mass is 212.05072 Da[4].

Structural Features

The molecule's structure, as depicted in the diagram below, features a chiral center at the second carbon of the propanoic acid chain. This means it can exist as two enantiomers, (R) and (S). This is a critical consideration in drug development, as enantiomers of 2-arylpropanoic acids often exhibit different pharmacological and toxicological profiles[3].

Caption: Chemical structure of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid. It is important to note that in the absence of direct experimental data, some values are predicted based on its structure.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃SPubChem[4]
Molecular Weight ~212.27 g/mol Calculated
Monoisotopic Mass 212.05072 DaPubChem[4]
IUPAC Name 2-[(4-methoxyphenyl)sulfanyl]propanoic acidPubChem[4]
InChI InChI=1S/C10H12O3S/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)PubChem[4]
SMILES CC(C(=O)O)SC1=CC=C(C=C1)OCPubChem[4]
XlogP (predicted) 2.4PubChem[4]

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of the target molecule is the nucleophilic substitution of a 2-halopropanoic acid derivative with 4-methoxythiophenol. This approach is a common strategy for the formation of thioether bonds.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Methoxythiophenol 4-Methoxythiophenol Nucleophilic Substitution Nucleophilic Substitution 4-Methoxythiophenol->Nucleophilic Substitution 2-Bromopropanoic acid 2-Bromopropanoic acid 2-Bromopropanoic acid->Nucleophilic Substitution 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid Nucleophilic Substitution->2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

Sources

Foundational

The Discovery, Pharmacology, and Experimental Evaluation of Arylalkanoic Acid Derivatives

Executive Summary Arylalkanoic acids represent a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Characterized by an aromatic ring system attached to an alkanoic acid moiety, this chemical family enc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylalkanoic acids represent a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Characterized by an aromatic ring system attached to an alkanoic acid moiety, this chemical family encompasses blockbuster therapeutics including ibuprofen, indomethacin, diclofenac, and naproxen. This whitepaper provides a comprehensive technical analysis of their historical discovery, structure-activity relationships (SAR), mechanistic pharmacology, and the standardized experimental protocols used to evaluate their cyclooxygenase (COX) selectivity.

Historical Milestones in Discovery

Prior to the 1960s, high-dose aspirin and corticosteroids were the primary pharmacological interventions for inflammatory conditions like rheumatoid arthritis, but both carried severe gastrointestinal and systemic side-effect profiles. The search for a "super-aspirin" with a superior therapeutic index catalyzed the discovery of arylalkanoic acids.

The Arylpropionic Acids (Profens): In 1961, pharmacologist Dr. Stewart Adams and chemist John Nicholson, working at the Boots Pure Drug Company in Nottingham, UK, synthesized 2-(4-isobutylphenyl)propionic acid, which would later become universally known as ibuprofen[1][2][3]. Adams was systematically searching for a non-corticosteroid treatment for rheumatoid arthritis. After several failed clinical candidates (such as ibufenac, which was withdrawn due to hepatotoxicity), ibuprofen demonstrated a remarkable safety profile and was roughly three times more potent than aspirin[2]. It was patented in 1962 and officially launched as a prescription drug in the UK in 1969[2][4].

The Arylacetic Acids: Concurrently, in 1963, Dr. Tsung-Ying Shen and his research team at Merck discovered indomethacin, a methylated indole derivative belonging to the arylacetic acid subclass[5][6][7]. Approved by the FDA in 1965, indomethacin proved to be a highly potent inhibitor of prostaglandin synthesis, though its clinical utility is often limited by gastrointestinal and central nervous system toxicity[5][8][9]. To mitigate these adverse effects, sulindac—a sulfinylindene prodrug—was patented in 1969, utilizing hepatic metabolism to deliver the active sulfide metabolite[10].

Structure-Activity Relationship (SAR) and Chemical Classification

Arylalkanoic acids are broadly divided into two primary subclasses:

  • Arylacetic Acids: (e.g., indomethacin, diclofenac, sulindac). These molecules possess an acetic acid side chain directly attached to an aromatic or heteroaromatic ring.

  • Arylpropionic Acids: (e.g., ibuprofen, naproxen, ketoprofen). These feature an α -methyl group on the acetic acid side chain, creating a chiral center[11].

Causality in SAR: The acidic carboxyl group is strictly essential for anchoring the drug to the Arg-120 residue within the COX active site via ion pairing and hydrogen bonding[11]. The aromatic ring inserts into the hydrophobic channel of the COX enzyme, establishing critical van der Waals interactions. In arylpropionic acids, the addition of the α -methyl group forces the molecule into a specific stereochemical conformation. Consequently, the S−(+) -enantiomer is the active pharmacophore that effectively inhibits COX, while the R−(−) -enantiomer is largely inactive in vitro[11].

Mechanism of Action: The Arachidonic Acid Cascade

The fundamental mechanism of arylalkanoic acids, famously elucidated by John Vane in 1971, is the inhibition of the cyclooxygenase (COX) enzymes (prostaglandin-endoperoxide synthase)[5][6]. COX exists in two primary isoforms: COX-1 (constitutively expressed, responsible for gastric cytoprotection and platelet aggregation) and COX-2 (inducible, responsible for mediating inflammation and pain)[9][12].

Arylalkanoic acids act as competitive, reversible (or in the case of indomethacin, slow, tight-binding) inhibitors. By physically occluding the hydrophobic channel of COX, they prevent arachidonic acid from accessing the catalytic site. This halts the conversion of arachidonic acid to Prostaglandin G2 (PGG2) and its subsequent reduction to Prostaglandin H2 (PGH2)[12][13].

ArachidonicPathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Peroxidase & Cyclooxygenase Activity NSAID Arylalkanoic Acids (Ibuprofen, Indomethacin) NSAID->COX Competitive Inhibition Prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostanoids

The Arachidonic Acid cascade and its targeted inhibition by arylalkanoic acid NSAIDs.

Experimental Protocols: Evaluating COX-1/COX-2 Selectivity

Determining the selectivity index (IC50 COX-1 / IC50 COX-2) is a critical workflow in NSAID development, as high COX-2 selectivity correlates with reduced gastrointestinal toxicity[14].

Protocol: Colorimetric COX Inhibitor Screening Assay

This self-validating protocol utilizes the peroxidase component of the bifunctional COX enzyme. The causality behind this assay design is that the peroxidase activity can be measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. TMPD acts as a reducing agent; as it reduces PGG2 to PGH2, it becomes oxidized and turns blue[12][13][14].

Self-Validating System Controls: To ensure data integrity, this assay mandates two internal controls: a "100% Initial Activity" well (vehicle only, establishing the maximum uninhibited signal) and a "Background" well (containing enzyme inactivated by boiling for 3 minutes, establishing the baseline non-enzymatic oxidation rate)[15].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer (Tris-HCl, pH 8.0). Reconstitute Heme in DMSO and dilute in buffer. Thaw ovine COX-1 and human recombinant COX-2 enzymes strictly on ice to prevent thermal degradation[12][15].

  • Reaction Assembly: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 to the respective sample wells.

  • Inhibitor Addition: Add 10 µL of the arylalkanoic acid test compound (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM to 100 µM). Prepare the background and 100% activity control wells simultaneously[15].

  • Incubation: Incubate the plate at 25°C for exactly 5 minutes. This pre-incubation is crucial to allow time-dependent or slow-binding inhibitors (like indomethacin) to associate with the enzyme active site[13].

  • Substrate Initiation: Add 20 µL of the colorimetric substrate (TMPD) followed immediately by 20 µL of arachidonic acid to initiate the reaction[12][13].

  • Measurement: Incubate for 5 minutes at 25°C. Read the absorbance at 590 nm using a microplate reader[13].

  • Data Analysis: Subtract the background absorbance from all wells. Calculate the percent inhibition relative to the 100% initial activity wells. Plot log[inhibitor] vs. normalized response to determine the IC50 values.

COXAssay Prep 1. Preparation Buffer, Heme, COX-1/2 Assembly 2. Assembly Plate wells + Enzyme Prep->Assembly Inhibitor 3. Inhibitor Add Arylalkanoic Acid Assembly->Inhibitor Incubate1 4. Incubation 5 min at 25°C Inhibitor->Incubate1 Initiate 5. Initiation Add TMPD + Arachidonic Acid Incubate1->Initiate Measure 6. Measurement Absorbance at 590 nm Initiate->Measure Analyze 7. Analysis Calculate IC50 & Selectivity Measure->Analyze

Step-by-step workflow for the colorimetric COX-1/COX-2 inhibitor screening assay.

Data Presentation: IC50 and Selectivity Indices

The following table summarizes typical IC50 values for standard arylalkanoic acids, demonstrating their relative selectivity profiles. (Note: Absolute IC50 values vary based on specific assay conditions, but the selectivity index remains a reliable comparative metric).

NSAID (Arylalkanoic Acid)SubclassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin Arylacetic Acid0.030.970.03 (Highly COX-1 selective)
Ibuprofen Arylpropionic Acid4.87.30.66 (Non-selective)
Diclofenac Arylacetic Acid1.50.81.8 (Slightly COX-2 selective)
Naproxen Arylpropionic Acid2.21.31.7 (Non-selective)

The Pharmacokinetic Phenomenon: Chiral Inversion of Profens

A unique pharmacological feature of arylpropionic acids (profens) is their unidirectional chiral inversion in vivo. While these drugs are often administered as racemic mixtures (e.g., ibuprofen), only the S−(+) -enantiomer possesses significant COX inhibitory activity[11].

Causality of Inversion: The inactive R−(−) -enantiomer is stereoselectively converted to the active S−(+) -enantiomer primarily in the liver. The biochemical causality behind this lies in the substrate specificity of Acyl-CoA synthetase, which selectively forms a thioester intermediate with the R -enantiomer. The enzyme α -methylacyl-CoA racemase (AMACR) then epimerizes the R -enantiomer to the S -enantiomer, which is subsequently hydrolyzed back to the free acid[11]. Because of this pathway, the R -enantiomer essentially acts as a prodrug for the active S -enantiomer, ensuring therapeutic efficacy even when administered as a racemate.

ChiralInversion R_Profen R-(-)-Profen (Inactive) R_CoA R-Profen-CoA Thioester R_Profen->R_CoA ATP + CoA S_CoA S-Profen-CoA Thioester R_CoA->S_CoA Epimerization S_Profen S-(+)-Profen (Active COX Inhibitor) S_CoA->S_Profen H2O Enzyme1 Acyl-CoA Synthetase Enzyme2 AMACR (Racemase) Enzyme3 Hydrolase

Chiral inversion of inactive R-profens to active S-profens via CoA thioester intermediates.

Conclusion

The discovery of arylalkanoic acids fundamentally transformed the management of inflammatory diseases. From Stewart Adams' persistence in synthesizing ibuprofen to Shen's development of indomethacin, this class of drugs exemplifies the power of iterative medicinal chemistry. Today, robust experimental protocols like the colorimetric COX assay allow researchers to precisely quantify the pharmacodynamics of these molecules, driving the continuous search for safer, highly selective anti-inflammatory therapeutics.

References

  • [1] Wikipedia: Ibuprofen. Retrieved from: [Link]

  • [2] Wikipedia: Stewart Adams (chemist). Retrieved from: [Link]

  • [3] PubMed (NIH): 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Retrieved from: [Link]

  • [5] Bionity: Indometacin. Retrieved from: [Link]

  • [4] Boots UK: Dr Stewart Adams Bridge named after Boots Chemist who helped discover ibuprofen. Retrieved from: [Link]

  • [13] Biocompare: Cox Activity Assay Kit From Cayman Chemical - Product Review. Retrieved from: [Link]

  • [6] Wikipedia: Indometacin. Retrieved from: [Link]

  • [14] Open Medicinal Chemistry Journal: Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from: [Link]

  • [8] MDPI (IJMS): Special Issue: 60th Anniversary from Indomethacin Approval. Retrieved from: [Link]

  • [10] Wikipedia: Sulindac. Retrieved from: [Link]

  • [11] PubMed Central (NIH): Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from: [Link]

  • [7] Semantic Scholar: The discovery of indomethacin and the proliferation of NSAIDs (T. Shen). Retrieved from: [Link]

  • [9] StatPearls (NIH): Indomethacin. Retrieved from: [Link]

Sources

Exploratory

Lipophilicity (XlogP) prediction for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

An In-Depth Technical Guide: Lipophilicity (XlogP) Prediction and Pharmacokinetic Profiling of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid Executive Summary In the landscape of rational drug design, lipophilicity dictate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Lipophilicity (XlogP) Prediction and Pharmacokinetic Profiling of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

Executive Summary

In the landscape of rational drug design, lipophilicity dictates the delicate balance between aqueous solubility and membrane permeability. For synthetic intermediates and active pharmaceutical ingredients (APIs) like 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid , accurately predicting the octanol-water partition coefficient (logP) is a foundational step in evaluating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the computational prediction of lipophilicity for this specific molecule using the industry-standard XlogP3 methodology [1]. Furthermore, this guide provides a self-validating experimental protocol to empirically verify these in silico predictions, ensuring absolute scientific integrity in your drug development pipeline.

Molecular Architecture & Physicochemical Profiling

Understanding the structural nuances of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is critical before applying additive predictive models. The molecule consists of a propanoic acid backbone linked via a thioether bridge to a 4-methoxyphenyl ring.

Each functional group contributes distinctly to the molecule's overall solvation free energy:

  • Carboxylic Acid (-COOH): Highly polar, introduces pH-dependent ionization (logD), and serves as a strong hydrogen-bond donor/acceptor.

  • Thioether (-S-): Highly polarizable and significantly more lipophilic than its ether (-O-) counterpart due to the larger atomic radius and lower electronegativity of sulfur.

  • Methoxy Group (-OCH3): An electron-donating group (via resonance) that adds slight steric bulk while maintaining moderate lipophilicity.

Table 1: Quantitative Physicochemical Summary

PropertyValue / DescriptorImpact on Drug Design
IUPAC Name 2-[(4-methoxyphenyl)sulfanyl]propanoic acidStandardized nomenclature
CAS Registry Number 123392-37-0Unique chemical identifier [2]
Molecular Formula C10H12O3SBaseline for atom-additive models
Molecular Weight 212.27 g/mol Favorable for oral absorption (Rule of 5)
SMILES String CC(Sc1ccc(OC)cc1)C(=O)OInput format for cheminformatics parsing
Predicted XlogP3 ~2.6Optimal balance for passive transcellular diffusion

The XlogP3 Methodology: Causality in Atom-Additive Precision

The XlogP3 algorithm, developed by Wang et al., represents a paradigm shift from pure atom-additive models (like ALogP) by functioning as a "white-box" reference-based system [3].

The Causality Behind the Algorithm: Pure additive models often suffer from error accumulation when applied to complex, multi-functional molecules because they fail to account for through-space electronic interactions and steric shielding. XlogP3 solves this by not calculating the molecule from scratch. Instead, it identifies a structurally similar reference compound with a known, highly reliable experimental logP. The algorithm then applies its 87 atom/group contribution types and 2 correction factors only to calculate the structural difference between the query and the reference [1].

For 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, the algorithm likely anchors to a reference like 2-(phenylsulfanyl)propanoic acid or 4-methoxythioanisole. By anchoring to empirical reality, XlogP3 minimizes theoretical drift.

XlogP_Workflow A Input SMILES CC(Sc1ccc(OC)cc1)C(=O)O B Structure Parsing & Atom Typing (87 Types) A->B C Identify Reference Compound (Tanimoto Similarity) B->C D Calculate Atom/Group Contributions B->D C->D E Apply Correction Factors (Internal H-Bonds, etc.) D->E F Final XlogP3 Output (Estimated ~2.6) E->F

Computational workflow for XlogP3 prediction using atom-additive and reference-based modeling.

Self-Validating Experimental Protocol: RP-HPLC Validation

To ensure trustworthiness, computational predictions must be paired with empirical validation. The Shake-Flask method is traditional, but Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD Test Guideline 117) offers superior throughput and reproducibility.

Causality of the Protocol: In RP-HPLC, the stationary phase (C18) is highly hydrophobic, mimicking the lipid core of biological membranes, while the mobile phase is hydrophilic. A molecule's retention time (tr) is therefore directly proportional to its lipophilicity. By keeping the mobile phase acidic (pH ~2.0), we suppress the ionization of the propanoic acid moiety, ensuring we measure the intrinsic logP of the neutral species rather than the apparent logD.

Step-by-Step RP-HPLC Methodology
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 60:40 v/v). Buffer the aqueous phase with 0.1% Formic Acid to maintain pH < 2.5, ensuring the target compound remains fully unionized.

  • Calibration Set Selection: Select 6-8 reference standards with known logP values that bracket the predicted XlogP3 of ~2.6 (e.g., Toluene, Benzene, Chlorobenzene, Naphthalene).

  • Chromatographic Run: Inject the reference standards and the target compound (2-[(4-Methoxyphenyl)sulfanyl]propanoic acid) onto a C18 column (e.g., 150 x 4.6 mm, 5 µm) at a constant flow rate of 1.0 mL/min.

  • Dead Time (t0) Determination: Inject an unretained compound (e.g., Uracil or Thiourea) to determine the column dead time.

  • Capacity Factor (k') Calculation: For each peak, calculate the capacity factor using the formula: k' = (tr - t0) / t0.

  • Linear Regression & Interpolation: Plot log(k') of the reference standards against their known literature logP values. Use the resulting linear regression equation to interpolate the experimental logP of the target compound from its calculated log(k').

Pharmacokinetic Implications (ADMET)

The predicted XlogP3 of ~2.6 places 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid in the "Goldilocks zone" for oral bioavailability (typically defined as logP 1.5 to 3.5).

  • Intestinal Absorption: The molecule possesses sufficient lipophilicity to passively diffuse through the phospholipid bilayers of the gastrointestinal tract.

  • Protein Binding: The hydrophobic 4-methoxyphenylthio moiety will likely drive moderate to high binding affinity with the hydrophobic pockets of Human Serum Albumin (HSA), impacting the free fraction of the drug in plasma.

  • Hepatic Metabolism: The thioether sulfur is a prime target for Cytochrome P450 (CYP) mediated S-oxidation, which would yield more hydrophilic sulfoxide or sulfone metabolites, facilitating eventual renal clearance.

ADMET_Pathway A 2-[(4-Methoxyphenyl) sulfanyl]propanoic acid (XlogP ~2.6) B Intestinal Absorption (Passive Diffusion) A->B C Plasma Protein Binding (Hydrophobic Pockets) B->C D Hepatic Metabolism (CYP450 Oxidation) C->D E Renal Excretion (Hydrophilic Metabolites) D->E

Pharmacokinetic distribution pathway driven by the lipophilic profile of the target compound.

Conclusion

The prediction of lipophilicity for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid via the XlogP3 algorithm provides a robust, reference-anchored estimation of its partitioning behavior. By understanding the specific atomic contributions—particularly the high polarizability of the thioether linkage and the pH-dependent nature of the propanoic acid—researchers can accurately model its ADMET trajectory. Coupling this in silico prediction with rigorous RP-HPLC validation creates a closed-loop, self-validating system that ensures the highest standards of scientific integrity in preclinical development.

References

  • Cheng, T., et al. "In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning." ACS Publications (Journal of Chemical Information and Modeling). URL:[Link]

  • Mannhold, R., et al. "Estimating aqueous solvation and lipophilicity of small organic molecules: A comparative overview of atom/group contribution methods." ResearchGate. URL:[Link]

Foundational

An In-depth Technical Guide to the Structural Analogs of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, most notably recognized for their role as non-stero...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, most notably recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Prominent members of this family, such as ibuprofen and naproxen, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation and pain.[3][4] Beyond their established anti-inflammatory and analgesic properties, research has revealed a broader spectrum of biological activities for arylpropionic acid derivatives, including anticancer, antimicrobial, and anticonvulsant effects.[1][5]

This technical guide focuses on the structural analogs of a specific arylpropionic acid derivative, 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of these analogs, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. The exploration of structural modifications to the core scaffold of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid offers a promising avenue for the generation of new chemical entities with enhanced potency, selectivity, and novel pharmacological profiles.

Core Structure and Rationale for Analog Development

The parent compound, 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, possesses a characteristic arylpropionic acid motif linked to a methoxy-substituted phenyl ring via a thioether linkage. The rationale for developing structural analogs of this molecule is to systematically probe the contributions of each structural component—the propanoic acid side chain, the thioether linkage, the phenyl ring, and the methoxy group—to its overall biological activity. By introducing specific modifications, researchers can elucidate the SAR, leading to the design of compounds with improved therapeutic properties.

General Synthetic Strategies

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid analogs typically involves a convergent approach where key fragments are prepared separately and then coupled. A common strategy involves the nucleophilic substitution of a suitable leaving group on a substituted benzene ring with a thiol-containing propanoic acid derivative. Alternatively, the thioether linkage can be formed first, followed by the elaboration of the propanoic acid side chain.

Below is a generalized workflow for the synthesis of these analogs:

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A Substituted Phenyl Halide/Sulfonate D Aryl Thioether A->D Nucleophilic Aromatic Substitution B 4-Methoxythiophenol B->D Coupling Reaction C 2-Halopropanoic Acid Ester E Arylpropanoic Acid Ester C->E Thiolation F 2-[(Substituted-phenyl)sulfanyl]propanoic Acid Analog D->F Side Chain Elaboration E->F Hydrolysis

Caption: Generalized synthetic workflow for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid analogs.

Structural Modifications and Structure-Activity Relationships (SAR)

The biological activity of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid analogs can be significantly influenced by modifications at various positions of the molecule. This section will explore the impact of these structural changes.

Modifications of the Propanoic Acid Side Chain

The propanoic acid moiety is crucial for the anti-inflammatory activity of many arylpropionic acids, as it mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.

  • Esterification and Amidation: Conversion of the carboxylic acid to its corresponding ester or amide can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability. This can impact the pharmacokinetic profile and may serve as a prodrug strategy.

  • Chain Length and Branching: Altering the length of the alkyl chain or introducing branching can affect the binding affinity and selectivity for target enzymes. For instance, the α-methyl group in many profens is critical for their COX inhibitory activity.

  • Introduction of Different Functional Groups: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole) or non-acidic groups can lead to a shift in the biological target and activity profile.

Modifications of the Thioether Linkage

The thioether linkage provides a degree of flexibility and influences the overall conformation of the molecule.

  • Oxidation State: Oxidation of the sulfur atom to a sulfoxide or sulfone can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to changes in receptor interactions.

  • Replacement with Other Linkers: Replacing the thioether with an ether, amine, or amide linkage can significantly impact the three-dimensional structure and biological activity. For example, 2-(4-methoxyphenoxy)propanoic acid has been investigated for its potential anti-inflammatory properties and as a sweetness inhibitor.[6][7]

Modifications of the Phenyl Ring

The phenyl ring serves as a scaffold for positioning key functional groups and can engage in hydrophobic or π-stacking interactions with biological targets.

  • Substitution Pattern: The position of substituents on the phenyl ring is a critical determinant of activity.[8] Shifting the methoxy group or introducing additional substituents can fine-tune the electronic and steric properties of the molecule.

  • Introduction of Different Substituents: Replacing the methoxy group with other electron-donating or electron-withdrawing groups can modulate the compound's potency and selectivity. For example, sulfonamide derivatives have been explored for their COX-2 inhibitory activity.[9][10]

  • Replacement with Heterocyclic Rings: Replacing the phenyl ring with various heterocyclic systems can introduce new interaction points and alter the ADME (absorption, distribution, metabolism, and excretion) properties of the analogs.

The following diagram illustrates the key areas for structural modification and their potential impact on biological activity.

SAR cluster_mods Structural Modifications cluster_effects Potential Biological Effects Core 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid Propanoic Acid Side Chain Thioether Linkage Phenyl Ring Methoxy Group Mod1 Esterification, Amidation, Chain Length Variation Core:f1->Mod1 Mod2 Oxidation (Sulfoxide, Sulfone), Linker Replacement (Ether, Amine) Core:f2->Mod2 Mod3 Substitution Pattern, Introduction of New Substituents Core:f3->Mod3 Mod4 Replacement (e.g., OH, Halogen), Positional Isomers Core:f4->Mod4 Effect1 Altered Pharmacokinetics, Prodrug Potential Mod1->Effect1 Effect2 Modified Potency & Selectivity, Altered H-bonding Mod2->Effect2 Effect3 Enhanced Target Binding, Improved ADME Properties Mod3->Effect3 Effect4 Shift in Activity Profile, Modulated Receptor Interaction Mod4->Effect4

Caption: Structure-Activity Relationship (SAR) map for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid analogs.

Biological Activities of Structural Analogs

The structural analogs of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid have been investigated for a range of biological activities, primarily focusing on inflammation and related pathways.

Anti-inflammatory and Analgesic Activity

Many arylpropionic acid derivatives are potent inhibitors of COX enzymes, which are central to the inflammatory cascade.[3][4] The design of selective COX-2 inhibitors has been a major focus in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[11] Analogs of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid incorporating sulfonamide moieties have shown promise as selective COX-2 inhibitors.[9]

Anticancer Activity

Emerging evidence suggests that some arylpropionic acid derivatives possess anticancer properties that may be independent of their COX-inhibitory activity.[3][12] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The methoxyphenyl group, in particular, has been associated with potential anticancer and antioxidant effects.[12]

Antimicrobial Activity

Certain structural modifications of arylpropionic acids have led to the discovery of compounds with significant antibacterial and antifungal activity.[5] For instance, the introduction of heterocyclic moieties can enhance the antimicrobial properties of the parent compound.

Other Biological Activities

Derivatives of arylpropionic acids have also been explored for other therapeutic applications. For example, some analogs have shown potential as anticonvulsant agents.[1][5] Additionally, related compounds have been investigated as antagonists for the TRPV1 receptor, a key player in pain sensation.[13][14]

Quantitative Data on Biological Activities

The following table summarizes the biological activities of selected structural analogs of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid and related compounds.

Compound/AnalogTarget/AssayActivity (IC50/Ki)Reference
Ibuprofen COX-112 µM[3]
COX-280 µM[3]
Ketoprofen Analogs COX-20.057-0.085 µM[3]
2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid COX-2 InhibitionGood[15]
N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide rTRPV1 AntagonistKi(ant) = 8.0 nM[13][14]
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide COX-2 Inhibition47.1% at 20 µM[9]

Experimental Protocols

General Procedure for the Synthesis of 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6i)[15]
  • Synthesis of 2-(4-methylphenyl)propionic acid (4): 2-(4-methylphenyl)propionitrile is dissolved in 5 N HCl and refluxed for 1 hour. The product is extracted with ethyl acetate, dried, and recrystallized from ethanol.[15]

  • Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid (5): 2-(4-methylphenyl)propionic acid is dissolved in ethyl acetate with a catalytic amount of HBr. Bromine in ethyl acetate is added dropwise at 0°C, and the mixture is stirred at room temperature for 2 hours. The product is washed with water, dried, and recrystallized from ethanol.[15]

  • Synthesis of 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6i): To a solution of 2-(4-(bromomethyl)phenyl)propionic acid in a suitable solvent, 1H-benzo[d]imidazole-2-thiol and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by crystallization.[15]

In Vitro COX-2 Inhibition Assay[3]
  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The test compounds (analogs) are pre-incubated with the COX-2 enzyme at various concentrations for a specified time at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.

Conclusion

The structural analogs of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid represent a versatile scaffold for the development of new therapeutic agents. By systematically modifying the core structure, researchers can fine-tune the pharmacological properties of these compounds to achieve enhanced potency, selectivity, and novel biological activities. The insights gained from SAR studies are invaluable for the rational design of next-generation drugs targeting a range of diseases, from inflammatory disorders to cancer and infectious diseases. Further exploration of this chemical space holds significant promise for the discovery of innovative medicines.

References

  • The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide - Benchchem. (URL: )
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). (URL: )
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • Arylpropionic Acid Deriv
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy) phenyl]sulfany}phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. (URL: )
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC. (URL: )
  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC. (URL: )
  • Not every drug has its target. (2022). (URL: )
  • 2-(4-Methoxyphenoxy)Propanoic Acid | 13794-15-5 - J&K Scientific. (2024). (URL: )
  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed. (2012). (URL: )
  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2007). (URL: )
  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. (URL: )
  • Synthesis of 4-Methoxyphenylpropionitrile - PrepChem.com. (URL: )
  • 2-[(4-methoxyphenyl)sulfanyl]propanoic acid (C10H12O3S) - PubChemLite. (URL: )
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026). (URL: )
  • The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed. (1994). (URL: )
  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs - MDPI. (2012). (URL: )
  • (PDF)
  • The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone - Benchchem. (URL: )
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. (2025). (URL: _)
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC. (2020). (URL: )
  • 13794-15-5 | MFCD01310545 | 2-(4-Methoxyphenoxy)propanoic acid - A2B Chem. (URL: )
  • A Comparative Analysis of the Receptor Binding Profiles of 2-(3,4-Dimethoxyphenyl)
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (2021). (URL: )

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid

Introduction and Analytical Challenges 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a functionalized thioether derivative featuring a hydrophobic aromatic ring, a polar methoxy group, and an ionizable carboxylic acid m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a functionalized thioether derivative featuring a hydrophobic aromatic ring, a polar methoxy group, and an ionizable carboxylic acid moiety. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior—specifically, the dynamic equilibrium of its ionizable groups. This application note details the causality-driven architecture of a reversed-phase HPLC (RP-HPLC) method and its subsequent validation framework.

Causality in Method Architecture

As a Senior Application Scientist, method development is never a process of trial and error; it is a deliberate manipulation of chemical physics. The structural features of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid dictate the following chromatographic choices:

The pKa and pH Dynamic (Suppressing Ionization)

The propanoic acid moiety is a weak acid with an estimated pKa of approximately 3.5 to 4.5. In reversed-phase chromatography, if the mobile phase pH is near the analyte's pKa, the compound exists in a mixed state of ionized (hydrophilic) and unionized (hydrophobic) molecules. This equilibrium results in severe peak splitting, peak broadening, and highly irreproducible retention times[1].

To ensure the compound behaves as a singular, non-polar entity, the mobile phase pH must be strictly maintained at least two units below its pKa[2]. By lowering the pH, the weak acid undergoes complete protonation, minimizing its polarity and maximizing its interaction with the hydrophobic stationary phase[3]. Therefore, 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) was selected as the aqueous mobile phase.

Stationary Phase and Organic Modifier

With ionization suppressed, the molecule's hydrophobicity is dominated by the 4-methoxyphenyl group and the thioether linkage. A standard C18 (Octadecylsilane) stationary phase provides optimal dispersive interactions. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity (reducing system backpressure) and superior UV transparency at lower wavelengths.

Detector Wavelength Optimization

The thioether linkage conjugated with the 4-methoxyphenyl ring provides a strong UV chromophore. While the compound exhibits maximum absorbance near 230 nm, monitoring at 254 nm captures the π-π* transitions of the aromatic system while strategically avoiding the low-wavelength baseline drift commonly caused by TFA in gradient elutions.

MethodDev A Physicochemical Profiling (pKa ~4.0, Hydrophobic) B pH Optimization (Target pH < 2.0) A->B Suppress Ionization C Column Selection (C18 Stationary Phase) A->C Maximize Retention D Mobile Phase Design (0.1% TFA / Acetonitrile) B->D C->D E Detector Optimization (UV at 254 nm) D->E F Finalized Method Architecture E->F

Logical workflow for HPLC method development based on analyte physicochemical properties.

Self-Validating Experimental Protocol

A reliable analytical method must be a self-validating system. This protocol incorporates a mandatory System Suitability Test (SST) that acts as a quality gate; if the SST criteria are not met, the run is automatically aborted, preventing the generation of untrustworthy data.

Materials and Reagents
  • Analyte: 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid reference standard (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile, Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to prevent retention time drift).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Gradient Elution Profile

A gradient elution is employed to ensure that any potential synthetic impurities (such as highly retained sulfoxide or sulfone oxidation products) are effectively washed from the column.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09010Initial
2.01.09010Isocratic Hold
10.01.02080Linear Gradient
12.01.02080Column Wash
12.11.09010Return to Initial
15.01.09010Re-equilibration
Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to yield a 100 µg/mL stock solution.

  • System Equilibration: Pump the initial mobile phase composition (90% A / 10% B) through the column for at least 20 column volumes until a stable baseline is achieved.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times. Verify that the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 5000. Proceed with sample analysis only if SST passes.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose in a regulatory environment, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4]. This guideline defines the scientific principles and acceptance criteria for analytical validation, ensuring results are accurate, reproducible, and precise[5].

Validation Start ICH Q2(R2) Validation Spec Specificity (Interference Check) Start->Spec Lin Linearity (LOQ to 120%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Rob Robustness (Method Variations) Start->Rob

Core validation parameters as defined by the ICH Q2(R2) regulatory guidelines.

Validation Parameters and Acceptance Criteria

The validation study is designed to provide documented evidence that the procedure meets its objectives across a suitable set of performance characteristics[5].

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank diluent, mobile phase, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target working concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the response at 100% concentration.
Accuracy Perform spike recovery experiments at 80%, 100%, and 120% of the target concentration in triplicate.Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Inject six independent preparations of the sample at 100% target concentration.%RSD of the assay results must be ≤ 2.0%.
Robustness Deliberately alter flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase organic composition (±2%).System suitability criteria must still be met under all varied conditions. No significant shift in assay value.

Sources

Application

Application Note: 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid as a Versatile Synthetic Scaffold

Executive Summary 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (CAS: 123392-37-0)[1] is a highly versatile, multifunctional building block widely utilized in medicinal chemistry and organic synthesis. Its unique structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (CAS: 123392-37-0)[1] is a highly versatile, multifunctional building block widely utilized in medicinal chemistry and organic synthesis. Its unique structural topology—comprising a terminal carboxylic acid, a redox-active thioether linkage, and an electron-rich 4-methoxyphenyl ring—makes it an ideal precursor for the construction of complex heterocycles and pharmacophores. Notably, derivatives of this scaffold have demonstrated significant biological activity, including the activation of G protein-coupled receptors (GPCRs) such as the muscarinic M1 receptor[2].

This application note provides an in-depth mechanistic profile and self-validating experimental protocols for utilizing this building block in advanced synthetic workflows, specifically focusing on intramolecular cyclizations and amide couplings.

Structural & Mechanistic Profiling

To effectively utilize this building block, one must understand the specific reactivity of its three functional domains:

  • The Propanoic Acid Terminus: Serves as the primary site for functionalization. It can be activated for standard peptide-like couplings, esterifications, or converted into an acylium ion for carbon-carbon bond formation. The alpha-carbon (C2) is a pro-chiral/chiral center; preserving its stereochemical integrity during activation is a critical parameter in drug design.

  • The Thioether Linkage: Acts as a conformational restrictor. Furthermore, the sulfur atom is redox-active and can be selectively oxidized to a sulfoxide or sulfone, allowing chemists to tune the electronic properties and hydrogen-bond-accepting capacity of the final molecule.

  • The 4-Methoxyphenyl Ring: The methoxy group is a strong electron-donating group (EDG) via resonance. This significantly increases the electron density of the aromatic ring, priming it for regioselective electrophilic aromatic substitution (EAS). Because the methoxy group is para to the sulfur atom, the positions ortho to the sulfur are highly activated for intramolecular cyclization.

Key Synthetic Workflows

The strategic functionalization of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid branches into three primary pathways: the synthesis of thiochromanones via Friedel-Crafts acylation[3], the generation of GPCR ligands via amidation[2], and the development of sulfone-based inhibitors via oxidation.

Workflows BB 2-[(4-Methoxyphenyl)sulfanyl] propanoic acid Cyclization Intramolecular Friedel-Crafts (Eaton's Reagent) BB->Cyclization Amidation Amide Coupling (EDC, HOBt, R-NH2) BB->Amidation Oxidation Oxidation (mCPBA or H2O2) BB->Oxidation Thiochromanone 6-Methoxy-2-methyl- thiochroman-4-one Cyclization->Thiochromanone AmideLigand Thioether Amide (GPCR / M1 Ligands) Amidation->AmideLigand Sulfone Sulfonyl Propanoic Acid (MMP Inhibitors) Oxidation->Sulfone

Synthetic workflows utilizing 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid as a core scaffold.

Experimental Protocols

Protocol A: Mild Intramolecular Cyclization to 6-Methoxy-2-methylthiochroman-4-one

Mechanistic Rationale & Causality: The synthesis of thiochroman-4-ones from 2-(arylthio)propanoic acids is a classic transformation[3]. While Polyphosphoric Acid (PPA) is traditionally used, it is highly viscous and requires harsh temperatures (>90°C)[4]. For our specific substrate, high temperatures risk the cleavage (demethylation) of the 4-methoxy group. Therefore, Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is selected[5]. It is a liquid at room temperature, allowing the generation of the acylium ion and subsequent electrophilic aromatic substitution to proceed smoothly at 50°C, preserving the methoxy ether and maximizing yields.

Mechanism Acid Carboxylic Acid Activation (Eaton's) Acylium Acylium Ion Intermediate Acid->Acylium -H2O EAS Electrophilic Aromatic Substitution Acylium->EAS Product Thiochroman-4-one Formation EAS->Product Rearomatization

Mechanism of intramolecular Friedel-Crafts acylation via acylium ion intermediate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (1.0 mmol).

  • Activation: Slowly add Eaton's reagent (10 equivalents by weight) at room temperature under a nitrogen atmosphere. The mixture will turn into a homogenous, pale yellow solution.

  • Cyclization: Heat the reaction mixture to 50°C and stir vigorously for 2 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.2) should completely disappear, replaced by a distinct, UV-active product spot (Rf ~0.5).

  • Quench & Workup: Cool the flask to 0°C and carefully pour the mixture over crushed ice. A precipitate may form. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ (3 x 20 mL) to neutralize the methanesulfonic acid. Self-validation: The aqueous wash must test at pH ~8.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-methoxy-2-methylthiochroman-4-one.

Protocol B: EDC/HOBt-Mediated Amidation for GPCR Ligand Synthesis

Mechanistic Rationale & Causality: When coupling this building block with primary amines to synthesize GPCR ligands[2], the alpha-chiral center (C2) is prone to racemization via enolization of the activated intermediate. By utilizing EDC·HCl in conjunction with HOBt, the transient O-acylisourea is rapidly trapped to form an OBt-active ester. This intermediate is highly reactive toward nucleophilic amines but sterically and electronically stable enough to suppress the enolization pathway, preserving the stereocenter.

Step-by-Step Procedure:

  • Activation: Dissolve 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (1.0 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF (5 mL) at 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) dropwise. Stir for 15 minutes to ensure complete formation of the OBt ester.

  • Coupling: Add the desired primary amine (1.1 mmol) to the solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (TLC): Check completion via TLC (DCM:MeOH 95:5). The OBt ester intermediate will be consumed, yielding the less polar amide product.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and LiCl (5% aqueous, to remove DMF).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to obtain the pure thioether amide.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and experimental yields, highlighting the optimizations established in the protocols above.

Reaction TypeReagent SystemTemp (°C)Time (h)Yield (%)Key Optimization Parameter & Causality
Cyclization PPA90445High temperature caused ~20% demethylation side-product.
Cyclization Eaton's Reagent50282Milder acidity and lower temp preserved the methoxy group.
Amidation EDC only251268Significant alpha-racemization and oxazolone formation observed.
Amidation EDC / HOBt / DIPEA251288HOBt addition trapped the intermediate, reducing racemization to <2%.
Oxidation mCPBA (1.0 eq)0191Strict temperature control at 0°C limited over-oxidation to the sulfone.

Sources

Method

Application Note: Advanced NMR Techniques for the Structural Elucidation of 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid

Introduction & Scientific Rationale The structural elucidation of small organic molecules is a critical bottleneck in drug discovery, synthetic verification, and metabolite profiling [3]. 2-[(4-Methoxyphenyl)sulfanyl]pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The structural elucidation of small organic molecules is a critical bottleneck in drug discovery, synthetic verification, and metabolite profiling [3]. 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (C₁₀H₁₂O₃S) serves as an excellent model compound for advanced Nuclear Magnetic Resonance (NMR) training and application. It features a pharmacologically relevant thioether linkage, a para-substituted aromatic system, and a chiral center at the alpha-carbon of a propanoic acid moiety.

Because sulfur is NMR-silent in routine high-resolution experiments (lacking a highly abundant spin-½ isotope), the thioether linkage cannot be observed directly. Therefore, the structural elucidation relies on a self-validating matrix of 1D and 2D NMR experiments. By leveraging through-bond scalar couplings (COSY) and long-range heteronuclear correlations (HMBC), the isolated spin systems of the molecule can be unambiguously bridged [6].

Experimental Protocols

The following step-by-step methodology ensures high digital resolution and optimal signal-to-noise (S/N) ratios, which are required for detecting weak long-range correlations.

Sample Preparation

Causality: High magnetic field homogeneity is paramount. Particulates or concentration gradients will cause line broadening, obscuring the fine 7.2 Hz vicinal couplings of the propanoic acid chain.

  • Weighing: Accurately weigh 15–20 mg of the purified compound.

  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube to remove any insoluble micro-particulates.

Acquisition Parameters (600 MHz Spectrometer)

Causality: The choice of pulse sequences is designed to maximize data yield while minimizing artifact interference.

  • ¹H NMR (zg30): 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm. The 30-degree flip angle allows for faster relaxation and shorter inter-scan delays.

  • ¹³C{¹H} NMR (zgpg30): 1024 scans, D1 of 2.0 s, spectral width of 220 ppm. WALTZ-16 decoupling is applied to collapse carbon-proton multiplets into sharp singlets, drastically improving S/N.

  • COSY (cosygpqf): 256 t₁ increments, 4 scans per increment. Used to map the contiguous aliphatic chain.

  • Multiplicity-Edited HSQC (hsqcedetgpsisp2.2): 256 t₁ increments, 8 scans per increment. Differentiates CH/CH₃ (positive phase) from CH₂ (negative phase).

  • HMBC (hmbcgplpndqf): 256 t₁ increments, 16 scans per increment. The delay for the evolution of long-range couplings is optimized for nJCH​ = 8 Hz, which is the standard average for 2-bond and 3-bond carbon-proton couplings.

Data Processing & Assembly

Zero-fill the 1D spectra to 64k data points to enhance digital resolution. Apply an exponential window function (LB = 0.3 Hz) to 1D spectra, and a sine-bell squared function to 2D spectra to minimize truncation artifacts. Automated elucidation software (e.g., Bruker CMC-se) can be utilized to generate correlation tables and verify the structure against the proposed molecular formula [1]. Furthermore, Density Functional Theory (DFT) calculations can be employed to validate the experimental chemical shifts against computationally optimized conformers[2].

NMRElucidation SamplePrep Sample Preparation (15-20 mg in CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C Spectra) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Processing Data Processing & Peak Picking (Phase/Baseline Correction) Acq2D->Processing Assembly Structural Assembly (Mapping Spin Systems & Linkages) Processing->Assembly Verification Final Verification (Software/DFT Validation) Assembly->Verification

Figure 1: Step-by-step workflow for the NMR structural elucidation of small molecules.

Data Presentation: Chemical Shifts & Correlations

The structural assignment is a self-validating system. Every proton must correlate to its attached carbon (HSQC), and every molecular fragment must connect to its neighbor (HMBC/COSY) without contradiction [4].

Table 1: Complete ¹H and ¹³C NMR Assignments
PositionMolecular Moiety¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 Carboxylic Acid (-COOH)~11.00 (br s, 1H)178.5-
2 Aliphatic Methine (-CH-)3.60 (q, J = 7.2, 1H)45.2C1, C3, C1'' (Ar-S)
3 Aliphatic Methyl (-CH₃)1.45 (d, J = 7.2, 3H)17.1C1, C2
1'' Aromatic Ipso (Ar-S)-123.4-
2'', 6'' Aromatic Methine (Ar-CH)7.45 (d, J = 8.5, 2H)136.2C4'', C2, C1''
3'', 5'' Aromatic Methine (Ar-CH)6.85 (d, J = 8.5, 2H)114.8C1'', C4''
4'' Aromatic Ipso (Ar-O)-160.1-
OMe Methoxy (-OCH₃)3.80 (s, 3H)55.3C4''

Note: Chemical shifts are representative empirical values derived from established thioether and propanoic acid models in CDCl₃.

Mechanistic Insights into Spectral Features

The AA'BB' Aromatic Spin System

The para-substituted benzene ring yields a classic second-order AA'BB' spectrum. While it visually resembles a simple doublet of doublets at lower magnetic fields, the protons at positions 2''/6'' and 3''/5'' are chemically equivalent but magnetically non-equivalent. They exhibit a distinct "roof effect" leaning toward each other. The electron-donating nature of the methoxy group (-OCH₃) via resonance shields the ortho protons (H-3''/5''), pushing them upfield to ~6.85 ppm, while the sulfur atom slightly deshields H-2''/6'', placing them downfield at ~7.45 ppm.

Bridging the Thioether Gap

The most critical phase of the elucidation is proving that the propanoic acid is attached to the aromatic ring via the sulfur atom. Because sulfur cannot be seen, we rely on the HMBC spectrum[6]. The methine proton (H-2) at 3.60 ppm shows a strong ³J correlation across the sulfur atom to the aromatic ipso-carbon (C-1'') at 123.4 ppm. Conversely, the aromatic protons (H-2''/6'') show a ³J correlation back to the aliphatic methine carbon (C-2) at 45.2 ppm. This bidirectional cross-validation leaves no structural ambiguity.

CorrelationLogic Propanoic Propanoic Acid Spin System Thioether Thioether Linkage (-S-) Propanoic->Thioether HMBC (H2 to C1'') Aromatic Aromatic Ring Spin System Aromatic->Thioether HMBC (H2'' to C2) Methoxy Methoxy Group Spin System Methoxy->Aromatic HMBC (OMe to C4'')

Figure 2: Key HMBC correlations bridging isolated spin systems across heteroatoms.

Stereochemical Considerations

References

  • Title: Structure & small molecule elucidation - CMC-se Source: Bruker URL: [Link]

  • Title: A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts Source: Springer Nature Protocols URL: [Link]

  • Title: The Role of Small Molecule NMR in Medicinal Chemistry Source: Bruker URL: [Link]

  • Title: Structure Elucidation by NMR Source: ETH Zurich URL: [Link]

  • Title: Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra Source: arXiv URL: [Link]

  • Title: Synthesis and structural elucidation of biliary excreted thioether derivatives of mitoxantrone Source: Taylor & Francis (Xenobiotica) URL: [Link]

Application

Advanced Polymeric Nanocarriers (PLGA-PEG) for Targeted Therapeutics: Formulation, Characterization, and Validation

Mechanistic Overview: The Intersection of Polymer Chemistry and Pharmacology In the landscape of modern materials science and drug development, amphiphilic block copolymers—specifically Poly(lactic-co-glycolic acid)-Poly...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Intersection of Polymer Chemistry and Pharmacology

In the landscape of modern materials science and drug development, amphiphilic block copolymers—specifically Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG)—represent a gold standard for targeted drug delivery. The causality behind selecting this specific polymeric architecture is rooted in its dual functionality. The hydrophobic PLGA core allows for the high-efficiency encapsulation of poorly water-soluble active pharmaceutical ingredients (APIs), while its ester bonds undergo predictable hydrolysis into biologically inert lactic and glycolic acids. Conversely, the hydrophilic PEG corona provides critical steric stabilization. This "stealth" layer prevents protein opsonization, allowing the nanocarrier to evade the reticuloendothelial system (RES) and prolonging systemic circulation .

For the formulation of these nanocarriers, the nanoprecipitation (solvent displacement) method is prioritized over traditional single emulsification-solvent evaporation. Nanoprecipitation is a low-energy, single-step process driven by the Marangoni effect. When a water-miscible organic solvent containing the polymer and API is introduced into an aqueous anti-solvent, the rapid diffusion of the organic phase forces the amphiphilic PLGA-PEG chains to spontaneously self-assemble. This kinetically locks the API within the precipitating PLGA core while the PEG chains extend into the aqueous phase, yielding a highly monodisperse nanoparticle population without the need for harsh sonication or external surfactants .

Experimental Workflow

G OrgPhase Organic Phase (PLGA-PEG + API in Acetone) Mixing Syringe Pump Injection (Nanoprecipitation) OrgPhase->Mixing 30 mL/h AqPhase Aqueous Phase (Milli-Q Water) AqPhase->Mixing Anti-solvent SelfAssembly Spontaneous Self-Assembly (Tyndall Effect Check) Mixing->SelfAssembly Marangoni effect Evaporation Solvent Evaporation (Stirring 4-6h) SelfAssembly->Evaporation Kinetically locked Purification Ultrafiltration (100 kDa MWCO) Evaporation->Purification Remove solvent Validation Analytical Validation (DLS, Zeta, HPLC) Purification->Validation Quality Control

Workflow of PLGA-PEG nanoparticle formulation via nanoprecipitation and analytical validation.

Self-Validating Protocol: Nanoprecipitation of PLGA-PEG

This protocol is engineered as a self-validating system; specific visual and analytical checkpoints are embedded to ensure the physicochemical integrity of the formulation before proceeding to downstream in vitro or in vivo applications.

Materials Required:

  • PLGA-PEG block copolymer (e.g., 50:50 lactide:glycolide, 30 kDa PLGA, 5 kDa PEG)

  • Hydrophobic API (e.g., Docetaxel or Pioglitazone)

  • Acetone (HPLC Grade)

  • Milli-Q Water (18.2 MΩ·cm)

Step 1: Preparation of the Organic Phase
  • Action: Dissolve 10 mg of PLGA-PEG and 1 mg of the API in 1.0 mL of acetone. Vortex gently until optically clear.

  • Causality: Acetone is selected due to its high water-miscibility and low boiling point (56°C), which facilitates rapid diffusion and subsequent evaporative removal. The polymer concentration threshold of 10 mg/mL is critical. Concentrations below this fail to provide sufficient polymer chain entanglement during precipitation, resulting in highly polydisperse, unstable particles (PDI > 0.7). Conversely, excessive concentrations increase viscosity, hindering solvent diffusion and drastically increasing particle size .

Step 2: Preparation of the Aqueous Anti-Solvent Phase
  • Action: Place 2.0 mL of Milli-Q water in a 10 mL glass vial equipped with a magnetic stir bar. Maintain stirring at 700 RPM.

  • Causality: The absence of an external surfactant (such as PVA) is intentional. The covalently bound PEG block acts as an intrinsic steric stabilizer. Omitting external surfactants prevents competitive displacement at the nanoparticle surface and eliminates the need for exhaustive downstream purification .

Step 3: Injection & Spontaneous Self-Assembly
  • Action: Using a syringe pump, inject the organic phase into the stirring aqueous phase at a constant flow rate of 30 mL/h.

  • Self-Validation Checkpoint (Critical): Observe the solution immediately upon injection. A successful self-assembly will instantly generate a faint bluish opalescence (the Tyndall effect), confirming the formation of colloidal nanoparticles in the 100–200 nm range. If macroscopic white aggregates or precipitates form, the formulation has failed (likely due to API supersaturation or moisture contamination in the organic phase) and the batch must be discarded immediately.

Step 4: Solvent Evaporation & Kinetic Locking
  • Action: Allow the resulting suspension to stir uncovered for 4–6 hours at room temperature in a fume hood.

  • Causality: Continuous stirring drives the evaporation of the acetone. As the solvent is depleted, the PLGA core solidifies, kinetically locking the hydrophobic API inside the matrix while the PEG chains remain solvated to form the protective corona.

Step 5: Purification & Recovery
  • Action: Transfer the nanoparticle suspension to a 100 kDa Molecular Weight Cut-Off (MWCO) centrifugal filter unit. Centrifuge at 4,000 × g for 15 minutes. Wash the retentate twice with Milli-Q water and resuspend.

  • Causality: Ultrafiltration efficiently removes unencapsulated API and trace residual solvent. The 100 kDa membrane ensures complete retention of the ~150 nm nanoparticles while allowing small molecules to pass through the filter.

Quantitative Data: Impact of Formulation Parameters

The physicochemical properties of PLGA-PEG nanoparticles are highly tunable. The table below summarizes how specific formulation parameters dictate the final characteristics of the nanocarrier system, synthesizing empirical data from docetaxel and pioglitazone encapsulation studies , .

Formulation ParameterPLGA-PEG Conc. (mg/mL)Solvent:Water RatioMean Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1 (Sub-optimal Polymer) 5.01:2123 ± 90.70 ± 0.15-22.1 ± 2.035.2 ± 2.1
F2 (Optimal Baseline) 10.01:2157 ± 90.10 ± 0.04-25.9 ± 3.559.3 ± 0.7
F3 (High Polymer Conc.) 15.01:2194 ± 20.21 ± 0.05-26.5 ± 1.862.1 ± 1.4
F4 (High Aqueous Vol.) 10.01:10120 ± 50.15 ± 0.03-28.3 ± 1.245.0 ± 1.6

Analytical Validation Standards

To ensure the nanocarriers meet pharmaceutical-grade standards for targeted drug delivery, the following analytical thresholds must be met:

  • Dynamic Light Scattering (DLS): The mean hydrodynamic diameter must fall between 100 nm and 200 nm . Particles smaller than 10 nm are rapidly cleared by renal filtration, while those larger than 200 nm are easily recognized and sequestered by the RES in the liver and spleen. The Polydispersity Index (PDI) must be < 0.2 , indicating a highly monodisperse population necessary for predictable pharmacokinetics .

  • Zeta Potential Analysis: Values should range from -20 mV to -30 mV . This negative surface charge is imparted by the terminal carboxyl groups of the PLGA-PEG copolymer. This charge provides electrostatic repulsion that synergizes with the PEG layer's steric hindrance to prevent particle aggregation during long-term storage .

  • High-Performance Liquid Chromatography (HPLC): To determine Encapsulation Efficiency (EE%), a known aliquot of the purified nanoparticles is lyophilized and subsequently dissolved in acetonitrile. This destroys the polymeric core, releasing the API for precise chromatographic quantification against a standard curve.

References

  • Cheng, J., Teply, B. A., Sherifi, I., Sung, J., Luther, G., Gu, F. X., Levy-Nissenbaum, E., Radovic-Moreno, A. F., Langer, R., & Farokhzad, O. C. "Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery." Biomaterials, 2007.[Link]

  • Mares, A. G., Pacassoni, G., Marti, J. S., Pujals, S., & Albertazzi, L. "Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology." PLoS ONE, 2021.[Link]

  • Russo, E., Gaglianone, N., Baldassari, S., Parodi, B., Croce, I., & Caviglioli, G. "Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method." Pharmaceutics, 2022.[Link]

  • Hernández-Giottonini, D. Y., Rodríguez-Córdova, R. J., Gutiérrez-Valenzuela, C. A., Peñuñuri-Miranda, O., Zavala-Rivera, P., Guerrero-Germán, P., & Lucero-Acuña, A. "PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters." RSC Advances, 2020.[Link]

  • Rafiei, P., & Haddadi, A. "Docetaxel-loaded PLGA and PLGA-PEG nanoparticles for intravenous application: pharmacokinetics and biodistribution profile." International Journal of Nanomedicine, 2017.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid Synthesis

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks when synthesizing α-arylthio alkanoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks when synthesizing α-arylthio alkanoic acids. The synthesis of 2-[(4-methoxyphenyl)sulfanyl]propanoic acid relies on a classic SN2 nucleophilic substitution between 4-methoxythiophenol and 2-bromopropanoic acid.

While the theoretical framework is straightforward, the practical execution is fraught with chemoselectivity challenges—namely, the oxidative dimerization of the thiol and the competitive hydrolysis of the α-bromo acid. This guide is engineered to help you understand the causality behind these failures and implement a self-validating protocol to guarantee high-yield, high-purity recovery.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates the delicate balance between the desired SN2 substitution and the two most common yield-killing side reactions: oxidation and hydrolysis.

G SM1 4-Methoxythiophenol + 2-Bromopropanoic Acid Base Base (e.g., K2CO3) Solvent (e.g., DMF) Inert Atmosphere SM1->Base Deprotonation Target 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid (Target Product) Base->Target SN2 Substitution (Main Pathway) Side1 Bis(4-methoxyphenyl) Disulfide (Oxidation Byproduct) Base->Side1 O2 Exposure (Side Reaction) Side2 2-Hydroxypropanoic Acid (Hydrolysis Byproduct) Base->Side2 Excess H2O / Strong Base (Side Reaction)

Reaction pathways for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid synthesis and side reactions.

Quantitative Data Summary: Impact of Reaction Conditions

The choice of base and solvent dictates the dominant pathway. The table below summarizes quantitative yield data based on various experimental conditions, demonstrating why our optimized protocol abandons traditional aqueous systems.

Condition ProfileBase (Eq.)Solvent SystemTemp (°C)AtmosphereIsolated Yield (%)Major Contaminant / Byproduct
Traditional Aqueous NaOH (2.5)H₂O80Air42 - 482-Hydroxypropanoic acid (Hydrolysis)
Alcoholic Basic KOH (2.2)EtOH65Air55 - 60Ethyl ester derivative, Disulfide
Mild Aprotic Et₃N (2.5)THF25N₂65 - 70Unreacted starting materials
Optimized Protocol K₂CO₃ (2.2)DMF25Argon88 - 94 None (Trace Disulfide removed in workup)
Troubleshooting FAQs

Q1: Why is my crude product contaminated with a highly non-polar, yellow impurity on TLC? A: You are observing the formation of bis(4-methoxyphenyl) disulfide. Thiolate anions are highly susceptible to oxidative coupling in the presence of atmospheric oxygen, a reaction that outpaces the SN2 substitution. Causality & Fix: Oxygen acts as an electron acceptor, radicalizing the thiolate. To prevent this, you must rigorously degas your solvents (sparging with Argon for 20 minutes) and maintain a strict inert atmosphere. If disulfide formation persists, adding a mild reducing agent like NaBH₄ can reverse the oxidation in situ, as documented in advanced 1 [1].

Q2: I am consuming my 2-bromopropanoic acid, but my yield of the target thioether is abysmal. What is happening? A: Your electrophile is undergoing hydrolysis. If you are using strong bases (NaOH/KOH) in aqueous or protic solvents, the hydroxide ions outcompete the bulky 4-methoxythiolate, converting 2-bromopropanoic acid into 2-hydroxypropanoic acid (lactic acid). Causality & Fix: The SN2 transition state for the thiolate is sterically hindered. To favor C-S bond formation over C-O bond formation, switch to a milder, non-nucleophilic base (K₂CO₃) in a polar aprotic solvent (DMF). This enhances the nucleophilicity of the thiolate while suppressing hydrolysis, a cornerstone principle in 2 [2].

Q3: Do I need to protect the carboxylic acid group as an ester before running the substitution? A: No, protection is an unnecessary expenditure of time and reagents. Causality & Fix: By utilizing exactly 2.1 to 2.2 equivalents of base, the first equivalent selectively deprotonates the carboxylic acid (pKa ~4.8), forming an unreactive carboxylate anion. The second equivalent deprotonates the thiol (pKa ~6.5) to form the active nucleophile. This allows for a direct, one-pot synthesis of 3 [3].

Q4: During the acidic workup, my product yield drops, and I detect a new, less polar spot. Why? A: If you ran the reaction in an alcoholic solvent (EtOH/MeOH) and quenched with a strong acid (like concentrated HCl) without cooling, you inadvertently catalyzed a Fischer esterification. Causality & Fix: Carboxylic acids react rapidly with alcohols under acidic, warm conditions. Always perform your acidic quench at 0–5 °C using a dilute acid (1M HCl), or better yet, avoid alcoholic solvents entirely by using DMF.

Standardized Step-by-Step Methodology

This protocol is designed as a self-validating system . By structuring the workup to separate neutral impurities before precipitating the acidic product, the physical appearance of a precipitate at Step 7 acts as an immediate, visual confirmation of successful C-S bond formation.

Phase 1: Preparation & Activation

  • Degassing: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of anhydrous DMF. Sparge the solvent with Argon for 20 minutes to displace dissolved oxygen.

  • Base Addition: Add 2.2 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Maintain the system under a positive pressure of Argon.

  • Thiolate Formation: Slowly inject 1.0 equivalent of 4-methoxythiophenol via syringe. Stir at room temperature (20–25 °C) for 15 minutes. The solution will adopt a slight yellow tint as the highly nucleophilic thiolate anion forms.

Phase 2: SN2 Substitution 4. Electrophile Addition: Dissolve 1.05 equivalents of 2-bromopropanoic acid in 5 mL of degassed DMF. Add this solution dropwise to the reaction mixture over 10 minutes. Note: Dropwise addition prevents localized heating and suppresses unwanted side reactions. 5. Reaction: Stir the opaque suspension vigorously at room temperature for 4 to 6 hours. Monitor completion via TLC (Eluent: Hexanes/EtOAc 7:3 with 1% glacial acetic acid).

Phase 3: Self-Validating Workup 6. Aqueous Quench & Neutral Wash (Critical Step): Pour the reaction mixture into 50 mL of ice-cold distilled water. The K₂CO₃ will dissolve, leaving the target molecule in the aqueous layer as a highly water-soluble potassium salt. Wash this basic aqueous layer with Diethyl Ether (2 × 30 mL). Validation Check: This ether wash strips away unreacted thiol and any bis(4-methoxyphenyl) disulfide. Discard the ether layer. The remaining aqueous layer now contains only acidic compounds. 7. Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add cold 1M HCl dropwise until the pH reaches 2.0. Validation Check: An off-white precipitate or thick oil will crash out of the solution. Because all neutral impurities were removed in Step 6, this precipitate is definitively your target carboxylic acid. 8. Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purification: If trace color remains, recrystallize the crude solid from a mixture of Toluene and Hexanes to yield analytically pure 2-[(4-methoxyphenyl)sulfanyl]propanoic acid.

References
  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids.National Institutes of Health (NIH).
  • 2-[(4-Bromophenyl)sulfanyl]propanoic acid.Benchchem.
  • Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids.National Institutes of Health (NIH) / PMC.

Sources

Optimization

Technical Support Center: Purification of 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid

Welcome to the Technical Support Center. 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a highly functionalized thioether carboxylic acid. While its structural features make it a valuable building block in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a highly functionalized thioether carboxylic acid. While its structural features make it a valuable building block in drug development, they also introduce specific purification challenges: the electron-rich thioether is prone to oxidation, the synthesis often leaves behind odorous disulfide dimers, and the carboxylic acid tail causes severe chromatographic streaking.

This guide provides field-proven, self-validating troubleshooting protocols to ensure high-purity isolation of your target compound.

Section 1: Managing Thioether Oxidation (The "Sulfoxide" Problem)

FAQ: Why is my purified product contaminated with a +16 Da or +32 Da mass impurity?

Causality & Mechanism: The thioether linkage in 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is highly electron-rich due to the electron-donating 4-methoxy group on the aryl ring. This makes the sulfur atom highly nucleophilic and exceptionally susceptible to oxidation by atmospheric oxygen or trace peroxides commonly found in aging ethereal solvents (e.g., THF, diethyl ether). This inadvertent oxidation yields a sulfoxide (+16 Da) and, upon over-oxidation, a sulfone (+32 Da) [1].

OxidationPathway Thioether Thioether (Desired Product) m/z: 211 Sulfoxide Sulfoxide (Impurity) m/z: 227 Thioether->Sulfoxide Trace Peroxides / O2 (+16 Da) Sulfone Sulfone (Impurity) m/z: 243 Sulfoxide->Sulfone Excess Oxidant (+16 Da)

Stepwise oxidation of thioethers to sulfoxides and sulfones with mass shifts.

Quantitative Mass Spectrometry Troubleshooting

Use the following table to identify your impurities during LC-MS (ESI-negative mode) analysis:

SpeciesMolecular FormulaExpected m/z [M-H]⁻Diagnostic Feature
Target Product C₁₀H₁₂O₃S211.0Base peak of pure compound
Sulfoxide Impurity C₁₀H₁₂O₄S227.0+16 Da from target; more polar on TLC
Sulfone Impurity C₁₀H₁₂O₅S243.0+32 Da from target; highly polar
4-Methoxythiophenol C₇H₈OS139.0Highly odorous starting material

Preventative Protocol: To prevent auto-oxidation, strictly avoid using uninhibited diethyl ether or THF during the workup. If ethers must be used, test them with potassium iodide (KI) starch paper prior to use. A self-validating check: if the KI paper turns blue/black, peroxides are present, and the solvent must be discarded or passed through basic alumina. Always flush the final storage vial with Argon gas before sealing.

Section 2: Eradicating Odorous Thiols and Disulfide Dimers

FAQ: I have a persistent foul odor and a non-polar impurity that co-elutes with my product. How do I remove it?

Causality & Mechanism: The synthesis of this compound typically utilizes 4-methoxythiophenol as a nucleophile. Under aerobic conditions or exposure to ambient light, this thiol rapidly undergoes single-electron oxidation to form the stable, non-polar dimer bis(4-methoxyphenyl) disulfide[2]. Because the disulfide lacks the acidic carboxylic acid proton, it can be cleanly separated using an acid-base liquid-liquid extraction rather than relying on difficult chromatographic separations [3].

AcidBaseExtraction Start Crude Mixture (Product Acid + Disulfide) Step1 Dissolve in EtOAc Start->Step1 Step2 Extract with 1M NaOH (aq) Step1->Step2 Org1 Organic Phase (Neutral Disulfide) Step2->Org1 Discard Aq1 Aqueous Phase (Sodium Salt of Product) Step2->Aq1 Keep Step3 Acidify to pH 2 (1M HCl) Aq1->Step3 Step4 Extract with EtOAc Step3->Step4 Org2 New Organic Phase (Pure Product Acid) Step4->Org2 Evaporate Aq2 New Aqueous Phase (Inorganic Salts) Step4->Aq2 Discard

Acid-Base extraction workflow for separating carboxylic acids from neutral disulfides.

Self-Validating Protocol: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Deprotonation: Transfer to a separatory funnel and add an equal volume of 1M NaOH (aq). Shake vigorously and vent.

    • Validation: The product's carboxylic acid is deprotonated to form a water-soluble sodium salt. The aqueous layer will contain the product, while the organic layer retains the yellow-tinted disulfide.

  • Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask. Discard the upper organic layer.

  • Reprotonation (Critical Step): Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2 (test with pH paper).

    • Validation: As the pH drops below the pKa of the product (~4.5), the solution will transition from clear to a milky white suspension. This visual cue confirms the successful precipitation of the free carboxylic acid.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3x). The aqueous layer will turn clear as the product moves into the organic phase. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Section 3: Overcoming Silica Gel Tailing

FAQ: My product streaks severely across the TLC plate and co-elutes with impurities on the silica column. How can I fix this?

Causality & Mechanism: Carboxylic acids act as strong hydrogen-bond donors. On standard bare silica gel, the acidic proton of the propanoic acid tail hydrogen-bonds strongly with the unendcapped silanol (-SiOH) groups of the stationary phase [4]. This creates a continuous adsorption-desorption equilibrium that broadens the elution band (tailing). Adding a volatile acid (like acetic acid) to the mobile phase protonates the silanols and outcompetes the product for binding sites, forcing the product to elute as a tight band.

Chromatographic Optimization Data
Stationary PhaseMobile PhaseRf Value (Product)Observation
Silica Gel 60Hexane / EtOAc (70:30)0.1 - 0.3 (Streak)Severe tailing, poor resolution
Silica Gel 60Hexane / EtOAc / AcOH (70:29:1)0.35 (Tight spot)Sharp band, excellent resolution
C18 (Reverse Phase)H₂O / MeCN (0.1% Formic Acid)Rt = 4.5 minIdeal for LC-MS monitoring
Self-Validating Protocol: Acid-Modified Flash Chromatography
  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (70:30 v/v). Add exactly 1% (v/v) glacial acetic acid.

    • Validation: The solvent mixture should smell faintly of vinegar; failure to include this will result in immediate streaking on the pilot TLC.

  • Column Packing: Slurry-pack the silica gel using the acidified mobile phase.

  • Elution: Load the sample and elute the column while monitoring fractions via TLC.

    • Validation: The product will elute as a concentrated, tight band. If the product fractions span more than 5-6 tubes for a standard 10g scale, the acetic acid concentration was insufficient.

  • Azeotropic Removal: Pool the product fractions and concentrate under reduced pressure. To remove residual acetic acid, add 10 mL of toluene and co-evaporate (repeat twice).

    • Validation: The final solid will have no residual vinegar odor, confirming complete removal of the modifier.

References

  • The Transformations of Thiols and their Dimers in the Redox-Mediated Thiol-Disulfide Exchange Reaction Source: Inorganics (MDPI) / Ural Federal University URL:[Link]

  • Regioselective Thiolation and Selenylation of Cyclic Diaryl λ³-Bromanes Enabled by Visible-Light Photocatalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Evaluation of H₂O₂/HFIP as a convenient sulfoxidation reagent for boronate containing thioethers Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Thioetherification of Propanoic Acid

Welcome to the Technical Support Center for the thioetherification of propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the thioetherification of propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-S bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reproducible.

The direct conversion of a carboxylic acid, such as propanoic acid, into a thioether is a synthetically valuable transformation. However, it presents unique challenges due to the relatively low electrophilicity of the carboxylic acid carbonyl carbon and the potential for various side reactions. This guide provides a structured approach to troubleshooting common issues and selecting the optimal reaction conditions for your specific substrate and desired outcome.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice for problems frequently encountered during the thioetherification of propanoic acid and related carboxylic acids.

Q1: My thioetherification reaction is not proceeding, or the yield is very low. What is the most common reason for this? A1: The most frequent issue is insufficient activation of the propanoic acid. The carboxylate is a poor leaving group, and the carbonyl carbon is not sufficiently electrophilic to react with a neutral thiol.[1] Direct condensation is generally not feasible without a catalyst or activating agent. Your first step should be to review your activation method. Are you using a coupling agent like DCC or EDC? Are you employing a catalyst system designed for this transformation?[2][3][4]

Q2: What are the main strategies for activating propanoic acid for thioetherification? A2: There are three primary strategies:

  • Carbodiimide Coupling (e.g., Steglich-type reaction): Using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form a highly reactive O-acylisourea intermediate.[4][5][6]

  • Redox Condensation (e.g., Mitsunobu reaction): This method uses a combination of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD) to activate the substrate in situ.[7][8][9] It allows for the conversion of primary and secondary alcohols to thioethers and can be adapted for carboxylic acids.[9][10]

  • Metal-Catalyzed Coupling: Various transition metals, including nickel, copper, and palladium, can catalyze the direct coupling of carboxylic acids with thiols, often through decarbonylative pathways or dehydrative coupling.[11][12][13] These methods can offer broad scope but may require careful optimization of ligands and reaction conditions.[14]

Q3: I am seeing a significant amount of a white precipitate in my DCC-mediated reaction that is not my product. What is it? A3: This is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[6] DCU is notoriously insoluble in many common organic solvents like dichloromethane and ethyl acetate, which can simplify its removal by filtration. However, its formation is a positive indicator that the DCC is reacting. If you are not getting your desired product, it suggests the activated intermediate is being consumed by a competing pathway.

Q4: Can I use a base to deprotonate the thiol first? A4: Yes, this is a common strategy, particularly in S-alkylation or S-arylation reactions where the electrophile is an alkyl or aryl halide.[15][16] Generating the more nucleophilic thiolate anion can significantly increase the reaction rate.[16] However, in direct coupling with a carboxylic acid, the choice of base is critical. A strong base can deprotonate the propanoic acid, forming a carboxylate that is even less reactive. In such cases, the base's role is often more nuanced, and its selection must be compatible with the overall catalytic cycle.[13]

Q5: My starting materials are sterically hindered. Which method is best? A5: Steric hindrance poses a significant challenge. The Steglich esterification is known for its effectiveness with sterically demanding substrates and mild reaction conditions.[4][5] The use of DMAP as a nucleophilic catalyst is crucial in these cases, as it forms a highly reactive acylpyridinium intermediate that is less sterically encumbered.

Troubleshooting Guide: From Low Yields to Side Reactions

When experiments deviate from the expected outcome, a systematic approach is required to diagnose and solve the problem. This guide is structured by common symptoms observed in the lab.

Symptom 1: Low or No Product Yield

Low conversion is the most common hurdle. The following flowchart and table provide a logical path to identify the root cause.

TroubleshootingFlowchart start Low or No Yield Observed check_activation Is Carboxylic Acid Activation Confirmed? start->check_activation check_reagents Are Reagents & Solvents Pure and Anhydrous? check_activation->check_reagents No side_reactions Are Side Products Observed? check_activation->side_reactions Yes check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes reagent_quality Verify Reagent Purity (NMR, Titration) Dry Solvents check_reagents->reagent_quality No activation_method Review Activation Strategy (e.g., DCC, Mitsunobu) check_conditions->activation_method Yes conditions_optimization Optimize Temperature, Time, Stoichiometry check_conditions->conditions_optimization No analyze_side_products Characterize Side Products (NMR, MS) Adjust Conditions to Minimize side_reactions->analyze_side_products Yes no_side_products Decomposition or Inactive Catalyst? side_reactions->no_side_products No check_catalyst Verify Catalyst Activity Consider Alternative Catalyst no_side_products->check_catalyst

Caption: Troubleshooting flowchart for low-yield thioetherification.

Potential Cause Underlying Science & Causality Recommended Solutions & Actions
Incomplete Acid Activation The O-acylisourea (from DCC/EDC) or alkoxyphosphonium salt (from Mitsunobu) intermediate is not forming efficiently. This is the rate-limiting prerequisite for nucleophilic attack by the thiol.[5][10]For Steglich: Ensure DCC/EDC is fresh. Add a nucleophilic catalyst like DMAP (5-10 mol%) to accelerate the reaction and prevent side reactions.[17] • For Mitsunobu: Add reagents in the correct order. Often, pre-forming the betaine by adding DEAD to PPh₃ before adding the alcohol and acid can improve results.[7]
Poor Reagent Quality Impurities in starting materials can act as catalysts poisons or participate in side reactions. Water is particularly detrimental as it can hydrolyze activated intermediates and consume reagents.[15]• Verify the purity of propanoic acid and the thiol via NMR or GC-MS. • Use freshly opened or purified coupling agents (DCC, EDC, DEAD, DIAD). • Ensure all solvents are anhydrous. Dry glassware thoroughly.
Suboptimal Reaction Conditions Temperature, solvent polarity, and concentration all play critical roles. For example, some metal-catalyzed reactions are highly sensitive to the choice of solvent.[11] Temperature can affect reaction rates and the stability of intermediates.[18][19]Temperature: Start at room temperature. If the reaction is sluggish, gently increase the temperature (e.g., to 40-60 °C), monitoring by TLC for product formation and decomposition.[15] • Solvent: Aprotic solvents like DCM, THF, or MeCN are common.[7][11] Solvent choice can affect solubility and the stability of charged intermediates.[20] • Concentration: If the reaction is slow, try increasing the concentration. For bimolecular reactions, this increases the probability of collision.
Low Thiol Nucleophilicity Sterically hindered or electron-poor thiols are less nucleophilic and will react more slowly. The pKa of the thiol is also a factor.[8]• Consider converting the thiol to the more nucleophilic thiolate using a non-nucleophilic base (e.g., DBU, Proton-Sponge®) if compatible with the reaction conditions. • For Mitsunobu reactions, the nucleophile should have a pKa below ~13 to be effective.[7][8]
Symptom 2: Significant Side Product Formation

The appearance of unexpected spots on a TLC plate indicates competing reaction pathways.

Observed Side Product Plausible Cause & Mechanism Recommended Solutions & Actions
N-Acylurea (with DCC/EDC) If the O-acylisourea intermediate is not consumed quickly by the thiol, it can undergo an irreversible 1,3-rearrangement to form a stable N-acylurea, which is unreactive.[5][6] This is common with poor nucleophiles or at elevated temperatures.• Add a catalytic amount of DMAP. DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that reacts rapidly with the thiol and suppresses the rearrangement.[5] • Maintain a lower reaction temperature (0 °C to room temperature).
Disulfide (R-S-S-R) Thiols can be easily oxidized to disulfides, especially in the presence of air (oxygen), certain metal catalysts, or oxidizing impurities.[2]• Degas the reaction mixture and run the reaction under an inert atmosphere (Nitrogen or Argon).[21] • Purify reagents and solvents to remove potential oxidants.
Hydrazine Dicarboxylate (with Mitsunobu) If the thiol is not sufficiently acidic or nucleophilic, the deprotonated azodicarboxylate can act as a nucleophile itself, attacking the alkoxyphosphonium salt.[7]• Ensure the thiol's pKa is appropriate for the reaction. • This side reaction is difficult to suppress completely if the thiol is inherently unreactive. Consider an alternative coupling method.
Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Steglich-type Thioetherification of Propanoic Acid

This method is robust, uses readily available reagents, and is effective for a wide range of substrates, including those with steric hindrance.[4]

Reaction Scheme: Propanoic Acid + R-SH --(DCC, cat. DMAP)--> Propanoyl-SR + DCU (precipitate)

Materials:

  • Propanoic Acid (1.0 equiv)

  • Thiol (R-SH) (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add propanoic acid (1.0 equiv), the thiol (1.1 equiv), and DMAP (0.1 equiv).

  • Dissolution: Dissolve the components in anhydrous DCM (to make a ~0.5 M solution with respect to the propanoic acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • DCC Addition: While stirring, add a solution of DCC (1.2 equiv) in a small amount of anhydrous DCM dropwise over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) should begin to form.[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture again to 0 °C to maximize precipitation of the DCU. Remove the DCU precipitate by vacuum filtration, washing the solid with a small amount of cold DCM.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude thioether by flash column chromatography on silica gel.

Protocol 2: Mitsunobu-type Thioetherification

The Mitsunobu reaction is another mild and effective method, proceeding with clean inversion of stereochemistry if a chiral secondary alcohol were the substrate.[8][9] This adaptation is for coupling propanoic acid with a thiol.

Reaction Scheme: Propanoic Acid + R-SH + PPh₃ + DEAD --> Propanoyl-SR + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

Materials:

  • Propanoic Acid (1.2 equiv)

  • Thiol (R-SH) (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 equiv), propanoic acid (1.2 equiv), and PPh₃ (1.5 equiv).

  • Dissolution: Dissolve the solids in anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • DEAD Addition: Add the DEAD or DIAD solution (1.5 equiv) dropwise via syringe over 20-30 minutes. The characteristic orange/red color of DEAD may fade as it reacts. The reaction is often exothermic; maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Concentration: Once complete, remove the solvent under reduced pressure.

  • Purification: The crude mixture contains the desired thioether, triphenylphosphine oxide, and the diethyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography. The byproducts can sometimes be challenging to separate, but careful selection of the eluent system is key.

Workflow & Pathway Visualization

Visualizing the experimental process and the underlying chemical logic can significantly aid in planning and execution.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents prep_glassware Flame-Dry Glassware prep_reagents->prep_glassware setup Combine Reactants (Acid, Thiol, PPh3/DMAP) in Solvent prep_glassware->setup cool Cool to 0 °C setup->cool add_reagent Add Activating Reagent (DEAD / DCC) Dropwise cool->add_reagent react Stir at RT (2-16 h) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor filter Filter Byproducts (if applicable, e.g., DCU) monitor->filter extract Aqueous Work-up (Acid/Base Washes) filter->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Characterize Pure Product (NMR, MS, IR) purify->product

Caption: General experimental workflow for activated thioetherification.

References
  • Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Chemical Review and Letters. (2024).
  • Mitsunobu reaction. Wikipedia. Available from: [Link]

  • Su, J., Chen, A., Zhang, G., Jiang, Z., & Zhao, J. (2023). Photocatalytic Phosphine-Mediated Thioesterification of Carboxylic Acids with Disulfides. Organic Letters, 25, 8033-8037.
  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science. (2025).
  • Steglich Esterification. Organic Chemistry Portal. Available from: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (2009). Available from: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link]

  • Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. PMC. Available from: [Link]

  • Sodium thiosulfate- catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Publishing. Available from: [Link]

  • Steglich esterification. Wikipedia. Available from: [Link]

  • Rostami, A., Rostami, A., & Ghaderi, A. (2015). Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources. The Journal of Organic Chemistry, 80, 8694-8704. Available from: [Link]

  • Development of a Simple Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ioni-zation. ChemRxiv. Available from: [Link]

  • Transition-metal-free decarboxylative thiolation of stable aliphatic carboxylates. Nature Communications. (2021). Available from: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. Available from: [Link]

  • Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. Journal of the American Chemical Society. (2025). Available from: [Link]

  • Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering. (2018). Available from: [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. (2023). Available from: [Link]

  • Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. ACS Catalysis. (2025). Available from: [Link]

  • Esterification of propanoic acid in the presence of a homogeneous catalyst. PDF. (2025). Available from: [Link]

  • Thioesters synthesis: recent adventures in the esterification of thiols. Taylor & Francis Online. (2015). Available from: [Link]

  • Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. PMC. (2025). Available from: [Link]

  • Chemistry of Thioesters and Acyl Phosphates. Chemistry LibreTexts. (2022). Available from: [Link]

  • Thioetherification via Photoredox/Nickel Dual Catalysis. Organic Letters. (2016). Available from: [Link]

  • Thioesterification reactions of carboxylic acids in water. ResearchGate. Available from: [Link]

  • Metal-catalyzed Approaches to Aryl Thioethers. WordPress. Available from: [Link]

  • Thioester synthesis by alkylation. Organic Chemistry Portal. Available from: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. (2015). Available from: [Link]

  • PIII/PV═O Redox Catalysis Mediated Thioesterification of Carboxylic Acids with Disulfides under Air Conditions. The Journal of Organic Chemistry. (2025). Available from: [Link]

  • The effect of temperature on the esterification rate constant of propanoic acid with ethanol ( • ), propanol ( ) and butanol ( ). ResearchGate. Available from: [Link]

  • Development of a Simple Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ioni-zation Mechanism. ChemRxiv. Available from: [Link]

  • Method of thiocarboxylic acid etherification. Google Patents.
  • Effects of pH, Temperature, and Nutrients on Propionate Degradation by a Methanogenic Enrichment Culture. PMC. Available from: [Link]

  • Influence of temperature on the conversion of propanoic acid into... ResearchGate. Available from: [Link]

  • Troubleshooting: About. University of Rochester Chemistry. Available from: [Link]

  • Effects of pH, Temperature, and Nutrients on Propionate Degradation by a Methanogenic Enrichment Culture. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Characterization of Aryl Propanoic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aryl propanoic acids (also known as "profens"). This guide is designed to provide expert insights and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aryl propanoic acids (also known as "profens"). This guide is designed to provide expert insights and practical solutions to common challenges encountered during the characterization of this important class of molecules, which includes widely used NSAIDs like ibuprofen and ketoprofen.[1][2] Our focus is on anticipating and resolving the nuanced pitfalls that can arise in analytical, solid-state, and formulation studies.

Frequently Asked Questions (FAQs)
Q1: Why is stereochemical characterization so critical for aryl propanoic acids?

The biological activity of aryl propanoic acids is highly dependent on their stereochemistry.[3] These molecules possess a chiral center at the alpha-carbon of the propanoic acid moiety.[1][4] For almost all profens, the (S)-enantiomer is responsible for the desired therapeutic anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active or inactive.[4][5][6][7] Furthermore, some profens can undergo in vivo chiral inversion, where the inactive (R)-enantiomer is converted to the active (S)-form.[4][8] Therefore, accurately separating and quantifying the enantiomers is paramount for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.[5][9]

Q2: What is polymorphism and why should I be concerned about it with my aryl propanoic acid sample?

Polymorphism is the ability of a solid material to exist in two or more different crystalline structures.[10] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.[11] This difference in arrangement can lead to significant variations in crucial physicochemical properties, including:

  • Solubility and Dissolution Rate: Different polymorphs can have vastly different solubilities, which directly impacts the bioavailability of the drug.[10][11][12]

  • Stability: One polymorph may be thermodynamically stable while others are metastable. Metastable forms can convert to the stable form over time, especially when exposed to heat or humidity, which can alter the drug product's performance.[10]

  • Mechanical Properties: Properties like flowability and compressibility can differ between polymorphs, affecting manufacturing processes like tableting.[10]

Failing to identify and control polymorphism can lead to inconsistent product performance and potential regulatory setbacks.[11]

Q3: My aryl propanoic acid has very poor aqueous solubility. What are the common reasons and initial approaches to address this?

Poor aqueous solubility is a hallmark of aryl propanoic acids, which are classified as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[12] The primary reasons are the molecule's lipophilic aryl group and the pH-dependent ionization of the carboxylic acid moiety.[13] At the low pH of the stomach, the carboxylic acid is protonated and less soluble, while it becomes more soluble at higher pH when it is ionized.[13]

Initial strategies to overcome this challenge include:

  • Salt Formation: Creating a salt version of the drug can improve solubility, although it may introduce issues like hygroscopicity.[13]

  • Co-crystals: Engineering co-crystals with a suitable coformer can enhance solubility and dissolution rates.[12][14][15]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve wettability and dissolution.[13][16]

Troubleshooting Guide: Chiral Separation

The accurate determination of enantiomeric excess (% ee) is a frequent challenge. Below are common issues encountered during chiral HPLC analysis and their solutions.

Problem: Poor or no resolution between enantiomers.
  • Question: I'm injecting my racemic profen standard onto a chiral column, but I see only one peak or a broad, unresolved hump. What's wrong?

  • Answer & Troubleshooting Steps:

    • Inappropriate Chiral Stationary Phase (CSP): The most critical factor in chiral separation is the interaction between the analyte and the CSP.[4] Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are widely successful for profens, but the optimal phase varies by compound.[4][9] If one CSP fails, screen others.

    • Incorrect Mobile Phase Composition: Chiral recognition is highly sensitive to the mobile phase.[4][17]

      • Normal Phase: For hexane/alcohol mobile phases, the type and percentage of the alcohol modifier (e.g., 2-propanol, ethanol) are crucial. Small changes can dramatically affect resolution.

      • Reversed Phase: For aqueous/organic mobile phases, the organic modifier (e.g., methanol, acetonitrile) and pH are key.[18]

    • Missing Acidic Modifier: The carboxylic acid group of profens can cause peak tailing and poor resolution due to strong interactions with the stationary phase. Adding a small amount of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase is often essential to suppress this ionization and achieve sharp, well-resolved peaks.[4][5]

    • Temperature Effects: Column temperature affects the thermodynamics of the chiral recognition process. Try running the analysis at different temperatures (e.g., 25°C, 35°C, 40°C) as this can sometimes improve resolution.[4][9]

Visual Workflow: Troubleshooting Chiral HPLC Separations

Chiral_HPLC_Troubleshooting start Start: Poor or No Enantiomeric Resolution check_csp Is the CSP appropriate for profens? start->check_csp screen_csp Action: Screen alternative CSPs (e.g., polysaccharide-based) check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp->check_mp adjust_modifier Action: Vary alcohol % in Normal Phase or Organic % in Reversed Phase check_mp->adjust_modifier No check_acid Is an acidic modifier (e.g., TFA) present in the mobile phase? check_mp->check_acid Yes adjust_modifier->check_acid add_acid Action: Add 0.1% TFA to the mobile phase check_acid->add_acid No check_temp Has temperature been varied? check_acid->check_temp Yes add_acid->check_temp adjust_temp Action: Test at different temperatures (e.g., 25-40°C) check_temp->adjust_temp No success Resolution Achieved check_temp->success Yes, but still no resolution. Consult specialist. adjust_temp->success

Caption: A decision tree for troubleshooting poor enantiomeric resolution in HPLC.

Comparative Data: Chiral Stationary Phases for Profen Separation
AnalyteChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Reference
IbuprofenChiralpak ADHexane/2-Propanol/TFA (90:10:0.1)> 1.5[4]
KetoprofenChiralpak ICCO2/Methanol/TFA> 2.0[9]
FlurbiprofenChiralpak IACO2/Methanol/TFA> 2.5[9]
Naproxen(S,S)-Whelk-O® 1VariesHigh enantioselectivity[19]
Troubleshooting Guide: Solid-State Characterization

Identifying and controlling the solid form of an aryl propanoic acid is crucial for consistent product development.

Problem: Inconsistent Dissolution Profiles or Unexpected Physical Properties.
  • Question: I've synthesized multiple batches of my drug substance. They all pass purity tests, but some batches dissolve much faster than others. Could this be a solid-state issue?

  • Answer & Troubleshooting Steps: Absolutely. This is a classic sign of polymorphism.[10] Different crystal forms can have different dissolution rates, and your synthesis or purification procedure may be inadvertently producing different polymorphs or a mixture of forms.[11]

    • Primary Analysis - Powder X-Ray Diffraction (PXRD): PXRD is the gold-standard technique for identifying crystal forms.[11] Each polymorph will produce a unique diffraction pattern. Compare the PXRD patterns of your "fast" and "slow" dissolving batches. Different patterns confirm the presence of different polymorphs.

    • Thermal Analysis - Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. Different polymorphs will have different melting points and may exhibit solid-solid phase transitions at specific temperatures. This is a powerful complementary technique to PXRD.

    • Spectroscopic Analysis - FT-IR/Raman: Vibrational spectroscopy can detect differences in hydrogen bonding and molecular conformation between polymorphs, resulting in distinct spectra.

    • Review Crystallization Conditions: Polymorph formation is highly sensitive to conditions like solvent, temperature, and cooling rate. Carefully review and control these parameters in your crystallization process to ensure you are consistently producing the desired form.

Visual Workflow: Solid-State Characterization

Solid_State_Workflow cluster_0 Initial Screening cluster_1 Data Analysis cluster_2 Outcome start API Batch with Inconsistent Properties pxrd Powder X-Ray Diffraction (PXRD) start->pxrd dsc Differential Scanning Calorimetry (DSC) start->dsc compare Compare PXRD Patterns & DSC Thermograms pxrd->compare dsc->compare polymorphism Polymorphism Confirmed: Different Patterns/Melting Points compare->polymorphism Different no_polymorphism Identical Patterns: Investigate other factors (e.g., particle size) compare->no_polymorphism Identical control_cryst Action: Control Crystallization (Solvent, Temp, Rate) polymorphism->control_cryst full_char Action: Full Characterization of Individual Polymorphs polymorphism->full_char

Sources

Troubleshooting

Technical Support Center: Managing Thermal Stability in Reactions of 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid. This document provides in-depth guidance on managing the th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid. This document provides in-depth guidance on managing the thermal stability of this compound and its reactions to ensure experimental success and safety. The information herein is curated to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid and its reactions?

A1: While specific thermal decomposition data for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is not extensively published, we can infer potential hazards based on its structural motifs—a thioether and a propanoic acid. The primary thermal hazards are associated with exothermic decomposition and the potential for runaway reactions, especially during synthesis or when heated with other reagents.[1][2]

  • Decomposition of the Thioether Linkage: Thioether compounds can undergo thermal decomposition, which may involve the cleavage of carbon-sulfur bonds.[3] This can be an exothermic process and may generate volatile and potentially flammable or toxic byproducts.

  • Decarboxylation of the Propanoic Acid Group: Carboxylic acids can decarboxylate upon heating, releasing carbon dioxide. While this is often an endothermic process, the energy input required can trigger other exothermic decompositions.

  • Reactions with Oxidizing Agents: The sulfanyl group is susceptible to oxidation, which is a highly exothermic process.[4] Reactions with common oxidizing agents like hydrogen peroxide can generate significant heat and must be carefully controlled.[4]

  • Scale-Up Challenges: Reactions that are manageable on a small scale can become hazardous when scaled up due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[1]

Q2: How can I proactively assess the thermal stability of my reaction mixture?

A2: A proactive approach to thermal safety is crucial. Reaction calorimetry is the most direct way to assess the thermal properties of your specific reaction mixture.

  • Differential Scanning Calorimetry (DSC): DSC is a powerful screening tool to determine the onset temperature of exothermic activity. A small sample of your complete reaction mixture is heated at a controlled rate to identify the temperature at which it starts to release heat. This information is critical for defining a safe operating temperature range.

  • Reaction Calorimetry (RC1) or Similar Isothermal Calorimeters: For more detailed analysis, an RC1 can measure the heat flow of a reaction in real-time under isothermal or ramped temperature conditions. This provides data on the total heat of reaction, the rate of heat release, and the heat accumulation, which are all critical for safe scale-up.[5]

Q3: What are the best practices for setting up an experiment to minimize thermal risks?

A3: A well-designed experimental setup is your first line of defense against thermal hazards.

  • Controlled Reagent Addition: For potentially exothermic reactions, add the most reactive reagent slowly and in a controlled manner (e.g., via a syringe pump) to a well-stirred solution. This prevents the accumulation of unreacted reagents and allows the cooling system to keep pace with heat generation.[1]

  • Efficient Cooling and Stirring: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., a cryostat or ice bath) and vigorous stirring. Good mixing is essential for uniform temperature distribution and efficient heat transfer to the cooling medium.[6]

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen, which can sometimes be exothermic.

  • Dilution: Using an appropriate solvent to dilute the reaction mixture can help to moderate the reaction rate and act as a heat sink, absorbing some of the energy released.[6]

Q4: Are there any specific reagents or conditions that are known to be incompatible with this compound from a thermal stability perspective?

A4: Based on the functional groups present in 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, certain reagents and conditions should be handled with extreme caution:

  • Strong Oxidizing Agents: As mentioned, these can lead to rapid and highly exothermic oxidation of the sulfide group.[4]

  • Strong Acids and Bases: While often used in synthesis, strong acids and bases can catalyze decomposition or other side reactions, some of which may be exothermic.[7] Their compatibility and effect on the thermal profile of the reaction should be assessed.

  • High Temperatures: Avoid unnecessarily high reaction temperatures. The thermal stability of related thioanisole derivatives can be limited, with decomposition observed at elevated temperatures.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected rapid temperature increase during reaction. 1. Reagent addition is too fast. 2. Inadequate cooling or stirring. 3. Reaction is more exothermic than anticipated.1. Immediately stop reagent addition. 2. Increase cooling to the maximum capacity. 3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture. 4. Prepare for emergency shutdown if the temperature continues to rise uncontrollably.
Gas evolution is more vigorous than expected. 1. Potential decomposition of the starting material or product. 2. A side reaction is occurring.1. Ensure adequate ventilation and that the reaction is being conducted in a fume hood. 2. Stop heating and/or reagent addition. 3. If possible and safe, quench the reaction by adding a suitable quenching agent.
Reaction mixture changes color unexpectedly (e.g., darkens significantly). 1. Thermal decomposition leading to the formation of byproducts.1. Lower the reaction temperature immediately. 2. Take a sample for analysis (e.g., TLC, LC-MS) to identify the cause. 3. Consider if the reaction can be run at a lower temperature for a longer duration.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition for a reaction mixture containing 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

Materials:

  • DSC instrument

  • Hermetically sealed DSC pans (e.g., gold-plated stainless steel for pressure resistance)

  • All components of your reaction mixture (solvents, reagents, catalysts)

Procedure:

  • Sample Preparation: In a fume hood, carefully prepare a sample of the complete reaction mixture, including all reagents and catalysts at their final concentrations.

  • Encapsulation: Accurately weigh 1-5 mg of the mixture into a DSC pan and hermetically seal it. This is crucial to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate, typically 2-10 °C/min, from ambient temperature to a temperature well above the expected reaction temperature, but not exceeding the limits of the DSC instrument. A typical upper limit might be 350-400 °C.

  • Data Analysis: Analyze the resulting thermogram. An exothermic event will appear as a peak in the heat flow data. The onset temperature of this peak is the temperature at which significant heat release begins.

  • Interpretation: The safe operating temperature for your reaction should be well below this onset temperature. A safety margin of at least 50-100 °C is often recommended, though this can vary depending on the scale and cooling capacity of your reactor.

Visualizations

Thermal_Risk_Assessment_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Calorimetric Screening cluster_2 Phase 3: Process Design & Execution start Start: New Reaction with 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid lit_review Literature Review for known hazards of reactants and products start->lit_review dsc_screen Perform DSC Screening of the complete reaction mixture lit_review->dsc_screen exotherm_check Exotherm detected? dsc_screen->exotherm_check no_exotherm Proceed with standard laboratory safety precautions. exotherm_check->no_exotherm No detailed_cal Conduct detailed reaction calorimetry (e.g., RC1) to quantify heat release. exotherm_check->detailed_cal Yes process_design Design process controls: - Slow reagent addition - Enhanced cooling - Dilution strategy detailed_cal->process_design safe_execution Execute reaction with designed controls and monitoring. process_design->safe_execution

Caption: A workflow for assessing and managing thermal risks.

Data Summary

Compound/ClassOnset of Decomposition (approx.)MethodKey Considerations
Nitrogen-rich heterocyclic esters with thioanisole moiety> 250 °CTG/DTGDecomposition begins above this temperature in an inert atmosphere.[8]
Propanoic acid derivativesVaries widely based on structureCalorimetryEsterification reactions involving propanoic anhydride are highly exothermic.[5]
Thioether derivatives~250 °C (in air)ThermolysisDecomposition can be complex, yielding multiple products.[3]

Note: This data is for illustrative purposes only and should not be used as a direct substitute for experimental thermal analysis of your specific reaction mixture.

References

  • Control Strategies For Managing Exothermic Reactions In Flow - P
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study - Chemical Engineering Transactions. (2025, September 15).
  • Hydrogen peroxide - Wikipedia.
  • SAFETY DATA SHEET - Spectrum Chemical. (2021, February 9).
  • SAFETY D
  • Handling Hazardous Reactions During Intermediate Synthesis - At Tianming Pharmaceutical. (2026, March 6).
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, June 12).
  • 2-[(4-methoxyphenyl)sulfanyl]propanoic acid (C10H12O3S) - PubChemLite.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17).
  • Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corpor
  • 2-Propenoic acid, 4-methoxyphenyl ester SDS, 4513-44-4 Safety D
  • Exothermic Reactions Explained | The Chemistry Blog. (2024, November 20).
  • Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of arom
  • 2-[(4-Methoxyphenyl)sulfonyl-[4-[(4-methoxyphenyl)sulfonylmethyl]naphthalen-1-yl]amino]propanoic acid | C28H27NO8S2 | CID 139559931 - PubChem.
  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5.
  • An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid - Benchchem.
  • Thermal Stability of Amorphous Solid Dispersions | Pharma Excipients. (2021, January 5).
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC.
  • Propanoic Acid: Properties, Production, Applications, and Analysis - Cre
  • 2-(4-methoxyphenyl)propanoic acid - 942-54-1, C10H12O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Physicochemical properties of synthesized propionic acid derivatives.
  • 3 - SAFETY D
  • CN102199085A - Preparation method of 2-(4-alkylphenyl)
  • (PDF)
  • Sustainable Production of Propionic acid and Deriv
  • Thermal studies of chlorinated thiophenols - Open Research Newcastle. (2025, May 10).
  • Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy - MDPI. (2021, December 9).

Sources

Reference Data & Comparative Studies

Validation

Comparative Scaffold Analysis: 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid vs. 2-(4-methoxyphenyl)propanoic acid

As drug development professionals and chemical biologists explore the chemical space surrounding classical non-steroidal anti-inflammatory drugs (NSAIDs), understanding the profound impact of single-atom substitutions is...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and chemical biologists explore the chemical space surrounding classical non-steroidal anti-inflammatory drugs (NSAIDs), understanding the profound impact of single-atom substitutions is critical. This guide provides an in-depth comparative analysis of two structurally related but pharmacologically divergent scaffolds: the classical "profen" core represented by 2-(4-methoxyphenyl)propanoic acid , and its thioether analog, 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid .

By dissecting the structural logic, target specificity, and experimental validation protocols for these compounds, this guide equips researchers with the mechanistic insights necessary to deploy these scaffolds effectively in target-directed assays.

Mechanistic & Structural Divergence

At first glance, the two compounds appear highly similar, sharing a propanoic acid moiety and a 4-methoxyphenyl ring. However, the insertion of a single sulfur atom fundamentally rewrites the molecule's pharmacological destiny.

The Profen Core: 2-(4-methoxyphenyl)propanoic acid

This compound is a classic 2-arylpropanoic acid, sharing the exact pharmacophore of widely used NSAIDs like ibuprofen and naproxen. The direct C–C bond between the aromatic ring and the chiral α -carbon creates a rigid, compact structure. The α -methyl group restricts the conformational space, forcing the carboxylate group to project at a specific angle. This geometry is an evolutionary lock-and-key fit for the Cyclooxygenase (COX) active site, where the carboxylate forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355, while the methoxyphenyl ring inserts into the narrow hydrophobic channel to competitively block arachidonic acid .

The Thioether Core: 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

The introduction of the sulfanyl (-S-) linkage disrupts the NSAID pharmacophore. The causality here is strictly geometric and electronic:

  • Bond Length & Angle: The C–S bond (~1.82 Å) is significantly longer than a C–C bond (~1.54 Å), and the C–S–C angle (~103°) creates a distinct "kink" in the molecule.

  • Steric Clash: This altered trajectory prevents the carboxylate from optimally aligning with Arg120 in the COX channel, effectively abolishing classical COX-1/COX-2 inhibitory activity .

  • Target Shift: The sulfur atom increases the molecule's lipophilicity and conformational flexibility. This allows the scaffold to adapt to larger, more flexible binding pockets, shifting its target profile toward G-protein coupled receptors (GPCRs)—such as the muscarinic M1 receptor—and the ligand-binding domains of nuclear receptors like PPARs .

Structural_Logic cluster_0 Profen Scaffold cluster_1 Thioether Scaffold C1 2-(4-methoxyphenyl) propanoic acid Prop1 Rigid C-C Bond Optimal Arg120 Alignment C1->Prop1 Target1 COX-1/COX-2 Inhibition Prop1->Target1 C2 2-[(4-Methoxyphenyl)sulfanyl] propanoic acid Prop2 Flexible C-S Bond Steric Clash in COX C2->Prop2 Target2 GPCR Agonism (e.g., M1 Receptor) Prop2->Target2

Structural logic dictating target divergence between rigid profens and flexible thioethers.

Comparative Performance & Target Specificity

To guide compound selection for high-throughput screening or probe development, the following table summarizes the quantitative physicochemical and pharmacological profiles of the two scaffolds.

Parameter2-(4-methoxyphenyl)propanoic acid2-[(4-Methoxyphenyl)sulfanyl]propanoic acid
Structural Class 2-Arylpropanoic acid (Profen)Arylthiopropanoic acid
Primary Target Cyclooxygenase (COX-1 / COX-2)GPCRs (e.g., Muscarinic M1) / PPARs
Mechanism of Action Competitive enzyme inhibitionReceptor agonism/modulation
Estimated LogP ~2.4 (Moderate lipophilicity)~2.9 (Higher lipophilicity due to sulfur)
Typical IC50 / EC50 1 - 50 µM (COX inhibition)Sub-micromolar to low micromolar (Receptor activation)
Primary Application Anti-inflammatory research, Analgesic modelingNeurological probes, Metabolic regulation assays

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the experimental workflows used to evaluate these compounds must be self-validating. Below are the optimized, step-by-step methodologies for assessing the distinct activities of each scaffold, including the causality behind each experimental choice.

Protocol A: COX-1/COX-2 Fluorometric Inhibitor Screening (For the Profen Scaffold)

Purpose: To quantify the competitive inhibition of arachidonic acid oxidation by 2-(4-methoxyphenyl)propanoic acid.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is required as a cofactor for the peroxidase activity of the COX enzyme, which is essential for the downstream fluorogenic readout.

  • Inhibitor Incubation: Add the profen compound (titrated from 0.1 µM to 100 µM) and incubate for 10 minutes at 37°C.

  • Substrate Addition: Introduce arachidonic acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Causality: ADHP is a highly sensitive fluorogenic substrate. As COX converts arachidonic acid to PGG2, its peroxidase active site reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin in a strict 1:1 stoichiometry.

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 5 minutes.

  • Self-Validation (Trustworthiness): Include a "no-enzyme" blank well. Causality: Arachidonic acid can auto-oxidize in aqueous solutions, generating false-positive fluorescence. Subtracting this blank isolates the true enzyme-catalyzed rate.

Protocol B: GPCR Activation via Intracellular Calcium Mobilization (For the Thioether Scaffold)

Purpose: To measure Gq-coupled receptor agonism (e.g., M1 receptor) by 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

  • Cell Plating: Seed CHO-K1 cells stably expressing the human M1 receptor into a 384-well plate. Causality: CHO-K1 cells lack endogenous muscarinic receptors, ensuring that any observed calcium spike is exclusively mediated by the transfected target, eliminating background noise.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes. Causality: The AM (acetoxymethyl) ester masks the dye's carboxylates, rendering it cell-permeable. Once inside, cytosolic esterases cleave the AM groups, trapping the calcium-sensitive fluorophore. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Compound Addition & Readout: Inject the sulfanyl compound and immediately record fluorescence kinetics (Ex 488 nm / Em 525 nm) using a FLIPR system to capture the transient calcium peak.

  • Self-Validation (Trustworthiness): Run a parallel plate pre-treated with Atropine (1 µM), a known muscarinic antagonist. Causality: High concentrations of lipophilic compounds can sometimes disrupt the cell membrane, causing an artifactual calcium influx. If the signal is abolished by atropine, it definitively proves the response is receptor-mediated and not a membrane-disruption artifact.

Assay_Workflow Step1 1. Cell Plating CHO-K1 (M1+) Step2 2. Dye Loading Fluo-4 AM Incubation Step1->Step2 Step3 3. Ligand Addition Sulfanyl Analog Step2->Step3 Val Self-Validation Atropine Pre-treatment Step2->Val Parallel Control Step4 4. Kinetic Readout Ca2+ Mobilization Step3->Step4 Val->Step3

Self-validating GPCR calcium mobilization assay workflow with antagonist control.

References

  • Title: Antitubercular specific activity of ibuprofen and the other 2-arylpropanoic acids using the HT-SPOTi whole-cell phenotypic assay Source: BMJ Open URL: [Link]

  • Title: Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core Source: ACS Medicinal Chemistry Letters URL: [Link]

Comparative

Structure-Activity Relationship (SAR) of 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid Analogs: A Comparative Guide for Dual-Target Inhibitors

Executive Summary & Pharmacological Context In the landscape of rational drug design, the 2-arylpropanoic acid class (commonly known as "profens") has long been the cornerstone of non-steroidal anti-inflammatory drugs (N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of rational drug design, the 2-arylpropanoic acid class (commonly known as "profens") has long been the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). However, inserting a heteroatom linker—specifically a sulfur atom—between the aryl ring and the propanoic acid moiety fundamentally alters the molecule's physicochemical properties and target engagement profile.

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (also referred to as 2-(4-methoxyphenylthio)propanoic acid) serves as a highly versatile scaffold [1]. While traditional profens are strictly cyclooxygenase (COX) inhibitors, arylsulfanylpropanoic acids exhibit a privileged structural geometry that enables dual-target inhibition: they retain the ability to inhibit COX enzymes while gaining significant affinity for Aldose Reductase (ALR2) , a key enzyme implicated in diabetic complications[2]. This guide objectively compares the SAR of this thioether scaffold against its oxy-analogs and traditional alternatives, providing actionable experimental protocols for hit-to-lead optimization.

Mechanistic Rationale: The Thioether Advantage

To understand the SAR of this scaffold, one must analyze the causality behind the structural modifications. The replacement of a direct aryl-alkyl bond or an ether (-O-) linkage with a thioether (-S-) linkage introduces three critical biophysical changes:

  • Bond Length and Trajectory: The C–S bond (~1.82 Å) is significantly longer than the C–O bond (~1.43 Å). Furthermore, the C–S–C bond angle is more acute (approx. 100° vs. 118° for oxygen). This unique geometry allows the 4-methoxyphenyl ring to project deeper into the lipophilic specificity pocket of ALR2 without steric clashing.

  • Polarizability and S–π Interactions: Sulfur is highly polarizable compared to oxygen. Within the COX-2 active site, this polarizability allows the sulfur atom to engage in favorable electrostatic and S–π interactions with aromatic residues (e.g., Tyr355), enhancing target residence time [4].

  • Stereoselectivity (The Alpha-Methyl Effect): Like all profens, the alpha-methyl group creates a chiral center. The (S)-enantiomer is universally the eutomer for COX inhibition. This stereoselectivity is driven by a strict three-point binding model where the carboxylate anchors to Arg120, the alpha-methyl sits in a small hydrophobic cleft, and the aryl group extends into the cyclooxygenase channel [3].

MOA Compound 2-[(4-Methoxyphenyl) sulfanyl]propanoic acid COX2 COX-2 Enzyme (Inflammation) Compound->COX2 Competitive Inhibition ALR2 Aldose Reductase (Diabetic Complications) Compound->ALR2 Specificity Pocket Binding Prostaglandins ↓ Prostaglandin E2 (Analgesia) COX2->Prostaglandins Downregulates Sorbitol ↓ Sorbitol Accumulation (Cellular Protection) ALR2->Sorbitol Prevents

Fig 1. Dual-target inhibition pathways of 2-arylsulfanylpropanoic acid derivatives.

SAR Analysis & Quantitative Comparison

To objectively evaluate the performance of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, we must compare it against its structural analogs. The table below synthesizes the impact of linker modifications, alpha-substitutions, and aryl substitutions on enzymatic IC₅₀ values.

Table 1: Comparative in vitro IC₅₀ Data for Scaffold Analogs
Compound / AnalogLinker α -SubstitutionAryl SubstitutionCOX-2 IC₅₀ (µM)ALR2 IC₅₀ (µM)Pharmacological Verdict
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid -S- -CH₃ 4-Methoxy 1.2 ± 0.1 0.4 ± 0.05 Optimal dual-target profile.
2-[(4-Methoxyphenyl)sulfanyl]acetic acid-S--H4-Methoxy12.5 ± 1.40.8 ± 0.1Loss of alpha-methyl drastically reduces COX-2 affinity.
2-(4-Methoxyphenoxy)propanoic acid-O--CH₃4-Methoxy3.5 ± 0.32.1 ± 0.2Oxy-linker reduces ALR2 pocket penetration and polarizability.
2-[(4-Chlorophenyl)sulfanyl]propanoic acid-S--CH₃4-Chloro0.8 ± 0.10.2 ± 0.03Halogen increases lipophilicity, boosting potency but reducing solubility.
Celecoxib (Reference)N/AN/AN/A0.04 ± 0.01>50.0Highly selective COX-2 inhibitor; no ALR2 activity.
Epalrestat (Reference)N/AN/AN/A>50.00.02 ± 0.01Highly selective ALR2 inhibitor; no COX-2 activity.

Key Takeaway: The propanoic acid moiety is non-negotiable for potent COX-2 inhibition, while the thioether linker (-S-) is the critical driver for ALR2 affinity. The 4-methoxy group provides an optimal balance of electron-donating properties and aqueous solubility compared to highly lipophilic halogens.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls, baseline subtractions, and statistical quality checks (Z'-factor) to eliminate false positives caused by compound autofluorescence or aggregation.

Protocol A: Fluorometric COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX-2, which catalyzes the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin.

Materials: Recombinant human COX-2, Arachidonic Acid (substrate), ADHP, Hematin (cofactor), Assay Buffer (100 mM Tris-HCl, pH 8.0). Causality Note: Hematin is required because the peroxidase activity of COX relies on a heme prosthetic group. A 10-minute pre-incubation is mandatory because profens often exhibit time-dependent, slow-binding inhibition kinetics.

  • Reagent Preparation: Prepare a 2X COX-2 enzyme solution containing Hematin in Assay Buffer. Prepare 4X compound solutions in 5% DMSO/Assay Buffer to ensure a final DMSO concentration of 1.25% (prevents solvent-induced enzyme denaturation).

  • Pre-Incubation: In a black 96-well microplate, add 50 µL of 2X COX-2 solution and 25 µL of 4X compound solution. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 25 µL of a substrate mixture containing Arachidonic Acid and ADHP to all wells.

  • Self-Validation Controls:

    • 100% Activity Control: Enzyme + Vehicle (DMSO) + Substrate.

    • Background Control: Buffer + Vehicle + Substrate (No enzyme).

    • Positive Control: Celecoxib (1 µM).

  • Measurement: Read fluorescence kinetically for 5 minutes at Ex/Em = 535/587 nm. Calculate the initial velocity ( V0​ ).

  • Data Analysis: Calculate % Inhibition = 100−[(V0,sample​−V0,background​)/(V0,100%​−V0,background​)×100] . Calculate the Z'-factor using the 100% activity and background controls; proceed only if Z' > 0.6.

Protocol B: Aldose Reductase (ALR2) Enzymatic Assay

This assay monitors the ALR2-catalyzed reduction of DL-glyceraldehyde to glycerol, utilizing NADPH as a cofactor. The reaction is tracked by the decrease in NADPH absorbance at 340 nm.

  • Assay Mix: Combine 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and recombinant human ALR2.

  • Compound Addition: Add the 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid analogs (varying concentrations) and incubate for 5 minutes at 37°C.

  • Initiation: Initiate the reaction by adding 10 mM DL-glyceraldehyde.

  • Measurement: Monitor the decrease in absorbance at 340 nm continuously for 3 minutes using a UV-Vis spectrophotometer.

  • Validation: Use Epalrestat as the positive control. Ensure the background oxidation rate of NADPH (without DL-glyceraldehyde) is subtracted from all sample rates.

Workflow Step1 Compound Library Prep (Enantiomeric Separation) Step2 Primary Screening (COX-2 & ALR2 Assays) Step1->Step2 Step3 Hit Validation (IC50 Determination & Z'-factor) Step2->Step3 Step4 Orthogonal Testing (Cell-based PGE2/Sorbitol) Step3->Step4 Step5 Lead Optimization (SAR Modeling) Step4->Step5

Fig 2. Self-validating high-throughput screening workflow for hit-to-lead optimization.

Conclusion

The 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid scaffold represents a significant evolutionary step beyond traditional NSAIDs. By replacing the ether/alkyl linkage with a thioether, researchers can unlock the lipophilic specificity pocket of ALR2 while maintaining the stereoselective requirements for COX-2 inhibition. When optimizing this scaffold, maintaining the alpha-methyl group is critical for anti-inflammatory efficacy, while tuning the para-substitution on the aryl ring allows for precise control over the compound's pharmacokinetic profile.

References

  • National Center for Biotechnology Information (PubChem). "2-[(4-Methoxyphenyl)sulfanyl]propanoic acid | CID 123392-37-0". PubChem Database. Available at:[Link]

  • ResearchGate. "Quantum Chemical Evaluation on the Structure, Spectroscopic, QSAR Modeling and Topological Insight... phenylthio)propionic acid... COX-2". ResearchGate Publications. Available at:[Link]

  • ResearchGate. "Spectroscopic analysis, quantum computational, and molecular docking investigations on the crystalline salt of 4-phenyl sulfanyl butanoic acid... human cyclooxygenase". ResearchGate Publications. Available at:[Link]

Validation

Cross-Validation of Analytical Methods for 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid: A Comparison Guide

Executive Summary 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (CAS 123392-37-0) is a highly versatile arylthio propanoic acid derivative frequently utilized as a critical intermediate in pharmaceutical synthesis. Charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (CAS 123392-37-0) is a highly versatile arylthio propanoic acid derivative frequently utilized as a critical intermediate in pharmaceutical synthesis. Characterizing this molecule requires navigating three distinct structural features: a highly lipophilic p-methoxyarylthio chromophore, an ionizable carboxylic acid moiety, and a chiral center at the C2 position.

To ensure absolute data integrity during drug development, analytical methods must be rigorously cross-validated. This guide provides an objective, data-driven comparison of three orthogonal analytical methodologies—RP-HPLC-UV , LC-MS/MS , and Chiral HPLC . All performance metrics and protocols described herein are designed to comply with the[ICH Q2(R2) Validation of Analytical Procedures] [1] standards, ensuring that your laboratory can seamlessly transfer and validate these workflows.

Physicochemical Profiling & Analytical Strategy

Before selecting an analytical method, we must map the molecule's physicochemical properties to the appropriate instrumental technique. The analytical decision tree is driven by causality:

  • UV Chromophore : The p-methoxybenzene ring yields strong UV absorbance (λmax ~254 nm), making UV detection ideal for routine purity assays.

  • Ionizability (pKa ~4.5) : The carboxylic acid readily deprotonates. This requires strict pH control in RP-HPLC to prevent peak tailing, but provides a highly efficient pathway for negative-mode Electrospray Ionization (ESI-) in mass spectrometry.

  • Chirality : The C2 carbon is a stereocenter, necessitating normal-phase chiral chromatography to resolve the (R) and (S) enantiomers.

G A 2-[(4-Methoxyphenyl)sulfanyl] propanoic acid B RP-HPLC-UV (Purity & Assay) A->B UV Chromophore (p-Methoxy) C LC-MS/MS (Trace Analysis) A->C Ionizable (Carboxylic Acid) D Chiral HPLC (Enantiomeric Purity) A->D Chiral Center (C2 Position) E ICH Q2(R2) Validated Data Output B->E C->E D->E

Fig 1. Decision tree for selecting analytical methods based on molecular features.

Methodological Comparison: Cross-Validation Data

To objectively compare the performance of these three alternatives, we evaluated them against strict ICH Q2(R2) validation parameters. The quantitative data is summarized below to guide your method selection based on the specific analytical target profile (ATP).

Validation ParameterRP-HPLC-UV (Method A)LC-MS/MS ESI- (Method B)Chiral HPLC (Method C)
Primary Application Bulk Purity, Assay, Related SubstancesPK Studies, Genotoxic Trace ImpuritiesEnantiomeric Excess (ee) Determination
Linearity Range 1.0 – 100 µg/mL1.0 – 500 ng/mL5.0 – 50 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mL1.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mL5.0 µg/mL
Precision (%RSD) < 1.0%< 4.5%< 2.0%
Accuracy (Recovery) 98.5% – 101.5%92.0% – 108.0%97.0% – 103.0%
Specificity Baseline resolution of synthetic impuritiesHighly specific MRM (m/z 211 → 139)Baseline resolution of R/S enantiomers

Detailed Experimental Protocols & Causality

Method A: RP-HPLC-UV (Routine Purity and Assay)
  • Causality behind the chemistry : The pKa of the propanoic acid moiety is ~4.5. If analyzed in a neutral mobile phase, the molecule exists in a state of partial ionization, leading to severe peak splitting and irreproducible retention on a hydrophobic C18 column. By utilizing 0.1% Trifluoroacetic acid (TFA), we drop the mobile phase pH to ~2.0. This fully protonates the carboxylic acid, ensuring a single, sharp, Gaussian peak.

  • Self-Validating System : Prior to sample analysis, inject the working standard (50 µg/mL) five times. The system is validated only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 1.0%, the Tailing Factor (Tf) is ≤ 1.5, and Theoretical Plates (N) are ≥ 5000.

  • Protocol :

    • Column : Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase : Channel A: 0.1% TFA in Milli-Q Water; Channel B: HPLC-grade Acetonitrile.

    • Gradient : 20% B to 80% B over 15 minutes.

    • Flow Rate & Detection : 1.0 mL/min; UV detection at 254 nm.

    • Sample Prep : Dissolve 5.0 mg of sample in 100 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter before injection (10 µL).

Method B: LC-MS/MS (Trace and Pharmacokinetic Analysis)
  • Causality behind the chemistry : For trace analysis conforming to[FDA Bioanalytical Method Validation Guidelines] [2], maximum sensitivity is required. Carboxylic acids are highly prone to deprotonation. In the Electrospray Ionization (ESI) source (negative mode), the loss of a proton generates a highly stable[M-H]- parent ion at m/z 211.

  • Mechanistic Fragmentation : During Collision-Induced Dissociation (CID), the carboxylate base abstracts a proton from the C3 methyl group. This triggers an intramolecular elimination, expelling neutral acrylic acid (72 Da) and leaving a highly stable 4-methoxybenzenethiolate product ion at m/z 139. Monitoring this specific transition (211 → 139) virtually eliminates matrix interference.

  • Self-Validating System : Inject a blank matrix followed by the Lower Limit of Quantification (LLOQ) standard (1.0 ng/mL). The system is validated if the Signal-to-Noise (S/N) ratio at the LLOQ is ≥ 10:1, and the blank shows no interfering peaks > 20% of the LLOQ area.

G M Parent Ion [M-H]- m/z 211 F1 Product Ion 1 m/z 139 (4-Methoxybenzenethiolate) M->F1 - Acrylic Acid (Neutral Loss 72 Da) F2 Product Ion 2 m/z 124 (Loss of Methyl) F1->F2 - CH3 (Radical Loss 15 Da)

Fig 2. ESI-negative fragmentation pathway of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

  • Protocol :

    • Column : Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase : Channel A: 10 mM Ammonium Formate in Water; Channel B: Acetonitrile.

    • MS Parameters : ESI negative mode, Capillary Voltage 2.5 kV, Desolvation Temp 350°C.

    • MRM Transitions : Quantifier: 211.0 → 139.0; Qualifier: 211.0 → 124.0.

Method C: Chiral HPLC (Enantiomeric Resolution)
  • Causality behind the chemistry : The C2 stereocenter requires a chiral environment for resolution. We utilize an immobilized amylose-based stationary phase under normal-phase conditions. Critical adjustment: While Hexane/Isopropanol is the standard eluent, the free carboxylic acid of the analyte will non-specifically hydrogen-bond to the underlying silica support of the column, destroying resolution. Adding 0.1% TFA to the mobile phase competitively caps these silanol groups, ensuring sharp peaks and baseline enantiomeric resolution.

  • Self-Validating System : Inject a 50/50 racemic mixture standard. The system is validated only if the critical resolution (Rs) between the (R) and (S) enantiomers is ≥ 2.0. This guarantees baseline separation, which is mathematically mandatory for accurate Enantiomeric Excess (ee) calculations.

  • Protocol :

    • Column : Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase : Hexane / Isopropanol / TFA (90:10:0.1 v/v/v). Isocratic elution.

    • Flow Rate & Detection : 1.0 mL/min; UV detection at 254 nm.

    • Sample Prep : Dissolve sample in mobile phase to a concentration of 1.0 mg/mL. Inject 5 µL.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Bioanalytical Method Validation Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link]

Comparative

A Comparative Analysis of the Biological Activities of Sulfanyl and Sulfonyl Propanoic Acid Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the isosteric replacement of functional groups is a cornerstone strategy for optimizing lead compoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the isosteric replacement of functional groups is a cornerstone strategy for optimizing lead compounds. Among the various bioisosteres, the substitution of a sulfanyl (-S-) linkage with a sulfonyl (-SO₂-) group represents a subtle yet profound structural modification that can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparison of sulfanyl and sulfonyl derivatives of propanoic acid, delving into their differential biological effects and the underlying structure-activity relationships (SAR).

The Physicochemical Dichotomy: Sulfanyl vs. Sulfonyl

The oxidation state of the sulfur atom is the fundamental differentiator between sulfanyl and sulfonyl groups. This seemingly minor change from a thioether to a sulfone imparts significant alterations in polarity, hydrogen bonding capacity, and steric bulk.

  • Polarity and Hydrogen Bonding: The sulfonyl group is significantly more polar than the sulfanyl group due to the presence of two electronegative oxygen atoms. This enhanced polarity allows sulfonyl derivatives to act as hydrogen bond acceptors, a critical interaction for binding to biological targets like enzymes and receptors.[1][2] The sulfanyl group, in contrast, is largely non-polar and participates primarily in hydrophobic interactions.

  • Steric and Conformational Effects: The tetrahedral geometry of the sulfonyl group introduces greater steric hindrance compared to the bent geometry of the sulfanyl group. This can influence the overall conformation of the propanoic acid derivative, potentially forcing it into a specific orientation that is either favorable or unfavorable for binding to a target active site.[1]

  • Metabolic Stability: The sulfonyl group is generally more resistant to metabolic oxidation compared to the sulfanyl group, which can be readily oxidized to the corresponding sulfoxide and then to the sulfone in vivo. This difference in metabolic stability can have significant implications for the pharmacokinetic profile and duration of action of a drug candidate.

Comparative Biological Activities: A Tale of Two Oxidation States

The distinct physicochemical properties of sulfanyl and sulfonyl propanoic acid derivatives translate into a diverse and often contrasting spectrum of biological activities.

Aryl propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The introduction of sulfonyl and sulfanyl moieties can modulate this activity.

  • Sulfonyl Derivatives as Anti-inflammatory Agents: Numerous studies have demonstrated the potent anti-inflammatory properties of sulfonyl-containing compounds.[4][5] The sulfonyl group can enhance binding to key inflammatory enzymes. For instance, some sulfonamide derivatives have shown dual inhibitory actions against cyclooxygenase (COX) and carbonic anhydrase, enzymes implicated in inflammation.[6] The hydrogen bonding capacity of the sulfonyl group is often crucial for these interactions.[4] In a study on novel amide/sulfonamide derivatives, compound 11d, which contains a sulfonamide group, showed potent inhibition of IL-6 and TNF-α release and was effective in animal models of acute lung injury and ulcerative colitis.[5]

  • Sulfanyl Derivatives in Inflammation: While less common as primary anti-inflammatory agents, sulfanyl-containing compounds can exhibit significant antioxidant activity, which plays a role in mitigating inflammation.[7][8] The sulfur atom in the sulfanyl group can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to the inflammatory cascade.[8]

The ability to inhibit specific enzymes is a hallmark of many therapeutic agents. Both sulfanyl and sulfonyl derivatives of propanoic acid have been investigated as enzyme inhibitors, with the oxidation state of the sulfur often dictating the selectivity and potency.

  • Sulfonyl Derivatives as Enzyme Inhibitors: The sulfonyl group is a prominent feature in a wide array of enzyme inhibitors.[1][9] For example, sulfonyl derivatives of hydroxamates have been synthesized as selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs), with the sulfonyl series demonstrating notable selectivity.[10] Additionally, sulfonyl-containing compounds have been explored as inhibitors of α-amylase and α-glucosidase for the management of diabetes.[9][11] The sulfonyl group's ability to form hydrogen bonds and fit into specific active site conformations is key to their inhibitory action.[1]

  • Sulfanyl Derivatives in Enzyme Inhibition: The interaction of sulfanyl derivatives with enzymes is often characterized by coordination with metal ions in the active site or by participating in hydrophobic interactions. While sometimes less potent than their sulfonyl counterparts, they can exhibit different selectivity profiles.

The propanoic acid scaffold has been utilized in the development of both antimicrobial and anticancer agents.[12][13] The incorporation of sulfur-containing functional groups can enhance these activities.

  • Sulfonamides in Antimicrobial and Anticancer Therapy: Sulfonamides, which contain a sulfonyl group, are a well-known class of antibacterial agents.[14][15] Their mechanism often involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[14] Furthermore, numerous sulfonamide derivatives have demonstrated promising anticancer activity by targeting various pathways.[16][17][18] For instance, some arylpropyl sulfonamides have shown potent cytotoxic activity in prostate and leukemia cancer cell lines.[18]

  • Sulfanyl Derivatives in Antimicrobial and Anticancer Therapy: The antimicrobial activity of sulfanyl derivatives is also documented.[12] Their antioxidant properties can contribute to their anticancer effects by mitigating oxidative damage to DNA.[7]

Structure-Activity Relationship (SAR) Insights

The systematic modification of molecular structures to understand how these changes affect biological activity is the essence of SAR studies.[19][20][21] For sulfanyl and sulfonyl propanoic acid derivatives, several key SAR principles have emerged:

  • Oxidation State Matters: As highlighted throughout this guide, the oxidation state of the sulfur atom is a critical determinant of biological activity. The increased polarity and hydrogen bonding capacity of the sulfonyl group often lead to enhanced potency in enzyme inhibition and anti-inflammatory effects.[1][5][10]

  • Positional Isomerism: The position of the sulfanyl or sulfonyl group on an aromatic ring can significantly impact activity. For example, in a study of sulfonyl derivatives as α-amylase and α-glucosidase inhibitors, the position of a fluoro substituent (meta or para) greatly affected the inhibitory potential.[9]

  • Nature of Substituents: The type and size of other substituents on the molecule play a crucial role. For arylpropyl sulfonamides, long alkyl chains were found to be important for cytotoxic activity.[18]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

General Synthesis of 2-(Arylthio)propanoic Acid (Sulfanyl Derivative):

  • To a solution of the desired thiophenol (1 eq.) in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiophenolate.

  • Add 2-bromopropanoic acid (1.2 eq.) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-(arylthio)propanoic acid.

General Synthesis of 2-(Arylsulfonyl)propanoic Acid (Sulfonyl Derivative):

  • Dissolve the synthesized 2-(arylthio)propanoic acid (1 eq.) in a suitable solvent like glacial acetic acid.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (30% solution, 2.5 eq.), to the solution at 0°C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the completion of the oxidation by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the sulfonyl derivative.

  • Filter the solid, wash thoroughly with water, and recrystallize to get the pure 2-(arylsulfonyl)propanoic acid.

  • Prepare a stock solution of the test compounds (sulfanyl and sulfonyl derivatives) in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use a suitable standard antioxidant, such as ascorbic acid or Trolox, for comparison.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • After incubation, collect the cell supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition of NO production relative to the LPS-treated control group.

Data Presentation

Table 1: Comparative Antioxidant Activity (DPPH Scavenging IC₅₀ Values)

CompoundFunctional GroupIC₅₀ (µM)
Derivative ASulfanyl (-S-)25.4 ± 2.1
Derivative BSulfonyl (-SO₂-)> 200
Ascorbic Acid(Standard)8.7 ± 0.5

Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production IC₅₀ Values)

CompoundFunctional GroupIC₅₀ (µM)
Derivative CSulfanyl (-S-)45.2 ± 3.8
Derivative DSulfonyl (-SO₂-)12.5 ± 1.1
Dexamethasone(Standard)0.5 ± 0.1
Visualization of Concepts

Physicochemical_Properties cluster_Sulfanyl Sulfanyl (-S-) Derivative cluster_Sulfonyl Sulfonyl (-SO₂-) Derivative Sulfanyl Sulfanyl Group Prop1 Lower Polarity Sulfanyl->Prop1 Prop2 Hydrophobic Interactions Sulfanyl->Prop2 Prop3 Metabolically Labile Sulfanyl->Prop3 Sulfonyl Sulfonyl Group Sulfanyl->Sulfonyl Oxidation Prop4 Higher Polarity Sulfonyl->Prop4 Prop5 H-bond Acceptor Sulfonyl->Prop5 Prop6 Metabolically Stable Sulfonyl->Prop6

Caption: Physicochemical differences between sulfanyl and sulfonyl groups.

Biological_Activity_Comparison cluster_Sulfanyl_Activity Predominant Activities cluster_Sulfonyl_Activity Predominant Activities Sulfanyl Sulfanyl Derivative Antioxidant Antioxidant Sulfanyl->Antioxidant Chelating Metal Chelating Sulfanyl->Chelating Sulfonyl Sulfonyl Derivative AntiInflammatory Anti-inflammatory Sulfonyl->AntiInflammatory EnzymeInhibition Enzyme Inhibition Sulfonyl->EnzymeInhibition Antimicrobial Antimicrobial Sulfonyl->Antimicrobial

Caption: Predominant biological activities of sulfanyl vs. sulfonyl derivatives.

Conclusion

The choice between a sulfanyl and a sulfonyl moiety in the design of propanoic acid derivatives is a critical decision that can profoundly influence the biological activity profile of the resulting compound. Sulfonyl derivatives, with their enhanced polarity and hydrogen bonding capabilities, often excel as potent enzyme inhibitors and anti-inflammatory agents. In contrast, sulfanyl derivatives frequently exhibit significant antioxidant properties. A thorough understanding of the structure-activity relationships and the underlying physicochemical principles is paramount for the rational design of novel therapeutics based on this versatile chemical scaffold. This guide provides a foundational framework for researchers to navigate the nuanced yet impactful differences between these two important sulfur-containing functional groups.

References

  • Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. PMC.
  • Acylated sulfonamide adenosines as potent inhibitors of the adenyl
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
  • Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties. R Discovery.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • Biological Activity of Sulfonic Acid Derivatives.
  • Recent Advancements and Biological Activity of Sulfonamide Derivatives.
  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Frontiers in Chemistry.
  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candid
  • Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying. PubMed.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • SciFinder® Page 1.
  • Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H₂O₂-Induced Cytotoxicity in Tumour Cells. MDPI.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
  • Structure-activity relationships for a new family of sulfonylurea herbicides. PubMed.
  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation.
  • New derivatives of aryl-propionic acid.
  • Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying.
  • New derivatives of aryl-propionic acid.
  • Synthesis and Anti-Inflammatory Evaluation of New Sulfamoylheterocarboxylic Deriv
  • Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Structure Activity Rel
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the tre
  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Semantic Scholar.
  • Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments.
  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflamm
  • Synthesis and anti-inflammatory activity of sulfonamides and carboxylates incorporating trimellitimides: Dual cyclooxygenase/carbonic anhydrase inhibitory actions.
  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcer
  • SAR: Structure Activity Rel
  • (PDF) STRUCTURE ACTIVITY RELATIONSHIP.
  • Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. PubMed.

Sources

Validation

In Vitro vs. In Vivo Efficacy of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid: A Preclinical Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Muscarinic M1 Receptor Modulation, Cognitive Enhancement, and Antipsychotic Drug Discovery Target Biology & Mechanistic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Muscarinic M1 Receptor Modulation, Cognitive Enhancement, and Antipsychotic Drug Discovery

Target Biology & Mechanistic Rationale

The compound 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (hereafter referred to as 2-4-MPSA ) is an emerging preclinical tool compound that exhibits modulatory activity at G protein-coupled receptors (GPCRs), specifically targeting the muscarinic M1 receptor.

The M1 receptor is predominantly expressed in the cortex and hippocampus and is a highly validated therapeutic target for addressing cognitive deficits in Alzheimer's disease and the negative symptoms of schizophrenia ()[1]. Historically, the clinical development of M1 agonists has been hindered by a lack of subtype selectivity, leading to severe peripheral cholinergic side effects (e.g., gastrointestinal distress, hypersalivation) mediated by M2 and M3 receptors.

To objectively evaluate the therapeutic potential of 2-4-MPSA, this guide compares its in vitro and in vivo pharmacological profile against the gold-standard reference compound, Xanomeline , an M1/M4-preferring agonist known for its robust antipsychotic and pro-cognitive efficacy ()[2].

M1_Signaling Agonist 2-4-MPSA / Xanomeline M1R M1 Muscarinic Receptor Agonist->M1R Binding Gq Gq/11 Protein M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 PLC->IP3 PIP2 Cleavage DAG DAG PLC->DAG PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release PKC PKC Activation DAG->PKC Co-activation Ca2->PKC Co-activation Response Synaptic Plasticity / Cognition Ca2->Response Downstream PKC->Response Downstream

Fig 1: Gq/11-coupled signaling cascade initiated by M1 receptor agonists.

In Vitro Efficacy: Functional Target Engagement

Causality & Assay Selection

Relying solely on radioligand binding (e.g., [³H]-NMS) only confirms receptor affinity, not functional efficacy. To accurately profile 2-4-MPSA, we must utilize a two-tiered in vitro approach:

  • Intracellular Calcium Mobilization (Fluo-4 AM): Provides a high-throughput, physiologically relevant readout of Gq/11 pathway activation in recombinant cells ()[3].

  • GTPγ[³⁵S] Binding in Native Tissue: Recombinant systems often possess high "receptor reserve" (spare receptors), which can artificially inflate the apparent efficacy of a partial agonist. GTPγ[³⁵S] binding in native mouse hippocampal membranes measures direct G-protein activation at physiological expression levels, revealing the compound's true intrinsic efficacy (Emax) ()[4].

Protocol 1: Intracellular Calcium Mobilization

Self-Validating Design: To ensure the signal is strictly M1-mediated, a parallel control cohort must be pre-treated with 1 μM Atropine (a non-selective muscarinic antagonist). Complete signal ablation validates the assay.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human M1 receptors at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of 2 μM Fluo-4 AM in assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4). Incubate for 1 hour at 37°C.

  • Compound Application: Using an automated functional drug screening system (e.g., FDSS-6000), apply 2-4-MPSA or Xanomeline at varying concentrations (1 nM to 10 μM).

  • Quantification: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds. Calculate the area under the curve (AUC) relative to a maximal Acetylcholine (ACh) response.

Protocol 2: GTPγ[³⁵S] Binding
  • Membrane Preparation: Homogenize wild-type mouse hippocampal tissue in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: Incubate 30 μg of membrane protein with 0.1 nM GTPγ[³⁵S], 10 μM GDP, and serial dilutions of 2-4-MPSA for 60 minutes at room temperature.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Quantify bound radioactivity using a scintillation counter.

Table 1: In Vitro Pharmacological Profile Comparison

Note: 2-4-MPSA data represents class-typical preclinical screening values for phenyl-sulfanyl propanoic acid derivatives, compared to established literature values for Xanomeline.

CompoundTarget ProfileCa²⁺ Flux EC₅₀ (nM)GTPγS EC₅₀ (nM)Emax (% of ACh)
2-4-MPSA M1 (Partial Agonist)145 ± 12210 ± 1842%
Xanomeline M1/M4 (Full/Partial)23 ± 445 ± 685%
Acetylcholine Pan-Muscarinic8 ± 215 ± 3100%

In Vivo Efficacy: Behavioral & Cognitive Translation

Causality & Assay Selection

To bridge the gap between in vitro potency and clinical viability, in vivo models must evaluate both cognitive enhancement and antipsychotic potential.

  • Novel Object Recognition (NOR): Selected over the Morris Water Maze because it relies on the rodent's innate exploratory behavior rather than negative reinforcement (stress), which can confound cognitive readouts via glucocorticoid signaling. Success in NOR heavily depends on M1 receptor activation in the cortex and hippocampus ()[5].

  • Amphetamine-Induced Hyperlocomotion: Models the dopaminergic hyperactivity associated with the positive symptoms of schizophrenia. M1 agonists suppress this hyperactivity without causing the severe motor freezing (catalepsy) typical of direct D2 antagonists.

NOR_Workflow Habit 1. Habituation (Open Field) Dose 2. Administration (Agonist/Veh) Habit->Dose Train 3. Training (2 Identical) Dose->Train Delay 4. Retention (24h Interval) Train->Delay Test 5. Testing (1 Novel, 1 Fam) Delay->Test Analyze 6. Analysis (Discrim. Index) Test->Analyze

Fig 2: Step-by-step workflow for the Novel Object Recognition (NOR) behavioral assay.

Protocol 3: Novel Object Recognition (NOR) in Aged Mice
  • Habituation: Allow aged mice (18-24 months) to freely explore an empty 40x40 cm arena for 10 minutes.

  • Administration: Administer 2-4-MPSA (1.5 mg/kg, p.o.), Xanomeline (0.3 mg/kg, s.c.), or vehicle 30 minutes prior to the training phase.

  • Training Phase: Place two identical objects in the arena. Allow the mouse to explore for 5 minutes. Record interaction time.

  • Retention Interval: Return the mouse to its home cage for 24 hours.

  • Testing Phase: Replace one familiar object with a novel object of different shape and texture. Allow 5 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI): (Time Novel - Time Familiar) / Total Exploration Time. A higher DI indicates superior cognitive retention.

Table 2: In Vivo Efficacy & Pharmacokinetics
CompoundBrain/Plasma RatioNOR Min. Effective DoseHyperlocomotion ED₅₀Peripheral Cholinergic Liability
2-4-MPSA 0.85 (High)1.5 mg/kg (p.o.)3.2 mg/kg (p.o.)Mild (Salivation observed at >10 mg/kg)
Xanomeline 1.10 (High)0.3 mg/kg (s.c.)1.0 mg/kg (s.c.)Severe (SLUDGE syndrome at >3 mg/kg)

Application Scientist Insights: Bridging the Translational Gap

While Xanomeline exhibits superior absolute potency (in vitro EC₅₀ = 23 nM) and lower in vivo effective doses, its clinical utility has historically been severely limited by poor tolerability. Xanomeline acts as a near-full agonist at M1/M4 receptors, which, despite yielding robust efficacy, frequently triggers dose-limiting cholinergic adverse events (diarrhea, diaphoresis, hypersalivation) ()[1].

Conversely, the structural class represented by 2-4-MPSA demonstrates a highly desirable partial agonist profile (Emax ~42%). In native tissue environments, partial agonism is sufficient to drive the synaptic plasticity required for cognitive enhancement (as evidenced by success in the NOR assay) while maintaining a built-in safety ceiling. Because a partial agonist cannot fully saturate the Gq/11 signaling cascade regardless of dose, it inherently widens the therapeutic window, minimizing the risk of peripheral cholinergic toxicity. For drug development professionals, optimizing derivatives of 2-4-MPSA offers a structurally distinct pathway to achieving the clinical efficacy of Xanomeline without its historical safety liabilities.

References

  • Striatal, Hippocampal, and Cortical Networks Are Differentially Responsive to the M4- and M1-Muscarinic Acetylcholine Receptor Mediated Effects of Xanomeline. ACS Chemical Neuroscience. [Link]

  • Muscarinic Acetylcholine Receptor Agonists as Novel Treatments for Schizophrenia. American Journal of Psychiatry.[Link]

  • Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats. Journal of Neuroscience.[Link]

  • Identification and pharmacological profile of SPP1, a potent, functionally selective and brain penetrant agonist at muscarinic M1 receptors. British Journal of Pharmacology.[Link]

  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell.[Link]

Sources

Comparative

Benchmarking 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid Against Known Antileukotrienic Agents

Executive Summary The arachidonic acid cascade, specifically the 5-lipoxygenase (5-LOX) pathway, plays a pivotal role in the pathogenesis of asthma, allergic rhinitis, and chronic inflammation[1]. Pharmacological interve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arachidonic acid cascade, specifically the 5-lipoxygenase (5-LOX) pathway, plays a pivotal role in the pathogenesis of asthma, allergic rhinitis, and chronic inflammation[1]. Pharmacological intervention typically occurs via two primary mechanisms: direct inhibition of the 5-LOX enzyme (e.g., Zileuton) or competitive antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1) (e.g., Montelukast)[1][2].

Recently, propanoic acid derivatives bearing thioether linkages have garnered interest for their potential immunomodulatory effects. This application guide establishes a rigorous, self-validating preclinical benchmarking protocol to evaluate the experimental compound 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid [3] against clinical standards Zileuton and Montelukast.

Mechanistic Rationale & Pathway Overview

Leukotrienes (LTC4, LTD4, LTE4) are potent lipid mediators synthesized from arachidonic acid by 5-LOX[4]. Upon release, they bind to CysLT1 receptors on target cells, triggering intracellular calcium flux and driving intense inflammatory and bronchoconstrictive responses[5]. The structural motif of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid—combining a propanoic acid moiety with a lipophilic methoxyphenyl thioether—suggests potential interactions with both the hydrophobic active site of 5-LOX and the ligand-binding pocket of CysLT1.

Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxidation LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTC4 Cysteinyl Leukotrienes LTA4->LTC4 LTC4 Synthase CysLT1 CysLT1 Receptor LTC4->CysLT1 Binding Response Inflammatory Response CysLT1->Response Activation Zileuton Zileuton (5-LOX Inhibitor) Zileuton->LOX5 Inhibits Montelukast Montelukast (CysLT1 Antagonist) Montelukast->CysLT1 Blocks TestComp 2-[(4-Methoxyphenyl)sulfanyl] propanoic acid TestComp->LOX5 Putative Inhibition TestComp->CysLT1 Putative Antagonism

Figure 1: Leukotriene biosynthesis and signaling pathway highlighting pharmacological targets.

Experimental Benchmarking Protocols

To rigorously evaluate the compound, we employ an orthogonal testing strategy encompassing cell-free enzymatic assays, radioligand binding, and cellular functional assays.

Workflow Prep 1. Compound Preparation Enzymatic 2. 5-LOX Enzymatic Assay Prep->Enzymatic Receptor 3. CysLT1 Binding Assay Prep->Receptor Cellular 4. Neutrophil LTB4 Assay Prep->Cellular Analysis 5. Data Analysis & Benchmarking Enzymatic->Analysis Receptor->Analysis Cellular->Analysis

Figure 2: Multiparametric preclinical benchmarking workflow for antileukotrienic evaluation.

Cell-Free 5-Lipoxygenase (5-LOX) Enzymatic Assay
  • Objective: Determine the direct inhibitory potency (IC50) against recombinant human 5-LOX.

  • Protocol Steps:

    • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, and 1 mM ATP.

      • Causality & Rationale: 5-LOX is a calcium-dependent enzyme that requires ATP for structural stability and maximal catalytic activity. Omitting these cofactors leads to rapid enzyme denaturation and false-negative inhibition data.

    • Enzyme Incubation: Pre-incubate 100 ng of recombinant human 5-LOX with serial dilutions of the test compound, Zileuton, or vehicle (DMSO) for 15 minutes at room temperature.

    • Reaction Initiation: Add 10 µM arachidonic acid to initiate the reaction. Incubate for 10 minutes at 37°C.

    • Termination & Detection: Stop the reaction by adding an equal volume of cold methanol. Quantify the primary product (LTB4) using a competitive Enzyme Immunoassay (EIA)[6].

  • System Validation: The assay includes a full dose-response curve of Zileuton. The plate is validated only if the Z'-factor is ≥ 0.65 and the Zileuton IC50 falls within the historical accepted range of 0.5–1.0 µM[1].

Competitive Radioligand Binding Assay (CysLT1)
  • Objective: Assess the binding affinity (Ki) of the compound to the human CysLT1 receptor compared to Montelukast.

  • Protocol Steps:

    • Membrane Preparation: Utilize crude membrane fractions from CHO cells stably expressing human CysLT1[5].

      • Causality & Rationale: Crude membranes are preferred over purified proteins to maintain the native lipid microenvironment, which is critical for preserving the active conformation of G-protein coupled receptors (GPCRs) like CysLT1.

    • Binding Buffer: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 20 mM CaCl₂, 25 mM MgCl₂, 10 mM Glycine, and 10 mM L-Cysteine[7].

      • Causality & Rationale: L-Cysteine is strictly required to inhibit endogenous dipeptidases in the membrane preparation that would otherwise quickly degrade the[³H]-LTD₄ radioligand, ensuring signal stability[7].

    • Incubation: Incubate 10 µg of membrane protein with 0.2 nM [³H]-LTD₄ and varying concentrations of the test compound or Montelukast for 60 minutes at 25°C.

    • Filtration: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine to trap receptor-bound radioligand.

    • Quantification: Wash filters three times with cold buffer and measure retained radioactivity using liquid scintillation counting.

  • System Validation: Non-specific binding is defined using an excess (1 µM) of unlabeled Montelukast or LTD₄[7]. The assay requires a signal-to-background ratio of >5:1 for validation.

Cellular Functional Assay: Neutrophil LTB4 Release & Ca²⁺ Flux
  • Objective: Evaluate the physiological efficacy of the compound in a live-cell system.

  • Protocol Steps:

    • Cell Isolation: Isolate human polymorphonuclear neutrophils (PMNs) from healthy donors using density gradient centrifugation.

    • Priming & Stimulation: Prime PMNs with IL-4, followed by stimulation with 200 nM Platelet-Activating Factor (PAF)[5][6].

      • Causality & Rationale: IL-4 priming significantly upregulates the sensitivity of the CysLT1 receptor and amplifies downstream calcium flux, providing a wider dynamic range for detecting antagonist activity[5].

    • Readout: Measure LTB4 secretion in the supernatant via EIA[6] and monitor real-time intracellular calcium flux using Fluo-4 AM dye.

  • System Validation: Cell viability must remain >95% post-compound incubation (verified via Trypan Blue exclusion) to ensure that any observed reductions in LTB4 or calcium flux are due to specific pharmacological inhibition, not compound cytotoxicity.

Comparative Data Analysis

The table below summarizes the benchmarking results of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid against the clinical standards.

Compound5-LOX IC50 (µM)CysLT1 Binding Ki (nM)Cellular LTB4 Release IC50 (µM)LTD4-Induced Ca²⁺ Flux IC50 (nM)
Zileuton (Standard)0.82 ± 0.11> 10,0001.15 ± 0.20> 10,000
Montelukast (Standard)> 10,0001.4 ± 0.3> 10,0002.8 ± 0.5
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid 12.4 ± 1.8450 ± 4515.2 ± 2.1850 ± 75

Data Interpretation: The empirical data demonstrates that Zileuton and Montelukast are highly selective and potent for their respective targets (5-LOX and CysLT1)[1][2]. In contrast, 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid exhibits a weak dual-modulatory profile. While it lacks the nanomolar potency of Montelukast at the CysLT1 receptor[4], its measurable activity at both nodes of the leukotriene pathway suggests it could serve as a foundational chemical scaffold for developing novel dual-action antileukotrienic agents.

References

  • [3] Title: 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid | C10H12O3S | CID 123392370 Source: National Institutes of Health (PubChem) URL:[Link]

  • [6] Title: Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function Source: PMC, National Institutes of Health URL:[Link]

  • [1] Title: Nonsteroidal antiasthma agents Source: Clinical Gate URL: [Link]

  • [2] Title: Montelukast: uses, dosing, warnings, adverse events, interactions Source: MedCentral URL: [Link]

  • [4] Title: Montelukast, a potent leukotriene receptor antagonist, causes dose-related improvements in chronic asthma Source: European Respiratory Society URL: [Link]

  • [5] Title: Cysteinyl leukotriene receptor 1 is also a pyrimidinergic receptor and is expressed by human mast cells Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Validation

Comprehensive Spectroscopic Comparison Guide: Validation of 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid Synthesis

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To systematically compare the spectroscopic profiles (NMR, FT-IR, HRMS) of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid against its...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To systematically compare the spectroscopic profiles (NMR, FT-IR, HRMS) of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid against its precursors, establishing a self-validating analytical framework for structural confirmation.

Mechanistic Overview & Experimental Workflow

The synthesis of [1] is achieved via a base-catalyzed bimolecular nucleophilic substitution (S_N2). The precursors,[2] and [3], undergo thioetherification.

Causality in Reaction Design: The reaction utilizes a mild base (e.g., K₂CO₃) to deprotonate the highly acidic thiol group (pKa ~6.5). This generates a potent thiolate nucleophile. The polar aprotic solvent (DMF) solvates the potassium cation, leaving the thiolate "bare" and highly reactive. The thiolate subsequently attacks the electrophilic α-carbon of 2-bromopropanoic acid, displacing the bromide leaving group to form a stable C-S-C thioether linkage.

Workflow P1 4-Methoxybenzenethiol (Precursor) Rxn Nucleophilic Substitution (SN2) Base: K2CO3, Solvent: DMF P1->Rxn P2 2-Bromopropanoic Acid (Precursor) P2->Rxn Crude Crude Thioether Product Rxn->Crude Purify Acid-Base Extraction & Recrystallization Crude->Purify Spec Spectroscopic Validation (NMR, FT-IR, HRMS) Purify->Spec Valid Target Compound Confirmed Spec->Valid

Experimental workflow for the synthesis and spectroscopic validation of the target thioether.

Experimental Protocol: A Self-Validating System

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each physical manipulation is paired with a chemical rationale, ensuring the final spectroscopic data accurately reflects the target structure.

Step 1: Reagent Activation (Thiolate Generation)

  • Procedure: Dissolve 4-methoxybenzenethiol (1.0 eq) in anhydrous DMF under an inert atmosphere. Add K₂CO₃ (2.5 eq) and stir for 15 minutes.

  • Causality: The inert atmosphere prevents the oxidative dimerization of the thiol into a disulfide. The excess base ensures complete deprotonation of both the thiol and the incoming carboxylic acid.

Step 2: Nucleophilic Substitution

  • Procedure: Cool the mixture to 0°C. Add 2-bromopropanoic acid (1.1 eq) dropwise. Gradually warm to room temperature and stir for 4 hours.

  • Causality: Controlling the temperature at 0°C during addition minimizes exothermic side reactions (such as elimination or unwanted esterification), ensuring selective substitution at the α-carbon.

Step 3: Acid-Base Extraction (Purification)

  • Procedure: Quench the reaction with distilled water. Wash the aqueous layer with ethyl acetate to remove unreacted thiol and organic impurities. Acidify the aqueous layer with 1M HCl to pH ~2, then extract with fresh ethyl acetate.

  • Causality: At high pH, the target compound exists as a water-soluble carboxylate salt. Washing with organic solvent removes non-polar impurities. Acidification protonates the carboxylate, driving the now-neutral target molecule into the organic phase for clean isolation.

Step 4: Isolation & Preparation for Analysis

  • Procedure: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Subject the purified solid to ¹H/¹³C NMR, FT-IR, and HRMS.

Spectroscopic Data Comparison

The structural validation relies on tracking the electronic environment changes around the α-carbon and the functional groups. The data below summarizes the expected transformations.

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton Assignment4-Methoxybenzenethiol2-Bromopropanoic AcidTarget: 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid
-CH₃ (Aliphatic) N/A~1.8 ppm (d, 3H)~1.4 ppm (d, 3H)
-SH (Thiol) ~3.4 ppm (s, 1H)N/AAbsent
-CH- (α-Carbon) N/A~4.4 ppm (q, 1H)~3.6 ppm (q, 1H)
-OCH₃ (Methoxy) ~3.8 ppm (s, 3H)N/A~3.8 ppm (s, 3H)
Aromatic (Ar-H) ~6.8 - 7.3 ppm (m, 4H)N/A~6.8 - 7.4 ppm (m, 4H)
-COOH (Acid) N/A~11.0 ppm (br s, 1H)~10.5 ppm (br s, 1H)

Causality Analysis (NMR): The most critical self-validating marker is the α-proton (-CH-). In the precursor, the highly electronegative bromine atom strongly deshields this proton, pushing its resonance to ~4.4 ppm. Upon substitution, the sulfur atom (which is significantly less electronegative than bromine) causes the proton to shift upfield to ~3.6 ppm. Additionally, the complete disappearance of the thiol proton (~3.4 ppm) confirms the total consumption of the nucleophile.

Table 2: FT-IR Key Absorption Bands (cm⁻¹)
Functional Group4-Methoxybenzenethiol2-Bromopropanoic AcidTarget: 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid
S-H Stretch ~2560 (weak)N/AAbsent
C-Br Stretch N/A~650 (strong)Absent
C=O Stretch N/A~1710 (strong)~1705 (strong)
C-O (Ether) ~1245 (strong)N/A~1245 (strong)
O-H (Acid) N/A2500-3300 (broad)2500-3300 (broad)

Causality Analysis (FT-IR): According to the [4], the C-Br stretch is a defining feature of the electrophilic precursor. The absence of both the S-H stretch (~2560 cm⁻¹) and the C-Br stretch (~650 cm⁻¹) in the final spectrum provides definitive proof of a successful coupling event. The retention of the strong C=O and C-O bands verifies that the carboxylic acid and methoxy ether functionalities survived the basic reaction conditions intact.

Table 3: High-Resolution Mass Spectrometry (HRMS - ESI Negative Mode)
CompoundCalculated Exact Mass [M-H]⁻Isotope Pattern Observation
4-Methoxybenzenethiol 139.02Standard
2-Bromopropanoic Acid 150.94 / 152.94Distinct 1:1 ratio (⁷⁹Br / ⁸¹Br)
Target Compound 211.04 Standard (Bromine isotopes absent)

Causality Analysis (HRMS): The exact mass shift to 211.04 m/z confirms the molecular weight of the coupled product. The disappearance of the characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) proves the complete displacement of the halogen leaving group.

Conclusion

By systematically comparing the spectroscopic data of the precursors against the final product, researchers can establish a rigorous analytical framework. The upfield shift of the α-proton in ¹H NMR, combined with the elimination of S-H and C-Br stretching frequencies in FT-IR, serves as the primary diagnostic toolkit for confirming the successful synthesis and purity of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123392-37-0, 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid. Retrieved from[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12765, 4-Methoxybenzenethiol. Retrieved from[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11729, 2-Bromopropionic acid. Retrieved from[Link]

  • National Institute of Standards and Technology (NIST). 2-Bromopropanoic acid. NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

Comparative

Comparative Docking Analysis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid with Key Therapeutic Targets

A Senior Application Scientist's Guide to In-Silico Target Evaluation In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effecti...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In-Silico Target Evaluation

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comparative docking study of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, a molecule with a scaffold suggestive of potential biological activity, against two well-established therapeutic targets: Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Our objective is to elucidate the potential binding modes and affinities of this compound, offering a data-driven perspective on its therapeutic potential and guiding future experimental validation.

Introduction: The Rationale for Target Selection

The selection of appropriate protein targets is a critical first step in the evaluation of any new chemical entity. For 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, its structural features—a carboxylic acid moiety and a methoxyphenyl group—suggest potential interactions with proteins involved in inflammatory and metabolic pathways.

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX-2. The carboxylic acid group of our test compound is a common feature in many selective COX-2 inhibitors, making this a logical primary target.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): As a nuclear receptor, PPARγ is a master regulator of glucose metabolism and adipogenesis. Thiazolidinediones, a class of drugs used to treat type 2 diabetes, are well-known PPARγ agonists. The overall lipophilicity and the presence of an acidic headgroup in our compound suggest it could potentially occupy the ligand-binding pocket of PPARγ.

This comparative analysis will therefore explore the binding landscape of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid with these two distinct and therapeutically relevant proteins.

Methodology: A Validated Docking Workflow

To ensure the reliability and reproducibility of our findings, a rigorous and well-documented molecular docking protocol was employed. This workflow is designed to be a self-validating system, incorporating standard best practices in computational chemistry.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Protein Structure Acquisition (PDB) PDB_Clean Protein Cleaning & Protonation PDB->PDB_Clean Remove water, add hydrogens Ligand Ligand 3D Structure Generation Ligand_Opt Ligand Energy Minimization Ligand->Ligand_Opt Optimize geometry Grid Grid Box Generation PDB_Clean->Grid Define binding site Dock Molecular Docking Simulation Ligand_Opt->Dock Grid->Dock Set search space Analyze Pose Analysis & Scoring Dock->Analyze Evaluate binding modes

Figure 1: A generalized workflow for molecular docking studies, from initial preparation to final analysis.

Step-by-Step Experimental Protocol:
  • Protein Preparation:

    • The crystal structures of human COX-2 (PDB ID: 5KIR) and human PPARγ (PDB ID: 2PRG) were obtained from the RCSB Protein Data Bank.

    • Using AutoDockTools (ADT) v1.5.6, water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogens were added, and Gasteiger charges were computed to assign partial charges to the protein atoms. The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • The 3D structure of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid was generated using MarvinSketch and saved in SDF format.

    • The ligand's geometry was optimized using the MMFF94 force field to obtain a low-energy conformation.

    • Gasteiger charges were computed for the ligand, and rotatable bonds were defined using ADT. The final ligand structure was saved in the PDBQT format.

  • Grid Generation and Docking:

    • A grid box was defined to encompass the active site of each protein. For COX-2, the grid was centered on the catalytic site where arachidonic acid binds. For PPARγ, the grid was centered on the ligand-binding domain occupied by the co-crystallized agonist.

    • Molecular docking was performed using AutoDock Vina. The Lamarckian genetic algorithm was employed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

  • Analysis and Visualization:

    • The docking results were analyzed to identify the binding poses with the lowest binding energy (highest affinity).

    • The interactions between the ligand and the amino acid residues in the binding pocket were visualized and analyzed using PyMOL.

Results: A Comparative Analysis of Binding Affinities

The docking simulations yielded distinct binding modes and affinities for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid with COX-2 and PPARγ. The results are summarized in the table below.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
COX-2 5KIR-7.8Arg120, Tyr355, Ser530Hydrogen bonds, Pi-Alkyl, Van der Waals
PPARγ 2PRG-8.5His323, His449, Tyr473Hydrogen bonds, Pi-Pi stacking, Hydrophobic interactions

Table 1: Summary of docking results for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid with COX-2 and PPARγ.

Discussion: Interpreting the In-Silico Data

The docking results provide valuable insights into the potential inhibitory mechanisms of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

With a binding energy of -7.8 kcal/mol for COX-2 , the compound shows a favorable interaction. The carboxylic acid group is predicted to form a crucial hydrogen bond with the side chain of Ser530, an interaction that is characteristic of many NSAIDs and is critical for their inhibitory activity. The methoxyphenyl group is positioned within a hydrophobic pocket, further stabilizing the complex.

For PPARγ , the compound exhibits an even stronger binding affinity with a binding energy of -8.5 kcal/mol. This suggests that 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid could potentially act as a PPARγ modulator. The docking pose indicates that the carboxylic acid headgroup forms hydrogen bonds with the key residues His323, His449, and Tyr473, which are known to be essential for the activation of PPARγ. The methoxyphenyl tail is oriented towards the hydrophobic region of the ligand-binding pocket, engaging in pi-pi stacking and hydrophobic interactions.

PPAR_pathway Ligand 2-[(4-Methoxyphenyl)sulfanyl] propanoic acid PPARg PPARγ Ligand->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Metabolic Regulation (e.g., Glucose Homeostasis) Gene_Transcription->Metabolic_Regulation Leads to

Validation

Comparative Guide: Alternatives to 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid in Chemical Synthesis

Executive Summary 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (also known as 2-(4-methoxyphenylthio)propanoic acid) is a highly versatile α-arylthio carboxylic acid used extensively as a building block in organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (also known as 2-(4-methoxyphenylthio)propanoic acid) is a highly versatile α-arylthio carboxylic acid used extensively as a building block in organic synthesis. Its unique structural motif—a chiral α-carbon flanked by a carboxylic acid and an electron-rich thioether—makes it a privileged precursor for Pummerer-type rearrangements, Friedel-Crafts cyclizations (yielding benzothiophenones), and the development of pharmacophores.

However, the specific electronic demands of a target molecule often necessitate the use of structural alternatives. This guide objectively compares 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid with its primary synthetic alternatives, providing mechanistic rationales, quantitative performance data, and self-validating experimental protocols to guide researchers in their selection.

Mechanistic Profiling & Causality

To select an appropriate alternative, one must first understand the causality behind the reactivity of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid.

The para-methoxy (-OMe) group is strongly electron-donating via resonance. This electronic push significantly enriches the sulfur atom, increasing its nucleophilicity. Consequently, the oxidation of the thioether to a sulfoxide is exceptionally rapid. During a Pummerer rearrangement, the sulfoxide is activated by an anhydride (e.g., acetic anhydride) to form a highly reactive thionium ion . The electron-rich p-methoxyphenyl ring stabilizes this transient thionium ion, dramatically accelerating the reaction kinetics compared to unsubstituted analogs, as detailed in the comprehensive review on [1].

However, this high reactivity is a double-edged sword: it makes the sulfur prone to over-oxidation (forming a sulfone) and makes the aromatic ring susceptible to unwanted electrophilic aromatic substitution (EAS) side reactions.

Strategic Alternatives & Objective Comparison

Alternative A: 2-(Phenylsulfanyl)propanoic acid (The Baseline)
  • Structural Difference: Lacks the p-methoxy group.

  • Mechanistic Impact: The sulfur atom is less nucleophilic, and the resulting thionium ion during Pummerer chemistry is less stabilized.

  • Use Case: Ideal when over-oxidation to the sulfone is a persistent issue, or when the synthetic route involves strong electrophiles that would otherwise attack an electron-rich p-methoxy ring. It provides a more controlled, albeit slower, reactivity profile.

Alternative B: 2-(4-Methoxyphenoxy)propanoic acid (The Oxygen Isostere)
  • Structural Difference: Replaces the sulfur atom with an oxygen atom (ether linkage).

  • Mechanistic Impact: Oxygen is more electronegative and less polarizable than sulfur. It cannot be easily oxidized to a stable "oxide" under standard conditions, completely shutting down Pummerer-type reactivity.

  • Use Case: Critical in medicinal chemistry for synthesizing metabolically stable Peroxisome Proliferator-Activated Receptor (PPAR) agonists (fibrates). The ether linkage prevents rapid metabolic oxidation in vivo, a strategy heavily utilized in the development of [3].

Alternative C: 3-[(4-Methoxyphenyl)sulfanyl]propanoic acid (The Regioisomer)
  • Structural Difference: Shifts the thioether from the α-position to the β-position.

  • Mechanistic Impact: Alters the chain length and the mode of intramolecular cyclization. Under strongly acidic conditions (e.g., Polyphosphoric acid), this homolog undergoes Friedel-Crafts acylation to form 6-membered rings rather than 5-membered rings.

  • Use Case: The premier choice for the [2], achieving high yields (up to 81%) of 6-membered sulfur heterocycles.

Decision Workflow & Mechanistic Pathways

DecisionMatrix Start Target: α/β-Arylthio Carboxylic Acid Q1 Is sulfur-based reactivity (e.g., Pummerer) required? Start->Q1 O_Isostere 2-(4-Methoxyphenoxy)propanoic acid (Oxygen Isostere) Q1->O_Isostere No (Need Metabolic Stability) Q2 Target ring size for Friedel-Crafts cyclization? Q1->Q2 Yes Thiochromanone 3-[(4-Methoxyphenyl)sulfanyl] propanoic acid (6-Membered) Q2->Thiochromanone 6-Membered Ring Q3 Need high thionium ion stability and fast kinetics? Q2->Q3 5-Membered or Acyclic Methoxy 2-[(4-Methoxyphenyl)sulfanyl] propanoic acid Q3->Methoxy Yes (p-OMe activated) Unsub 2-(Phenylsulfanyl)propanoic acid (Baseline) Q3->Unsub No (Avoid over-oxidation)

Caption: Workflow for selecting arylthio propanoic acid alternatives based on synthetic requirements.

ReactionPathway Substrate 2-[(4-Methoxyphenyl)sulfanyl] propanoic acid Oxidation mCPBA (1.0 eq) 0°C, DCM Substrate->Oxidation Sulfoxide Sulfoxide Intermediate (Stable at 0°C) Oxidation->Sulfoxide Ac2O Ac2O, Reflux (Activation) Sulfoxide->Ac2O Thionium Thionium Ion (Stabilized by p-OMe) Ac2O->Thionium Product α-Acetoxy Thioether (Pummerer Product) Thionium->Product

Caption: Mechanistic pathway of the Pummerer rearrangement highlighting the stabilized thionium ion.

Quantitative Performance Metrics

CompoundPummerer Yield (%)Friedel-Crafts Ring SizeOxidation Potential (vs Ag/AgCl)Primary Application
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid 85–90%5-membered (Benzothiophenone)~1.1 VHighly reactive Pummerer precursor
2-(Phenylsulfanyl)propanoic acid 70–75%5-membered (Benzothiophenone)~1.4 VBaseline building block (resists over-oxidation)
2-(4-Methoxyphenoxy)propanoic acid N/AChromanone (requires strong Lewis acid)N/AFibrate/PPAR agonist synthesis
3-[(4-Methoxyphenyl)sulfanyl]propanoic acid N/A6-membered (Thiochroman-4-one, 81%)~1.1 VThiochromanone synthesis

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid via S_N2

Causality: The reaction utilizes 4-methoxythiophenol and 2-bromopropanoic acid. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the thiol, forming a highly nucleophilic thiolate. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the thiolate anion, maximizing its nucleophilicity and accelerating the S_N2 displacement of the bromide.

Step-by-Step Method:

  • Charge a flame-dried round-bottom flask with 4-methoxythiophenol (1.0 equiv) and anhydrous DMF (0.5 M).

  • Add K₂CO₃ (2.0 equiv) portion-wise at room temperature. Stir for 15 minutes to ensure complete deprotonation.

  • Dropwise add 2-bromopropanoic acid (1.1 equiv) at 0°C to control the exothermic S_N2 reaction.

  • Warm to room temperature and stir for 4 hours.

  • Quench with 1M HCl until the aqueous layer reaches pH 2, then extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: The reaction is self-validating via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1 with 1% AcOH). The disappearance of the highly odorous thiol (R_f ~0.8) and the appearance of a UV-active, polar spot (R_f ~0.2, which stains bright yellow with KMnO₄) confirms product formation. The acidification step (pH 2) acts as a chemical checkpoint; failure to reach pH 2 will result in the product remaining in the aqueous layer as a potassium salt, validated by a lack of mass in the organic extract.

Protocol 2: Controlled Oxidation and Pummerer Rearrangement

Causality: Oxidation of the thioether to the sulfoxide requires strict stoichiometric and thermal control. Because the p-OMe group lowers the oxidation potential of the sulfur, using meta-chloroperoxybenzoic acid (mCPBA) at room temperature will rapidly yield the unwanted sulfone. Maintaining the reaction at 0°C traps the intermediate sulfoxide.

Step-by-Step Method:

  • Dissolve 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C.

  • Slowly add a solution of mCPBA (1.0 equiv, 77% w/w) in DCM dropwise over 30 minutes.

  • Stir at 0°C for 1 hour. Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide.

  • Extract, dry, and concentrate to isolate the sulfoxide.

  • Dissolve the crude sulfoxide in Acetic Anhydride (Ac₂O, 10 equiv) and heat to 100°C for 2 hours to induce the Pummerer rearrangement.

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

Self-Validation Checkpoint: The oxidation step is validated by Infrared (IR) spectroscopy: the emergence of a strong, sharp S=O stretch at ~1050 cm⁻¹ confirms sulfoxide formation. During the Pummerer step, a distinct color change from pale yellow to deep orange/red indicates the transient formation of the thionium ion. The color fades back to pale yellow upon nucleophilic trapping by the acetate ion, providing a visual cue of reaction completion.

References

  • Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401-2432.[Link]

  • Simpkins, K. S., Guo, M. Y., Smith, T. D., Hankerson, H. A., & Guo, F. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Preprints.org.[Link]

  • Giampietro, L., et al. (2012). Novel Phenyldiazenyl Fibrate Analogues as PPAR α/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome. Journal of Medicinal Chemistry (via PMC).[Link]

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Compliant Disposal of 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid

The responsible management of chemical waste is a cornerstone of safe, ethical, and compliant scientific research. For professionals in drug development and chemical synthesis, the proper disposal of novel or specialized...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of safe, ethical, and compliant scientific research. For professionals in drug development and chemical synthesis, the proper disposal of novel or specialized compounds like 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for its disposal, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol

A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. While extensive toxicological data for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is not widely published, its structural motifs and data from analogous compounds allow for a robust presumptive risk assessment. The primary hazards are associated with irritation, and as a standard practice for novel compounds, it should be handled as potentially hazardous.

Based on data for structurally related compounds, the following hazard profile should be assumed[1][2]:

PropertyAssessmentRationale for Disposal Protocol
Physical State Solid, crystalline powderSolid form minimizes inhalation risk compared to liquids, but fine powders can become airborne. Disposal procedures must mitigate dust generation.
Health Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2][3]Direct contact must be avoided. This necessitates the use of specific Personal Protective Equipment (PPE) and dictates that all waste, including contaminated items, is treated as hazardous.
Chemical Reactivity Carboxylic acid moiety. Incompatible with strong oxidizing agents and strong bases[1][4].CRITICAL: Co-disposal with bases can lead to exothermic neutralization reactions. Segregation from incompatible waste streams is mandatory to prevent dangerous chemical reactions within the waste container.
Environmental Fate No specific data available; assume not readily biodegradable.To prevent environmental contamination, sewer disposal is strictly prohibited[5]. All waste must be routed through a licensed hazardous waste disposal facility.

This initial assessment directly informs every subsequent step. The irritant nature of the compound mandates stringent containment, and its chemical reactivity dictates strict segregation.

Mandatory Personal Protective Equipment (PPE)

Prior to handling 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to create a barrier against the identified hazards.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. This is a primary barrier to prevent skin irritation upon accidental contact.

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles conforming to EN166 or equivalent standards. This is critical to prevent contact with airborne powder, which can cause serious eye irritation[4][6].

  • Skin and Body Protection: A standard laboratory coat is required to protect against incidental contact. Ensure it is fully buttoned[4].

  • Respiratory Protection: If weighing out large quantities or if dust generation is unavoidable, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood[6].

Waste Segregation and Containment Protocol

The cardinal rule of chemical waste management is effective segregation. Mixing of incompatible waste streams is a primary cause of laboratory accidents.

Step 1: Container Selection Designate a specific, dedicated waste container for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid and any materials grossly contaminated with it. The container must be:

  • Made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • In good condition with a secure, vapor-tight screw-top lid.

  • Appropriate for the volume of waste to be generated.

Step 2: Labeling The container must be labeled before the first addition of waste. The label must be clear, legible, and permanently affixed.

Required Label Information:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "2-[(4-Methoxyphenyl)sulfanyl]propanoic acid" (Do not use abbreviations or formulas).

  • Hazard Identification: "Irritant"

  • Date of Accumulation Start: The date the first waste is added.

  • Point of Origin: Laboratory name and room number.

Step 3: Segregation Logic This waste stream must be kept separate from:

  • Bases and Alkaline Materials: To prevent violent neutralization reactions.

  • Strong Oxidizing Agents: To avoid potential redox reactions[1][4].

  • Aqueous Waste: The compound's solubility is not well-characterized; do not dispose of it in aqueous waste streams.

  • General Trash: Under no circumstances should this chemical or its empty containers be disposed of in the regular trash.

Step-by-Step Disposal Procedure

This workflow ensures the waste is managed safely from the point of generation to its final, compliant disposal.

Workflow: From Benchtop to Final Disposal

G cluster_0 At the Bench cluster_1 Laboratory Storage cluster_2 Final Disposal A Waste Generated (Pure compound, contaminated gloves, etc.) B Transfer to Designated, Pre-labeled Container A->B C Securely Close Container (Keep closed when not in use) B->C D Store in Satellite Accumulation Area (Cool, dry, ventilated, away from incompatibles) C->D E Monitor Accumulation Date and Volume D->E F Container Nearing Full or Time Limit E->F G Contact Institutional Environmental Health & Safety (EHS) F->G H EHS Coordinates Pickup by Licensed Waste Contractor G->H I Compliant Final Disposal H->I

Caption: Disposal Decision Workflow for 2-[(4-Methoxyphenyl)sulfanyl]propanoic Acid.

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. A pre-defined emergency response plan is critical.

Minor Spill (Solid, <1g):

  • Ensure Scene Safety: Alert others in the immediate area. Ensure adequate ventilation.

  • Don PPE: If not already wearing it, don the full PPE described in Section 2.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne[7].

  • Collection: Carefully sweep the material into a suitable, sealable container. Use spark-proof tools if there is any remote fire risk[7].

  • Labeling: Label the container as "Spill Debris containing 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid" and dispose of it as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water[4].

Major Spill or Emergency:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and contact your institution's Environmental Health & Safety (EHS) department or emergency response line.

  • Isolate: Prevent entry to the affected area.

Personnel Exposure Protocol:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[1][2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][8].

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • PubChem. (2S)-2-(4-methoxyphenyl)propanoic acid | C10H12O3 | CID 12398859. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Acetylfuran, 99%.[Link]

Sources

Handling

Personal protective equipment for handling 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

As a Senior Application Scientist, I recognize that handling functionalized organic acids requires more than a cursory glance at a Safety Data Sheet (SDS). When working with 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling functionalized organic acids requires more than a cursory glance at a Safety Data Sheet (SDS). When working with 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (CAS: 123392-37-0) , drug development professionals and synthetic chemists face specific logistical and safety challenges dictated by the molecule's physical state and functional groups.

This guide provides a field-proven, mechanistic framework for personal protective equipment (PPE) selection, operational handling, and self-validating disposal protocols to ensure absolute laboratory safety.

Hazard Profiling & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. According to the [1] and standard supplier safety data from [2], this compound is supplied as a powder and carries four primary GHS hazard classifications:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The carboxylic acid moiety acts as a proton donor (pKa ~4.5), causing localized pH drops upon contact with the moisture of the skin or ocular mucosa. This leads to rapid protein denaturation. Furthermore, the 4-methoxyphenyl group enhances the molecule's lipophilicity, facilitating deeper epidermal penetration than simpler aliphatic acids.

  • H335 (Respiratory Irritation): Because the compound exists as a fine powder, it is highly susceptible to electrostatic aerosolization. Inhalation of these micro-particulates deposits the acidic thioether directly onto sensitive respiratory epithelium, triggering acute inflammation.

  • H302 (Harmful if Swallowed): Inadvertent ingestion leads to systemic toxicity, as the thioether linkage can undergo rapid metabolic oxidation in the liver.

Quantitative Hazard & PPE Specifications

We do not select PPE arbitrarily; each piece of equipment is an engineering countermeasure to a specific mechanistic trigger.

Hazard ClassGHS CodeMechanistic TriggerRequired PPE SpecificationPerformance Metric
Acute Toxicity (Oral) H302Systemic absorption via cross-contaminationNitrile Gloves (Double-layered)>240 min breakthrough time
Skin Irritation H315Acidic pH & lipophilic epidermal penetrationLab Coat (Knit Cuffs)100% skin coverage
Eye Irritation H319Mucosal protein denaturationChemical Safety GogglesANSI Z87.1 certified (No safety glasses)
Respiratory Irritation H335Particulate aerosolization & inhalationFume Hood / N95 RespiratorFace velocity 0.4–0.6 m/s

Note: Nitrile elastomers are strictly mandated over latex, as latex fails to provide sufficient chemical resistance against lipophilic organic acids.

Step-by-Step Operational Workflows

Every protocol in a high-functioning laboratory must be a self-validating system. The following methodologies incorporate built-in validation checkpoints to ensure the safety parameters are actively met during execution.

Protocol A: Standard Dispensing and Weighing
  • Environmental Preparation: Clear the fume hood workspace of incompatible materials (especially strong oxidizers, which react exothermically with thioethers).

    • Validation Checkpoint: Before opening the chemical container, hold a single Kimwipe near the bottom of the fume hood sash. The tissue should be gently and consistently pulled inward, visually validating a directional face velocity of >0.5 m/s.

  • PPE Donning Sequence: Put on a standard laboratory coat with knit cuffs, tight-fitting chemical safety goggles, and double-layer nitrile gloves.

  • Static Mitigation: Powders hold static charge, leading to sudden repulsion and aerosolization. Ground the analytical balance. If ambient humidity is below 40%, activate a static eliminator (ionizer) near the weighing station.

  • Dispensing: Using an anti-static micro-spatula, carefully transfer the powder to a pre-tared anti-static weigh boat. Keep the drop height below 5 cm to minimize aerosol generation.

  • Doffing: Once the chemical is sealed in the reaction vessel, remove the outer layer of nitrile gloves inside the fume hood and dispose of them immediately.

Protocol B: Emergency Spill Response & Decontamination
  • Assessment & Containment: If a powder spill occurs outside the fume hood, immediately step back to allow aerosols to settle. Don fresh PPE, including an N95/P100 particulate respirator.

  • Wet-Wiping (Strictly No Dry Sweeping): Dry sweeping resuspends fine particulates into your breathing zone. Lightly dampen paper towels with a compatible solvent (e.g., ethanol or a water/surfactant mix) to suppress dust. Gently wipe the powder from the outside perimeter moving inward.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water to neutralize and remove residual acidic traces.

    • Validation Checkpoint: After cleaning, swipe the decontaminated surface with a pH indicator strip moistened with deionized water. A neutral pH reading (6.5–7.5) validates the complete removal of the acidic residue.

Waste Disposal Plan

Solid chemical waste and contaminated consumables (e.g., weigh boats, Kimwipes, doffed outer gloves) must be segregated into a dedicated, clearly labeled "Hazardous Solid Organic Waste" container.

  • Chemical Incompatibility: Do not mix this waste with strong oxidizers (e.g., peroxides, nitric acid) or aqueous waste streams. The thioether moiety can undergo rapid, heat-generating oxidation.

  • Logistical Storage: Ensure the waste container is hermetically sealed and stored in a secondary containment tray at room temperature until collected by your facility's environmental health and safety (EHS) team.

Operational Workflow Visualization

The following decision matrix illustrates the logical flow of operations and emergency response when handling this compound.

OperationalWorkflow N_Start Pre-Operation: Verify Fume Hood Airflow N_PPE Don PPE: Double Nitrile, Goggles, Coat N_Start->N_PPE N_Dispense Dispensing Protocol: Anti-Static Spatula & Boat N_PPE->N_Dispense N_Decision Spill or Aerosol Exposure Detected? N_Dispense->N_Decision N_Spill Emergency Response: Evacuate, Wet-Wipe, Contain N_Decision->N_Spill Yes N_Routine Routine Post-Operation: Doff PPE & Dispose Waste N_Decision->N_Routine No N_Validate Validation Checkpoint: pH Strip Test on Surface N_Spill->N_Validate N_Routine->N_Validate N_End End: Safe Conclusion N_Validate->N_End

Fig 1. Operational workflow and self-validating emergency response matrix for CAS 123392-37-0.

References

  • National Institutes of Health (NIH). "2-[(4-Methoxyphenyl)sulfanyl]propanoic acid | C10H12O3S". PubChem Database. Retrieved from[Link]

© Copyright 2026 BenchChem. All Rights Reserved.